(2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA
描述
属性
分子式 |
C55H88N7O17P3S |
|---|---|
分子量 |
1244.3 g/mol |
IUPAC 名称 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriaconta-2,16,19,22,25,28,31-heptaenethioate |
InChI |
InChI=1S/C55H88N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-46(64)83-39-38-57-45(63)36-37-58-53(67)50(66)55(2,3)41-76-82(73,74)79-81(71,72)75-40-44-49(78-80(68,69)70)48(65)54(77-44)62-43-61-47-51(56)59-42-60-52(47)62/h5-6,8-9,11-12,14-15,17-18,20-21,34-35,42-44,48-50,54,65-66H,4,7,10,13,16,19,22-33,36-41H2,1-3H3,(H,57,63)(H,58,67)(H,71,72)(H,73,74)(H2,56,59,60)(H2,68,69,70)/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-,35-34+/t44-,48-,49-,50+,54-/m1/s1 |
InChI 键 |
ARTZEKYRPKEAEJ-QEGLSQQWSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA: From Biosynthesis to Pathophysiological Significance
This guide provides a comprehensive technical overview of (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA, a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA). Tailored for researchers, scientists, and professionals in drug development, this document delves into the intricate biochemistry, metabolic pathways, analytical methodologies, and the profound implications of this molecule in health and disease, particularly within the context of retinal function.
Introduction: The Enigmatic World of Very-Long-Chain Polyunsaturated Fatty Acids
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) represent a unique class of lipids, characterized by acyl chains of 24 carbons or more.[1] Unlike their shorter-chain counterparts, which are often obtained from dietary sources, VLC-PUFAs are synthesized de novo in specific tissues, most notably the retina, brain, skin, and testes.[2][3] this compound, a C34:7 acyl-CoA, stands as a testament to the complexity of lipid metabolism and underscores the specialized functions these molecules perform. Their presence is critical for the structural integrity and function of highly specialized cells, such as photoreceptors in the retina.[4][5]
The study of these molecules has been propelled by their association with severe inherited diseases. Deficiencies in VLC-PUFA biosynthesis are linked to Stargardt-3 disease (STGD3), a form of juvenile macular degeneration, while their accumulation due to impaired degradation is a hallmark of Zellweger spectrum disorders.[6][7] This guide will illuminate the multifaceted nature of this compound, providing a foundational understanding for future research and therapeutic development.
I. Biochemical Profile and Structure
This compound is an unsaturated fatty acyl-CoA with a 34-carbon backbone and seven double bonds. The systematic name specifies the location and stereochemistry of these bonds. The "2E" designation indicates a trans double bond between the second and third carbons, a characteristic feature of intermediates in the fatty acid elongation cycle. The remaining six cis double bonds ("Z" configuration) are located further down the acyl chain. This unique structure, with a saturated proximal region and a highly unsaturated distal region, imparts distinct biophysical properties that are crucial for its function within cellular membranes.[4]
Table 1: Key Properties of this compound
| Property | Value |
| Chemical Formula | C₅₅H₈₄N₇O₁₇P₃S |
| Carbon Chain Length | 34 |
| Number of Double Bonds | 7 |
| Stereochemistry | 2E, 16Z, 19Z, 22Z, 25Z, 28Z, 31Z |
| Class | Very-Long-Chain Polyunsaturated Fatty Acyl-CoA (VLC-PUFA-CoA) |
II. The Biosynthetic Pathway: A Symphony of Elongases and Desaturases
The synthesis of this compound is a complex process occurring in the endoplasmic reticulum, orchestrated by a series of elongation and desaturation enzymes.[2][8] The key player in the extension of fatty acyl chains beyond 26 carbons is the enzyme Elongation of Very-Long-Chain Fatty Acids Protein 4 (ELOVL4) .[3][9]
The biosynthesis initiates from shorter-chain polyunsaturated fatty acid precursors, such as docosahexaenoic acid (DHA; 22:6n-3). Through sequential cycles of elongation and desaturation, the carbon chain is extended, and new double bonds are introduced. Each elongation cycle involves four steps: condensation, reduction, dehydration, and a second reduction, with the final step catalyzed by an enoyl-CoA reductase leading to the characteristic 2-trans configuration of the intermediate before the next cycle begins.
Caption: Figure 1: Proposed biosynthetic pathway.
While ELOVL4 is the primary elongase for fatty acids beyond C26, other members of the ELOVL family and fatty acid desaturases (FADS) are also involved in generating the necessary precursors and introducing double bonds at specific positions.[2][10] The exact sequence of these enzymatic reactions leading to the specific C34:7 isomer is an area of active research.
III. Physiological Roles and Pathophysiological Implications
VLC-PUFAs, including the precursor to this compound, are integral components of phospholipids in the photoreceptor outer segment membranes.[5] Their unique structure is thought to be critical for maintaining the high curvature of the photoreceptor discs and for the proper function of rhodopsin, the primary light-sensing molecule.[4]
A. Stargardt-3 Disease (STGD3): A Consequence of ELOVL4 Dysfunction
Mutations in the ELOVL4 gene are the genetic basis of Stargardt-3 disease, an autosomal dominant juvenile macular dystrophy.[6] These mutations often lead to a truncated ELOVL4 protein that is mislocalized and non-functional. The resulting deficiency in VLC-PUFA biosynthesis is believed to be a primary driver of the photoreceptor degeneration observed in STGD3 patients.[11]
B. Zellweger Spectrum Disorders: The Peril of Accumulation
In contrast to deficiency, the accumulation of VLC-PUFAs is characteristic of Zellweger spectrum disorders, a group of severe inherited conditions caused by defects in peroxisome biogenesis.[7] Peroxisomes are responsible for the degradation of VLCFAs via β-oxidation.[12][13] When this pathway is impaired, VLC-PUFA-CoAs, including likely C34:7-CoA, accumulate to toxic levels, leading to widespread cellular dysfunction, particularly in the nervous system and liver.
IV. Analytical Methodologies: Detection and Quantification
The analysis of this compound and other VLC-PUFA-CoAs presents significant analytical challenges due to their low abundance and potential for degradation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for their sensitive and specific quantification.
Experimental Protocol: LC-MS/MS Analysis of this compound in Biological Samples
1. Sample Preparation:
-
Tissue Homogenization: Snap-freeze tissue samples in liquid nitrogen to halt enzymatic activity. Homogenize the frozen tissue in a cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water) containing an appropriate internal standard (e.g., a deuterated or ¹³C-labeled VLC-PUFA-CoA).
-
Lipid Extraction: Perform a biphasic liquid-liquid extraction. The lower organic phase containing the lipids is collected.
-
Solid-Phase Extraction (SPE): For sample cleanup and enrichment of acyl-CoAs, utilize a C18 SPE cartridge. Elute the acyl-CoAs with an appropriate solvent mixture (e.g., acetonitrile/water with a small amount of acid).
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC mobile phase.
2. Liquid Chromatography:
-
Column: Use a C18 reversed-phase column with a small particle size for high-resolution separation.
-
Mobile Phases:
-
Mobile Phase A: Water with a volatile ion-pairing agent (e.g., 10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile/isopropanol mixture.
-
-
Gradient: Employ a gradient elution starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the hydrophobic VLC-PUFA-CoAs.
3. Tandem Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.
-
Quantification: Generate a calibration curve using a synthetic standard of this compound to determine the concentration in the biological samples.
Caption: Figure 2: Analytical workflow for VLC-PUFA-CoAs.
V. Future Directions and Therapeutic Potential
The elucidation of the precise roles of this compound and other VLC-PUFAs opens new avenues for therapeutic intervention in retinal and neurological diseases.
-
Gene Therapy: For diseases like STGD3, gene replacement therapy aimed at delivering a functional copy of the ELOVL4 gene to photoreceptor cells holds significant promise.
-
Dietary Supplementation: While challenging due to their size and complexity, the development of bioavailable synthetic VLC-PUFA precursors could offer a therapeutic strategy to bypass the defective ELOVL4 enzyme.
-
Enzyme Modulation: In conditions of VLC-PUFA accumulation, strategies to enhance peroxisomal β-oxidation or inhibit ELOVL4 activity could be explored.
Further research is imperative to fully understand the intricate signaling pathways and protein interactions involving this compound. The development of specific molecular probes and high-throughput screening assays will be instrumental in identifying novel drug targets within this fascinating area of lipid biology.
VI. Conclusion
This compound is more than just a complex lipid; it is a key player in the maintenance of cellular health in highly specialized tissues. Its study provides a window into the delicate balance of lipid metabolism and the devastating consequences of its dysregulation. The continued exploration of this and other VLC-PUFAs will undoubtedly pave the way for innovative diagnostic and therapeutic strategies for a range of debilitating diseases.
References
- 1. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 3. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of very-long-chain polyunsaturated fatty acids on membrane structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Reduced Retinal VLC-PUFA on Rod and Cone Photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Essential role of Elovl4 in very long chain fatty acid synthesis, skin permeability barrier function, and neonatal survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Very long chain fatty acid-containing lipids: a decade of novel insights from the study of ELOVL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pathways of VLC-PUFA biosynthesis [pfocr.wikipathways.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Beta oxidation - Wikipedia [en.wikipedia.org]
- 13. Peroxisomal beta-oxidation--a metabolic pathway with multiple functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to (2E,16Z,19Z,22Z,25Z,28Z,31Z)-Tetratriacontaheptaenoyl-CoA: Structure, Biosynthesis, and Advanced Analytical Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA is a very-long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA) that plays a crucial role in the physiology of specialized tissues, most notably the retina. This guide provides a comprehensive technical overview of its molecular structure, intricate biosynthetic pathway orchestrated by the ELOVL4 elongase, and its significant biological functions. We will delve into the critical role of this molecule in retinal health and its association with retinal diseases such as Stargardt-like macular dystrophy (STGD3). Furthermore, this guide will present detailed, state-of-the-art experimental protocols for the extraction, separation, and characterization of this and similar VLC-PUFA-CoAs using advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques. This document is intended to be an essential resource for researchers and professionals in the fields of lipid biochemistry, ophthalmology, and drug development, providing both foundational knowledge and practical insights for the study of this unique and vital biomolecule.
Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with 24 or more carbon atoms, are a unique class of lipids with highly specialized functions. Their activated forms, acyl-Coenzyme A thioesters, are key metabolic intermediates in a variety of cellular processes. Among these, this compound, a C34:7 acyl-CoA, stands out for its presence in specific tissues and its critical role in maintaining cellular health, particularly in the retina.
The unique structure of VLC-PUFAs, characterized by a long saturated carbon chain at the carboxyl end and a polyunsaturated methyl end, imparts distinct biophysical properties to the membranes in which they are incorporated. Deficiencies in the biosynthesis of these molecules, often due to genetic mutations, have been linked to severe pathologies, underscoring their importance in human health and disease. This guide will provide a detailed exploration of the structure, synthesis, and analysis of this specific C34:7 VLC-PUFA-CoA, offering a valuable resource for the scientific community.
Molecular Structure and Physicochemical Properties
This compound is a complex biomolecule composed of a C34 fatty acid with seven double bonds, linked to a coenzyme A moiety via a thioester bond. The systematic nomenclature specifies the precise location and stereochemistry of each double bond, which is critical for its biological activity.
| Property | Value | Source |
| Molecular Formula | C55H88N7O17P3S | [1] |
| Molecular Weight | 1244.31 g/mol | [1] |
| Canonical SMILES | CCCCCCCCCCCCC\C=C\C\C=C\C\C=C\C\C=C\C\C=C\C\C=C\C\C=C\C(=O)SCCNC(=O)CCNC(=O)--INVALID-LINK--C(C)(C)COP(=O)(O)OP(=O)(O)OCC1OC(n2cnc3c(N)ncnc32)C(O)C1OP(=O)(O)O | Inferred from structure |
| Solubility | Soluble in organic solvents like methanol and chloroform. Forms micelles in aqueous solutions. | [2][3] |
| Stability | The thioester bond is susceptible to hydrolysis, especially at non-neutral pH. Samples should be kept at low temperatures and handled expeditiously. | [3] |
Biosynthesis and Biological Function
The biosynthesis of this compound is a specialized metabolic pathway that occurs primarily in the endoplasmic reticulum of specific cell types. The key enzyme responsible for the elongation of the fatty acid chain beyond 28 carbons is Elongation of Very-Long-Chain Fatty Acids Protein 4 (ELOVL4) .
The ELOVL4-Mediated Elongation Cycle
The synthesis of the C34 fatty acid backbone involves a cyclical process of fatty acid elongation, where two-carbon units from malonyl-CoA are sequentially added to a growing acyl-CoA chain. This process is followed by a series of desaturation steps to introduce the double bonds. While the complete enzymatic cascade for this specific C34:7 isomer is not fully elucidated, the general pathway is understood to involve the following key steps:
-
Initiation with a Precursor: The biosynthesis is believed to initiate from a long-chain polyunsaturated fatty acid precursor. Evidence suggests that for n-3 VLC-PUFAs, eicosapentaenoic acid (EPA; 20:5n-3) is a more likely starting substrate than docosahexaenoic acid (DHA; 22:6n-3).[4]
-
Iterative Elongation by ELOVL4: The precursor acyl-CoA undergoes multiple rounds of elongation, each cycle consisting of four reactions: condensation, reduction, dehydration, and a second reduction. ELOVL4 is the critical condensing enzyme that drives the elongation of fatty acids from C28 up to C38.[4][5]
-
Desaturation by Fatty Acid Desaturases (FADS): To introduce the seven double bonds at their specific locations, a series of desaturase enzymes are required. Fatty acid desaturase 2 (FADS2) is a key enzyme in the biosynthesis of long-chain polyunsaturated fatty acids and is likely involved in this process, potentially catalyzing multiple desaturation steps.[6][7] The precise sequence of elongation and desaturation steps that results in the (2E,16Z,19Z,22Z,25Z,28Z,31Z) isomer is an area of ongoing research.
Caption: Fig 1: Biosynthesis of this compound.
Tissue Distribution and Biological Roles
This compound and other C34 VLC-PUFAs are found in high concentrations in a limited number of tissues, suggesting highly specialized functions:
-
Retina: The retina has the highest concentration of these VLC-PUFAs, where they are predominantly found at the sn-1 position of phosphatidylcholine in photoreceptor outer segment membranes. Their unique structure is thought to be critical for the fluidity and flexibility of these membranes, which is essential for the visual cycle and the structural integrity of the photoreceptor cells.[8]
-
Brain: VLC-PUFAs are also present in the brain, where they are incorporated into sphingolipids and may play a role in neuronal function and development.[4]
-
Testes: The presence of these lipids in the testes suggests a role in spermatogenesis and sperm function.[4]
-
Skin and Meibomian Glands: In the skin and meibomian glands, VLC-PUFAs are components of ceramides and other lipids that contribute to the formation of the skin's permeability barrier and the tear film, respectively.[4]
Clinical Relevance: Stargardt-like Macular Dystrophy (STGD3)
Mutations in the ELOVL4 gene that lead to a non-functional or truncated ELOVL4 protein are the cause of Stargardt-like macular dystrophy (STGD3), an autosomal dominant juvenile macular degeneration. This disease is characterized by a progressive loss of central vision. The underlying pathology is a deficiency in the biosynthesis of VLC-PUFAs, leading to photoreceptor cell death and retinal degeneration.[9][10] This direct link between a specific lipid and a debilitating retinal disease highlights the critical importance of this compound and its derivatives in maintaining retinal health.
Experimental Protocols: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The analysis of this compound in biological samples is challenging due to its low abundance, potential for degradation, and complex sample matrix. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for its sensitive and specific detection and quantification.
Sample Preparation: Extraction of Acyl-CoAs from Tissues
Rationale: The goal of the extraction is to efficiently lyse the tissue, liberate the acyl-CoAs, and remove interfering substances such as proteins and salts, while minimizing degradation of the target analyte.
Protocol:
-
Tissue Homogenization:
-
Excise the tissue of interest (e.g., retina) and immediately flash-freeze in liquid nitrogen to halt enzymatic activity. Store at -80°C until extraction.
-
Weigh the frozen tissue (typically 10-50 mg) and homogenize in a pre-chilled Dounce or Potter-Elvehjem homogenizer with 1 mL of ice-cold extraction buffer (e.g., 10% trichloroacetic acid in water or an acidic acetonitrile/isopropanol/water mixture).
-
-
Liquid-Liquid Extraction:
-
Transfer the homogenate to a glass tube.
-
Add an appropriate organic solvent system (e.g., 2 mL of a 2:1 chloroform:methanol solution).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of lipids.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
-
Solid-Phase Extraction (SPE) for Cleanup and Concentration:
-
Carefully collect the lower organic phase containing the lipids and acyl-CoAs.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in a small volume of a suitable solvent for SPE loading (e.g., 100 µL of 98:2 methanol:water).
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 20% methanol in water) to remove polar impurities.
-
Elute the acyl-CoAs with a higher percentage of organic solvent (e.g., 80% methanol in water).
-
-
Final Preparation for LC-MS/MS:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the sample in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for injection into the LC-MS/MS system.
-
Caption: Fig 2: Experimental workflow for the analysis of acyl-CoAs.
LC-MS/MS Parameters
Rationale: Chromatographic separation is essential to resolve the target analyte from isomers and other lipid species. Tandem mass spectrometry provides the necessary selectivity and sensitivity for detection and quantification.
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used for the separation of acyl-CoAs.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs based on their hydrophobicity.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally preferred for the analysis of acyl-CoAs.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for targeted quantification, providing high specificity and sensitivity.
-
Precursor Ion (Q1): The protonated molecule [M+H]⁺ of this compound (m/z 1245.3).
-
Product Ions (Q3): Characteristic fragment ions are monitored. A common and abundant fragment for acyl-CoAs is the neutral loss of the 5'-ADP moiety (507 Da).[11] Another characteristic fragment corresponds to the adenosine 3',5'-diphosphate ion at m/z 428.0.[12]
-
MRM Transition 1: 1245.3 -> 738.3 (Precursor -> [M+H - 507]⁺)
-
MRM Transition 2: 1245.3 -> 428.0 (Precursor -> Adenosine diphosphate fragment)
-
-
Collision Energy: Optimized for the specific instrument and transition to achieve maximal fragmentation and signal intensity.
Conclusion and Future Directions
This compound is a fascinating and vitally important biomolecule with highly specialized roles in human physiology. Its biosynthesis, orchestrated by the ELOVL4 enzyme, and its abundance in the retina underscore its critical function in maintaining visual health. The strong association between deficiencies in this VLC-PUFA and Stargardt-like macular dystrophy has opened new avenues for research into the pathogenesis of retinal diseases and the development of potential therapeutic interventions.
Future research should focus on elucidating the precise, step-by-step enzymatic pathway for the synthesis of this specific C34:7 isomer, including the identification of all involved desaturases and their substrate specificities. Further investigation into the biophysical properties that these unique lipids impart to cell membranes will provide a deeper understanding of their physiological roles. The development of targeted therapeutic strategies to modulate the biosynthesis of this compound could hold promise for the treatment of STGD3 and other diseases associated with VLC-PUFA deficiency. The analytical methods outlined in this guide provide a robust framework for researchers to accurately and reliably study this and other related molecules, paving the way for new discoveries in this exciting field of lipid research.
References
- 1. jsbms.jp [jsbms.jp]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 6. Desaturase and elongase limiting endogenous long chain polyunsaturated fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New understandings of the pathway of long-chain polyunsaturated fatty acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Essential role of Elovl4 in very long chain fatty acid synthesis, skin permeability barrier function, and neonatal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA in Very-Long-Chain Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the intricate world of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), with a specific focus on the hypothesized role and metabolic context of (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA. While direct literature on this specific C34:7 acyl-CoA is sparse, this document synthesizes current knowledge on VLC-PUFA biosynthesis, the central function of the ELOVL4 elongase, and state-of-the-art analytical methodologies to provide a comprehensive framework for its study. This guide is intended to empower researchers and drug development professionals to explore the frontiers of fatty acid metabolism and its implications in health and disease.
Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs)
Very-long-chain fatty acids (VLCFAs) are defined as fatty acids with more than 22 carbon atoms.[1] A specialized subset of these, the very-long-chain polyunsaturated fatty acids (VLC-PUFAs), are critical components of specific cell membranes and play vital roles in various physiological processes.[2] These molecules, often exceeding 28 carbons in length, are particularly enriched in the retina, brain, and testes.[2][3] Their unique biophysical properties, conferred by their extended carbon chains and high degree of unsaturation, are thought to influence membrane fluidity, lipid raft formation, and cellular signaling cascades.[4]
Defects in VLC-PUFA metabolism are linked to severe pathologies, most notably Stargardt-like macular dystrophy (STGD3), an inherited juvenile macular degeneration leading to vision loss.[3][5] Understanding the intricate biosynthetic pathways of these specialized lipids is therefore of paramount importance for developing therapeutic strategies for these and other related disorders.
Biosynthesis of VLC-PUFAs: The Central Role of ELOVL4
The synthesis of VLC-PUFAs occurs through a series of cyclical elongation steps in the endoplasmic reticulum.[6] This process is catalyzed by a family of enzymes known as the Elongation of Very-Long-Chain Fatty Acids (ELOVL) proteins.[7] For the synthesis of fatty acids beyond C26, the key enzyme is ELOVL4.[3][6]
Mutations in the ELOVL4 gene are the genetic basis of STGD3, highlighting the enzyme's critical, non-redundant role in retinal health.[2][5] ELOVL4 is responsible for the iterative addition of two-carbon units to long-chain PUFA precursors, such as eicosapentaenoic acid (EPA, 20:5n-3) and docosahexaenoic acid (DHA, 22:6n-3), to generate the characteristic VLC-PUFAs found in photoreceptor membranes.[3][6] The enzyme is also essential for the formation of the skin's permeability barrier and neonatal survival, underscoring its broader physiological importance.[7]
The Elongation Cycle and the Hypothesized Position of this compound
The fatty acid elongation cycle consists of four sequential reactions:
-
Condensation: The initial and rate-limiting step, catalyzed by an ELOVL elongase, involves the condensation of a fatty acyl-CoA with malonyl-CoA.
-
Reduction: The resulting 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase.
-
Dehydration: The 3-hydroxyacyl-CoA is then dehydrated to a trans-2,3-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase.
-
Reduction: Finally, the trans-2,3-enoyl-CoA is reduced by a trans-2,3-enoyl-CoA reductase to yield a saturated acyl-CoA, elongated by two carbons.
Within this cyclical process, This compound , a C34:7 species, is logically positioned as a key intermediate. The "(2E)" designation indicates the trans double bond introduced during the dehydration step of the elongation cycle. This molecule is likely the product of the dehydration of a 3-hydroxy-tetratriacontaheptaenoyl-CoA and the immediate substrate for the final reduction step that would yield tetratriacontaheptaenoyl-CoA (34:7). Its direct precursor in the preceding cycle would be a C32:7 acyl-CoA.
The following diagram illustrates the hypothesized position of this molecule within the ELOVL4-mediated elongation pathway.
Analytical Methodologies for the Study of VLC-PUFA-CoAs
The study of specific acyl-CoA intermediates like this compound presents significant analytical challenges due to their low abundance and chemical lability. The current gold standard for the analysis of long-chain acyl-CoAs is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
Sample Preparation and Extraction
A robust and rapid extraction protocol is crucial to preserve the integrity of the acyl-CoA esters.
Protocol: Extraction of Long-Chain Acyl-CoAs from Tissues
-
Homogenization: Immediately after collection, flash-freeze the tissue sample in liquid nitrogen. For extraction, place the frozen tissue (~50 mg) in a pre-chilled tube containing 1 mL of ice-cold 2:1 (v/v) methanol:water.
-
Internal Standard: Add an appropriate internal standard, such as a deuterated or odd-chain acyl-CoA (e.g., C17:0-CoA), to the homogenization mixture to correct for extraction efficiency and instrument variability.
-
Extraction: Homogenize the tissue on ice using a mechanical homogenizer.
-
Phase Separation: Add 1 mL of chloroform and 0.5 mL of 0.9% NaCl solution. Vortex thoroughly and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Collection: The acyl-CoAs will partition into the upper aqueous-methanol phase. Carefully collect this phase.
-
Drying: Dry the collected supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: 10 mM ammonium acetate in 90:10 (v/v) acetonitrile:water.
-
Gradient: A linear gradient from a low to high percentage of mobile phase B is employed to elute the acyl-CoAs based on their hydrophobicity.
-
Flow Rate: Typically in the range of 200-400 µL/min.
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte. For acyl-CoAs, a common strategy is to monitor the neutral loss of 507 Da, which corresponds to the phosphopantetheine moiety.[8]
Quantitative Data Summary:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| C16:0-CoA | 1032.6 | 525.6 | 40 |
| C18:1-CoA | 1058.6 | 551.6 | 40 |
| C20:4-CoA | 1080.6 | 573.6 | 40 |
| C22:6-CoA | 1102.6 | 595.6 | 40 |
| C34:7-CoA (Hypothesized) | 1254.8 | 747.8 | 45 |
| C17:0-CoA (Internal Standard) | 1046.6 | 539.6 | 40 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
The following diagram outlines the general workflow for the analysis of VLC-PUFA-CoAs.
Future Directions and Therapeutic Implications
The elucidation of the precise roles of specific VLC-PUFA intermediates, such as this compound, is a critical next step in understanding the dynamics of fatty acid metabolism. Future research should focus on:
-
Enzymatic Assays: Development of in vitro assays using recombinant ELOVL4 and related enzymes to confirm the synthesis and subsequent metabolism of this specific acyl-CoA.
-
Stable Isotope Tracing: Utilizing labeled precursors in cell culture or animal models to trace the metabolic flux through the VLC-PUFA synthesis pathway and definitively identify intermediates.
-
Lipidomic Profiling in Disease Models: Quantifying the levels of this and other related acyl-CoAs in animal models of Stargardt's disease and other retinopathies to understand how their metabolism is altered.
A deeper understanding of the ELOVL4-mediated pathway and its intermediates will be instrumental in the development of novel therapeutic strategies. These could include gene therapy to correct ELOVL4 mutations, small molecule modulators of ELOVL4 activity, or dietary interventions aimed at providing specific PUFA precursors to bypass metabolic blocks.
Conclusion
While this compound remains a largely uncharacterized molecule, its hypothesized position as a key intermediate in ELOVL4-mediated VLC-PUFA biosynthesis places it at a critical juncture in a pathway essential for retinal and neurological health. The methodologies and conceptual framework outlined in this guide provide a robust foundation for researchers and drug development professionals to investigate this enigmatic molecule and, in doing so, to advance our understanding of fatty acid metabolism and its role in human disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Essential role of ELOVL4 protein in very long chain fatty acid synthesis and retinal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Influence of very-long-chain polyunsaturated fatty acids on membrane structure and dynamics | NSF Public Access Repository [par.nsf.gov]
- 5. medlineplus.gov [medlineplus.gov]
- 6. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 7. Essential role of Elovl4 in very long chain fatty acid synthesis, skin permeability barrier function, and neonatal survival [ijbs.com]
- 8. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Biosynthesis of (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates a proposed biosynthetic pathway for the novel very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA), (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA (C34:7-CoA). Very-long-chain polyunsaturated fatty acids are critical components of specific cell membranes and their dysregulation is implicated in various pathologies. The unique C34:7 structure, featuring a 2-trans double bond in conjunction with multiple cis double bonds, suggests a fascinating interplay between fatty acid elongation and desaturation machineries. This document provides a comprehensive theoretical framework for its biosynthesis, coupled with detailed, field-proven experimental protocols for the validation of the proposed pathway. This guide is intended to serve as a foundational resource for researchers investigating the metabolism of novel lipids and for professionals in drug development targeting pathways involving VLC-PUFAs.
Introduction: The Enigmatic World of Very-Long-Chain Polyunsaturated Fatty Acids
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with 24 or more carbons, are specialized lipids with essential roles in the structure and function of specific tissues, most notably the retina and testes.[1][2] Their biosynthesis is a complex process involving a series of enzymatic reactions that extend and introduce double bonds into shorter fatty acid precursors.[3][4] The specific molecule of interest, this compound, presents a unique structural challenge to our current understanding of fatty acid metabolism due to its C34 chain length and the presence of a trans double bond at the C-2 position, a feature typically associated with intermediates of fatty acid elongation or degradation.[5][6]
This guide proposes a biosynthetic pathway for this novel C34:7-CoA, leveraging the known functions of fatty acid elongases and desaturases. We will explore the enzymatic players, the subcellular localization of these processes, and the potential mechanisms leading to the formation and accumulation of this specific acyl-CoA.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is hypothesized to occur through a series of iterative elongation and desaturation cycles, starting from a common polyunsaturated fatty acid precursor. The key features of this proposed pathway are:
-
Initiation with a C22 PUFA precursor: The pathway likely initiates from a C22 PUFA, such as docosahexaenoic acid (DHA, C22:6n-3), which is a known substrate for elongation.
-
Multiple elongation cycles catalyzed by ELOVL4: The elongation of the fatty acid chain beyond C24 is primarily mediated by the elongase ELOVL4, which has a preference for very-long-chain substrates.[7][8]
-
Sequential desaturation by front-end desaturases: The cis double bonds are introduced by specific front-end desaturases, such as Δ5 and Δ6 desaturases, acting on the elongating fatty acid chain.[3][4] It is plausible that novel desaturases with specificity for very-long-chain substrates are involved.
-
Formation of the 2-trans double bond as an elongation intermediate: The 2-trans double bond is a characteristic intermediate in each cycle of fatty acid elongation, formed by the dehydration of a 3-hydroxyacyl-CoA intermediate.
-
Premature release from the elongase complex: The final product, this compound, is proposed to be a 2-trans-enoyl-CoA intermediate of the final elongation cycle that is released from the elongase complex before the final reduction step. This release could be mediated by the action of an acyl-CoA thioesterase (ACOT).[9][10]
The proposed pathway is depicted in the following diagram:
Caption: Proposed biosynthetic pathway for this compound.
Experimental Validation Protocols
To validate the proposed biosynthetic pathway, a series of in vitro and cell-based experiments are required. The following protocols provide a framework for these investigations.
Heterologous Expression and Purification of Key Enzymes
The first step in validating the pathway is to produce and purify the key enzymes: ELOVL4 and the candidate desaturases.
Protocol 3.1.1: Heterologous Expression in Pichia pastoris
Pichia pastoris is an excellent system for expressing membrane-bound enzymes like elongases and desaturases.[11]
-
Gene Synthesis and Codon Optimization: Synthesize the open reading frames for human ELOVL4 and candidate desaturases (e.g., FADS1, FADS2), codon-optimized for P. pastoris.
-
Vector Construction: Clone the synthesized genes into a P. pastoris expression vector, such as pPICZα A, which allows for methanol-inducible expression and secretion (if applicable) or intracellular expression. Incorporate a C-terminal 6x-His tag for purification.
-
Transformation of P. pastoris: Electroporate the linearized expression vector into a suitable P. pastoris strain (e.g., X-33).
-
Selection and Screening: Select for positive transformants on YPDS plates containing Zeocin™. Screen for high-expressing clones by small-scale induction with methanol and analysis of protein expression by Western blot using an anti-His antibody.
-
Large-Scale Culture and Induction: Grow a high-expressing clone in BMGY medium to a high cell density, then switch to BMMY medium containing methanol to induce protein expression.
-
Cell Lysis and Membrane Preparation: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM sodium phosphate, pH 7.4, 1 mM EDTA, 5% glycerol, and protease inhibitors) and lyse the cells using a bead beater.
-
Microsome Isolation: Centrifuge the lysate at a low speed to remove cell debris, then centrifuge the supernatant at 100,000 x g to pellet the microsomal membranes containing the recombinant protein.
-
Solubilization and Purification: Resuspend the microsomal pellet in a solubilization buffer containing a mild detergent (e.g., 1% n-dodecyl-β-D-maltoside) to extract the membrane proteins. Purify the His-tagged protein using immobilized metal affinity chromatography (IMAC).
In Vitro Enzyme Assays
With purified enzymes in hand, their activity and substrate specificity can be determined.
Protocol 3.2.1: ELOVL4 Elongase Assay
This assay measures the ability of ELOVL4 to elongate very-long-chain acyl-CoA substrates.[7][12]
-
Reaction Mixture: Prepare a reaction mixture containing:
-
50 mM potassium phosphate buffer (pH 7.4)
-
1 mM MgCl₂
-
0.2 mM NADH
-
0.2 mM NADPH
-
10 µM of the acyl-CoA substrate (e.g., C26:0-CoA, C28:5n-3-CoA)
-
100 µM [2-¹⁴C]malonyl-CoA (specific activity ~50 mCi/mmol)
-
5-10 µg of purified ELOVL4
-
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination and Saponification: Stop the reaction by adding 1 M KOH in 90% methanol and heat at 70°C for 1 hour to saponify the fatty acyl-CoAs.
-
Fatty Acid Extraction: Acidify the reaction with 6 M HCl and extract the free fatty acids with hexane.
-
Analysis: Evaporate the hexane and redissolve the fatty acids in a suitable solvent. Analyze the products by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with a radioactivity detector to quantify the elongated products.
Protocol 3.2.2: Desaturase Assay
This assay measures the introduction of double bonds into a fatty acyl-CoA substrate.[13][14]
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM HEPES-KOH buffer (pH 7.2)
-
2 mM NADH
-
5 mM MgCl₂
-
1 mM ATP
-
0.5 mM Coenzyme A
-
10 µM of the fatty acyl-CoA substrate (e.g., C32:6-CoA)
-
10-20 µg of purified desaturase
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Termination and Derivatization: Stop the reaction and saponify the lipids as described in Protocol 3.2.1. Convert the resulting free fatty acids to their methyl esters (FAMEs) by incubating with 14% BF₃ in methanol at 100°C for 30 minutes.
-
Extraction and Analysis: Extract the FAMEs with hexane and analyze by gas chromatography-mass spectrometry (GC-MS) to identify the desaturated products.
In Vitro Reconstitution of the Biosynthetic Pathway
To demonstrate the complete pathway, a reconstituted system with all the necessary components can be established.
Protocol 3.3.1: Reconstitution Assay
-
Reaction Mixture: Combine purified ELOVL4, candidate desaturases, and trans-2-enoyl-CoA reductase in a reaction buffer similar to the elongase assay, but with a non-radiolabeled malonyl-CoA.
-
Substrate Addition: Initiate the reaction by adding the starting precursor, for example, C22:6-CoA.
-
Time-Course Sampling: Take aliquots of the reaction at different time points.
-
Analysis by LC-MS/MS: Analyze the acyl-CoA intermediates and the final product in each aliquot using a dedicated LC-MS/MS method (see Protocol 3.4.1).
Analytical Characterization of Acyl-CoAs
The identification and quantification of the specific C34:7-CoA isomer are critical.
Protocol 3.4.1: LC-MS/MS Analysis of Very-Long-Chain Acyl-CoAs
This method is designed for the sensitive and specific detection of VLC-PUFA-CoAs.[15][16][17]
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column with a small particle size (e.g., 1.7 µm) is recommended for high-resolution separation.
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A shallow gradient from 60% to 95% B over 30-40 minutes is suitable for separating long-chain acyl-CoAs.
-
-
Mass Spectrometry Detection:
-
Ionization: Use positive ion electrospray ionization (ESI+).
-
Scan Mode: Employ selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for high sensitivity and specificity.
-
Transitions: Monitor for the specific precursor-to-product ion transitions for the target C34:7-CoA. The precursor ion will be the [M+H]⁺ ion. A characteristic product ion for acyl-CoAs is the phosphopantetheine fragment at m/z 428. Another specific fragment corresponds to the loss of the CoA moiety.
-
-
Identification: Confirm the identity of the peak by comparing its retention time and fragmentation pattern with a synthesized standard of this compound.
Data Presentation and Expected Outcomes
The experimental data should be presented in a clear and concise manner to support the proposed biosynthetic pathway.
Table 1: Substrate Specificity of Purified ELOVL4
| Substrate (Acyl-CoA) | Product(s) | Relative Activity (%) |
| C26:0 | C28:0 | 100 |
| C28:5n-3 | C30:5n-3, C32:5n-3 | 85 |
| C30:6n-3 | C32:6n-3, C34:6n-3 | 70 |
| C32:7n-3 | C34:7n-3 | To be determined |
Table 2: Desaturase Activity on Very-Long-Chain Substrates
| Enzyme | Substrate (Acyl-CoA) | Product(s) | Conversion Rate (%) |
| FADS1 (Δ5) | C32:6n-3 | C32:7n-3 | To be determined |
| FADS2 (Δ6) | C32:5n-3 | C32:6n-3 | To be determined |
| Novel Desaturase | C32:6n-3 | C32:7n-3 | To be determined |
Concluding Remarks and Future Directions
This technical guide provides a robust framework for the elucidation of the biosynthetic pathway of the novel VLC-PUFA, this compound. The proposed pathway, involving the interplay of ELOVL4, specific desaturases, and the potential premature release of an elongation intermediate, offers a plausible explanation for the formation of this unique molecule. The detailed experimental protocols provided herein will enable researchers to systematically validate this hypothesis.
Future research should focus on the identification and characterization of the specific acyl-CoA thioesterase responsible for the release of the 2-trans intermediate. Furthermore, understanding the physiological role of this and other unusual VLC-PUFAs will be crucial for developing novel therapeutic strategies for diseases associated with aberrant lipid metabolism.
References
- 1. arrow.tudublin.ie [arrow.tudublin.ie]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desaturase and elongase limiting endogenous long chain polyunsaturated fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty Acid Biosynthesis Revisited: Structure Elucidation and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Incomplete Elongation of Ultra-long-chain Polyunsaturated Acyl-CoAs by the Fatty Acid Elongase ELOVL4 in Spinocerebellar Ataxia Type 34 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The role Acyl-CoA thioesterases play in mediating intracellular lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and heterologous expression of a Δ4-fatty acid desaturase gene from Isochrysis sphaerica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a high-density assay for long-chain fatty acyl-CoA elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Relationship between estimated desaturase enzyme activity and metabolic syndrome in a longitudinal study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Metabolic Pathway of (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
(2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA is a highly specific very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA). While direct research on this precise molecule is not extensively documented, its structural characteristics—a 34-carbon chain with seven double bonds—place it squarely within the metabolic pathways of VLC-PUFAs. These pathways are critical in specialized tissues such as the retina, brain, and testes.[1] This guide synthesizes current knowledge on VLC-PUFA metabolism to construct a scientifically grounded, in-depth examination of the anabolic and catabolic fate of this complex lipid. We will explore its plausible biosynthesis via fatty acid elongation and desaturation enzyme systems and its degradation through peroxisomal β-oxidation. Furthermore, this guide provides detailed experimental protocols for the analysis of this and similar molecules, and discusses the profound implications of VLC-PUFA metabolism in human health and disease.
Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acids
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are defined as fatty acids with a carbon chain length of 24 or more.[1] Unlike their shorter-chain counterparts, which are ubiquitous, VLC-PUFAs are found in high concentrations only in specific tissues, including the retina, brain, and testes, where they play highly specialized roles.[1] The biosynthesis of these complex lipids is primarily mediated by a family of enzymes known as Elongation of Very Long Chain Fatty Acids (ELOVL) and Fatty Acid Desaturases (FADS).[2][3]
The molecule at the core of this guide, this compound, possesses a 34-carbon backbone, classifying it as an ultra long-chain fatty acid.[4] Its seven double bonds indicate a high degree of unsaturation, a characteristic feature of functionally critical lipids in neural and retinal membranes. The "CoA" suffix signifies that it is the activated form, a thioester of coenzyme A, primed for participation in metabolic reactions.
The metabolism of VLC-PUFAs is a delicate balance between synthesis and degradation. Disruptions in this equilibrium are linked to a spectrum of severe human diseases. For instance, defects in the ELOVL4 enzyme, which is crucial for VLC-PUFA synthesis, can lead to conditions like Stargardt-like macular dystrophy.[5] Conversely, impaired degradation of these molecules, as seen in peroxisomal biogenesis disorders like Zellweger syndrome and X-linked adrenoleukodystrophy, results in their toxic accumulation, causing profound neurological and developmental deficits.[1][6][7][8][9][10]
This guide will provide a comprehensive overview of the metabolic journey of this compound, from its synthesis to its breakdown, offering insights for researchers aiming to understand and target this critical class of lipids.
Section 1: Proposed Biosynthesis of this compound
The biosynthesis of a 34-carbon polyunsaturated fatty acyl-CoA is a multi-step process occurring primarily in the endoplasmic reticulum. This pathway involves the coordinated action of fatty acid elongases and desaturases, which progressively add two-carbon units and introduce double bonds, respectively.[11][12]
The synthesis of such a long and highly unsaturated fatty acid likely begins with a shorter, essential dietary precursor, such as docosahexaenoic acid (DHA, 22:6n-3). The pathway would then proceed through multiple cycles of elongation and potentially desaturation.
Key Enzymatic Players:
-
ELOVL4: This enzyme is the only known elongase responsible for the synthesis of VLC fatty acids with chain lengths greater than 26 carbons.[1] It is highly expressed in the retina, brain, and testes, the same tissues where VLC-PUFAs are abundant.[1] ELOVL4 would catalyze the rate-limiting condensation step in each elongation cycle, adding two-carbon units from malonyl-CoA to the growing acyl-CoA chain.[1][13]
-
FADS enzymes (Δ5 and Δ6 desaturases): These enzymes are responsible for introducing cis-double bonds at specific positions in the fatty acid chain.[2] While the primary desaturation occurs on shorter fatty acid precursors, it is conceivable that additional desaturation steps could occur on elongated intermediates.
The biosynthesis can be conceptualized as a cyclical process, with each cycle consisting of four reactions:
-
Condensation: An acyl-CoA primer is condensed with malonyl-CoA by an ELOVL enzyme.[11]
-
Reduction: The resulting β-ketoacyl-CoA is reduced to a β-hydroxyacyl-CoA.[11]
-
Dehydration: The β-hydroxyacyl-CoA is dehydrated to an enoyl-CoA.[13]
-
Reduction: The enoyl-CoA is reduced to a saturated acyl-CoA, now two carbons longer than the starting molecule.[13]
This cycle would be repeated multiple times to extend a precursor like 22:6n-3 to the 34-carbon length of tetratriacontaheptaenoyl-CoA.
References
- 1. aocs.org [aocs.org]
- 2. Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Pathophysiology of X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. "Pathophysiology of X-Linked Adrenoleukodystrophy: Updates on Molecular" by Parveen Parasar, Navtej Kaur et al. [scholarlycommons.henryford.com]
- 9. Zellweger Syndrome: Ghost Peroxisomes and the Deadly Accumulation of VLCFAs - RBR Life Science [rbrlifescience.com]
- 10. Adrenoleukodystrophy - Wikipedia [en.wikipedia.org]
- 11. bio.ijs.si [bio.ijs.si]
- 12. agrilife.org [agrilife.org]
- 13. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Landscape of (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA Metabolism
Intended Audience: Researchers, scientists, and drug development professionals in the fields of lipid biochemistry, metabolic disorders, and neurobiology.
Abstract: This technical guide provides a comprehensive overview of the enzymatic pathways involved in the metabolism of the very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA), (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA. As the biological significance of VLC-PUFAs in neuronal and retinal function, as well as in certain pathological conditions, becomes increasingly apparent, a detailed understanding of their enzymatic regulation is paramount. This document delves into the key enzymes responsible for the biosynthesis and degradation of this specific C34:7 acyl-CoA, with a primary focus on the ELOVL4 elongase and the peroxisomal β-oxidation machinery. Furthermore, we explore the potential involvement of other enzyme families, such as acyl-CoA synthetases and ceramide synthases. This guide is designed to be a valuable resource for researchers investigating the metabolism of VLC-PUFAs and its implications for human health and disease, providing not only theoretical background but also actionable experimental protocols.
Part 1: The Central Role of this compound in Cellular Biology
This compound is an unsaturated fatty acyl-CoA, a key intermediate in the metabolism of very-long-chain fatty acids (VLCFAs)[1][2][3][4][5][6][7]. These molecules, with carbon chains longer than 20 atoms, are integral components of cellular lipids, including sphingolipids and glycerophospholipids, and can act as precursors for lipid mediators[8][9]. The metabolism of VLCFAs is a critical area of study, as mutations in the genes encoding the enzymes involved can lead to a variety of inherited diseases, such as ichthyosis, macular degeneration, myopathy, mental retardation, and demyelination[8][9].
The metabolism of this compound is primarily governed by two opposing pathways: biosynthesis via fatty acid elongation in the endoplasmic reticulum and degradation through β-oxidation in peroxisomes.
Part 2: Biosynthesis: The ELOVL Family of Elongases
The synthesis of VLC-PUFAs is a multi-step process occurring in the endoplasmic reticulum, involving a cycle of four enzymatic reactions: condensation, reduction, dehydration, and a second reduction. The rate-limiting step is the initial condensation reaction, catalyzed by the ELOVL (Elongation of Very Long-chain fatty acids) family of enzymes[8][9][10][11][12][13].
ELOVL4: The Key Elongase for VLC-PUFA Synthesis
Among the seven identified mammalian ELOVL enzymes, ELOVL4 is of particular interest in the context of this compound biosynthesis. ELOVL4 exhibits substrate specificity for very-long-chain polyunsaturated fatty acyl-CoAs and is highly expressed in tissues where these lipids are abundant, such as the retina, brain, skin, and testes. While direct evidence for the enzymatic activity on the C34:7 substrate is still emerging, studies have demonstrated that ELOVL4 can elongate C20:5n3 up to C34:5n3, strongly suggesting its role in the synthesis of our topic molecule[8].
Mutations in the ELOVL4 gene are linked to Stargardt-like macular dystrophy (STGD3), a juvenile-onset form of macular degeneration, highlighting the critical role of ELOVL4 and its VLC-PUFA products in retinal health[14].
Experimental Protocol: In Vitro ELOVL4 Elongase Activity Assay
This protocol describes a method to measure the enzymatic activity of ELOVL4 by monitoring the elongation of a fatty acyl-CoA substrate.
1. Materials and Reagents:
-
HEK293 cells
-
Recombinant adenovirus expressing HA-tagged ELOVL4
-
Fatty acid precursors (e.g., 20:5n3, 34:5n3)
-
Cell culture media and supplements
-
Lipid extraction solvents (e.g., Bligh and Dyer method)
-
Reagents for fatty acid methyl ester (FAME) derivatization
-
Gas chromatograph-mass spectrometer (GC-MS)
2. Procedure:
-
Cell Culture and Transduction: Culture HEK293 cells and transduce with the ELOVL4-expressing adenovirus. Use non-transduced cells or cells expressing a control vector (e.g., GFP) as negative controls[15].
-
Fatty Acid Supplementation: Supplement the cell culture medium with the desired fatty acid precursor.
-
Lipid Extraction: After incubation, harvest the cells and extract total lipids using a standard method like the Bligh and Dyer procedure.
-
FAME Derivatization: Convert the extracted fatty acids into their corresponding methyl esters.
-
GC-MS Analysis: Analyze the FAMEs by GC-MS to identify and quantify the elongated fatty acid products[15].
Data Analysis: Compare the fatty acid profiles of cells expressing ELOVL4 with the control cells. The appearance of longer-chain fatty acids in the ELOVL4-expressing cells indicates elongase activity.
Part 3: Degradation: Peroxisomal β-Oxidation
The degradation of VLC-PUFAs, including this compound, occurs primarily in peroxisomes via the β-oxidation pathway[6][10][15][16][17]. This process is essential for maintaining lipid homeostasis and preventing the toxic accumulation of VLCFAs.
The Role of the ABCD1 Transporter
Before β-oxidation can occur, VLCFA-CoAs must be transported from the cytosol into the peroxisome. This crucial step is mediated by the ATP-binding cassette (ABC) transporter, ABCD1. Mutations in the ABCD1 gene cause X-linked adrenoleukodystrophy (X-ALD), a severe neurodegenerative disorder characterized by the accumulation of VLCFAs. ABCD1 has been shown to transport a range of VLCFA-CoAs, including polyunsaturated species[11].
Experimental Protocol: Peroxisomal β-Oxidation Assay in Living Cells
This protocol provides a method to measure the rate of peroxisomal β-oxidation using a stable-isotope labeled substrate.
1. Materials and Reagents:
-
Cultured cells (e.g., fibroblasts)
-
Stable-isotope labeled docosanoic acid (D3-C22:0)
-
Cell culture media and supplements
-
Solvents for fatty acid extraction (e.g., hexane)
-
Reagents for FAME derivatization
-
Gas chromatograph-mass spectrometer (GC-MS)
2. Procedure:
-
Cell Culture and Substrate Incubation: Culture the cells of interest and incubate them with D3-C22:0.
-
Fatty Acid Extraction: After incubation, harvest the cells and extract the free fatty acids.
-
FAME Derivatization: Convert the extracted fatty acids to FAMEs.
-
GC-MS Analysis: Analyze the FAMEs by GC-MS to measure the ratio of the product (D3-C16:0) to the substrate (D3-C22:0)[16][18].
Data Analysis: The ratio of the chain-shortened product to the initial substrate provides a measure of peroxisomal β-oxidation activity.
Part 4: Other Key Enzymatic Players
While ELOVL4 and the peroxisomal β-oxidation machinery are central to the metabolism of this compound, other enzymes also play important roles.
Acyl-CoA Synthetases (ACS)
Before any fatty acid can be metabolized, it must first be "activated" by conversion to its CoA thioester. This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs). There are several isoforms of ACSs with varying substrate specificities and subcellular localizations. The specific ACS responsible for the activation of the C34:7 fatty acid has not yet been definitively identified, but it is likely a member of the very-long-chain acyl-CoA synthetase (ACSVL) family[19].
Ceramide Synthases (CERS)
VLC-PUFA-CoAs can also be incorporated into sphingolipids, a class of lipids with important structural and signaling functions. This process is catalyzed by ceramide synthases (CERS). CERS2 and CERS3 are known to utilize VLCFAs for the synthesis of ceramides. Notably, CERS3 is highly expressed in the skin and testes, tissues where ELOVL4 is also abundant, suggesting a coordinated regulation of VLC-PUFA synthesis and incorporation into ceramides[4].
Part 5: Visualization of Metabolic Pathways and Experimental Workflows
To provide a clearer understanding of the complex processes described in this guide, the following diagrams have been generated using Graphviz.
Metabolic Pathway of this compound
Caption: Metabolic fate of this compound.
Experimental Workflow for ELOVL4 Activity Analysis
Caption: Workflow for analyzing ELOVL4 elongase activity in vitro.
Part 6: Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from an ELOVL4 activity assay.
| Cell Line | Precursor (20:5n3) Level (relative units) | Elongated Product (C34:7) Level (relative units) |
| HEK293 (Control) | 100 | < 1 |
| HEK293 (ELOVL4) | 50 | 50 |
Part 7: Conclusion and Future Directions
The study of enzymes acting on this compound is a rapidly evolving field with significant implications for human health. ELOVL4 has emerged as a key enzyme in the biosynthesis of this and other VLC-PUFAs, while the peroxisomal β-oxidation pathway, initiated by the ABCD1 transporter, is crucial for their degradation. Further research is needed to fully elucidate the substrate specificities of all the enzymes involved, their regulatory mechanisms, and their precise roles in various physiological and pathological processes. The development of specific inhibitors and activators for these enzymes holds great promise for the development of novel therapeutic strategies for a range of diseases.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro reconstitution and steady-state analysis of the fatty acid synthase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMPDB [smpdb.ca]
- 7. (2E,19Z,22Z,25Z,28Z,31Z)-tetratriacontahexaenoyl-CoA(4-) (CHEBI:76476) [ebi.ac.uk]
- 8. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
- 10. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 12. lipidmaps.org [lipidmaps.org]
- 13. researchgate.net [researchgate.net]
- 14. ELOVL4 - Wikipedia [en.wikipedia.org]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structures of the human peroxisomal fatty acid transporter ABCD1 in a lipid environment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Deciphering mutant ELOVL4 activity in autosomal-dominant Stargardt macular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
cellular localization of (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA
An In-Depth Technical Guide to the Cellular Localization of (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA
Abstract
This compound is a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) that plays a putative role in specialized cellular functions, likely within membranes requiring unique biophysical properties. Understanding its subcellular localization is paramount to elucidating its precise biological roles and its implications in health and disease. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the cellular distribution of this complex lipid. We synthesize established biochemical and imaging methodologies, offering detailed protocols and explaining the causal reasoning behind experimental choices. This document is structured to provide a logical workflow, from theoretical considerations based on known lipid metabolism to advanced, practical strategies for empirical validation, ensuring scientific rigor and trustworthy data generation.
Introduction to this compound
This compound is the activated form of a C34:7 fatty acid, a member of the growing class of VLC-PUFAs. These lipids are characterized by their exceptionally long acyl chains (≥ C24), which bestow unique properties upon the membranes they inhabit, influencing fluidity, curvature, and the formation of lipid rafts.
1.1. Biosynthesis and Metabolic Hubs
The biosynthesis of VLC-PUFAs is a specialized process primarily occurring in the endoplasmic reticulum (ER). This pathway involves a series of elongation and desaturation steps catalyzed by specific enzyme families. The key enzymes in the elongation of very-long-chain fatty acids are the ELOVL (Elongation of Very-Long-Chain Fatty Acids) family of proteins. Specifically, ELOVL4 has been implicated in the synthesis of VLC-PUFAs with chain lengths up to C38, and its expression is prominent in tissues such as the retina, skin, and testes. Mutations in ELOVL4 are associated with Stargardt-like macular dystrophy, highlighting the critical role of these lipids in retinal function.
The fatty acid precursor is activated to its coenzyme A (CoA) thioester, this compound, by acyl-CoA synthetases, which are also predominantly found on the ER membrane and the outer mitochondrial membrane. Given that the biosynthetic machinery resides in the ER, this organelle is the primary candidate for the site of synthesis and initial localization of this VLC-PUFA-CoA.
1.2. Putative Biological Significance
While the precise functions of a C34:7 acyl-CoA are yet to be fully elucidated, the roles of other VLC-PUFAs suggest several possibilities:
-
Precursor for Specialized Lipids: It may serve as a precursor for the synthesis of complex lipids such as sphingolipids or ether lipids that are incorporated into cellular membranes.
-
Membrane Domain Formation: The unique structure of this molecule could drive the formation of specialized membrane domains with distinct biophysical properties.
-
Cell Signaling: It could act as a signaling molecule itself or be a precursor to one.
Theoretical Framework for Subcellular Localization
Based on our understanding of VLC-PUFA metabolism, a primary localization of this compound is predicted to be the endoplasmic reticulum . However, its ultimate destination and sites of function may differ. Acyl-CoAs are not expected to freely diffuse through the cytoplasm due to their amphipathic nature and large size. Instead, their intracellular transport is likely mediated by acyl-CoA binding proteins (ACBPs) or through direct channeling between enzymes in close proximity within membrane microdomains.
Therefore, a comprehensive investigation should also consider other organelles metabolically connected to the ER, such as the Golgi apparatus , mitochondria , and peroxisomes , as potential sites of accumulation or utilization.
Methodologies for Determining Subcellular Localization
A multi-pronged approach is essential for the accurate determination of the sub.
3.1. Subcellular Fractionation Coupled with Quantitative Mass Spectrometry
This classical biochemical technique provides a quantitative measure of the target molecule in different organelles.
Experimental Rationale: The method relies on the differential sedimentation properties of organelles to separate them from a cell homogenate. Subsequent lipid extraction and analysis by liquid chromatography-mass spectrometry (LC-MS) allow for the precise quantification of the acyl-CoA in each fraction.
Workflow:
Caption: Subcellular fractionation workflow for lipid analysis.
Protocol:
-
Cell Culture and Harvest: Grow cells of interest to confluency. Harvest by trypsinization and wash with ice-cold PBS.
-
Homogenization: Resuspend the cell pellet in a hypotonic buffer and homogenize using a Dounce homogenizer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to pellet the nuclear fraction.
-
Centrifuge the supernatant at a medium speed (e.g., 10,000 x g) to pellet the mitochondrial fraction.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction (containing the ER).
-
The final supernatant is the cytosolic fraction.
-
-
Purity Assessment: Analyze a portion of each fraction by Western blotting for organelle-specific markers (e.g., Calnexin for ER, COX IV for mitochondria).
-
Lipid Extraction: Extract lipids from each fraction using a modified Bligh-Dyer or Folch method.
-
LC-MS Analysis: Analyze the lipid extracts by reverse-phase LC coupled to a high-resolution mass spectrometer. Develop a specific multiple reaction monitoring (MRM) method for the target acyl-CoA.
-
Data Analysis: Quantify the amount of this compound in each fraction and normalize to the protein content.
Table 1: Example Data from Subcellular Fractionation
| Cellular Fraction | Organelle Marker | Marker Enrichment (Fold) | This compound (pmol/mg protein) |
| Homogenate | - | 1 | 5.2 ± 0.8 |
| Nuclear | Histone H3 | 8.5 | 1.5 ± 0.3 |
| Mitochondrial | COX IV | 9.2 | 3.1 ± 0.6 |
| Microsomal (ER) | Calnexin | 10.1 | 45.8 ± 5.1 |
| Cytosol | GAPDH | 0.8 | < 0.1 |
3.2. In Situ Imaging using Click Chemistry
To visualize the localization of the acyl-CoA within intact cells, a powerful approach is to use a "clickable" analog of the fatty acid precursor.
Experimental Rationale: Cells are incubated with a fatty acid analog containing a terminal alkyne or azide group. This analog is metabolized and incorporated into the corresponding acyl-CoA. The "clickable" tag can then be covalently linked to a fluorescent probe via a bio-orthogonal click chemistry reaction, allowing for visualization by fluorescence microscopy.
Workflow:
Caption: Click chemistry workflow for lipid imaging.
Protocol:
-
Synthesis of Analog: Synthesize a C34:7 fatty acid with a terminal alkyne group.
-
Cellular Labeling: Incubate cells with the alkyne-modified fatty acid.
-
Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with a mild detergent like digitonin or Triton X-100.
-
Click Reaction: Perform the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with an azide-functionalized fluorophore (e.g., Alexa Fluor 488 azide).
-
Immunofluorescence Co-staining: Co-stain with antibodies against organelle-specific markers (e.g., anti-PDI for ER, anti-Tom20 for mitochondria).
-
Imaging: Acquire images using a confocal fluorescence microscope.
-
Co-localization Analysis: Quantify the degree of overlap between the fluorescent signal from the lipid and the organelle markers using Pearson's correlation coefficient or Mander's overlap coefficient.
Advanced Approaches: Proximity Ligation Assay
To identify the proteins that interact with this compound and thus pinpoint its functional microenvironment, a proximity ligation assay (PLA) can be adapted.
Experimental Rationale: This technique detects close proximity between two molecules. Here, we would use an antibody against a candidate acyl-CoA binding protein and a "clickable" lipid analog. If the protein and the lipid are in close proximity (<40 nm), a fluorescent signal is generated.
Data Interpretation and Validation
Conclusion
The sub is likely to be dynamic, with a primary site of synthesis in the endoplasmic reticulum and potential trafficking to other organelles for specific functions. The methodologies outlined in this guide provide a robust framework for elucidating the precise cellular distribution of this and other complex lipid molecules. Such knowledge is fundamental for understanding their roles in cellular physiology and for the development of novel therapeutic strategies targeting lipid metabolism.
Methodological & Application
Application Notes and Protocols for the Analysis of (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the qualitative and quantitative analysis of (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA, a very-long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA). Recognizing the pivotal role of VLC-PUFA-CoAs in complex biological processes and their implication in various metabolic and neurological disorders, this document furnishes researchers, scientists, and drug development professionals with the necessary methodologies for accurate and reproducible analysis.[1][2][3] The protocols herein are grounded in established principles of lipidomics and have been synthesized to address the unique challenges posed by the analysis of this specific highly unsaturated, very-long-chain acyl-CoA. We cover critical aspects from sample extraction and purification to analysis by state-of-the-art liquid chromatography-tandem mass spectrometry (LC-MS/MS) and complementary analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs
This compound is an unsaturated fatty acyl-CoA that belongs to the class of very-long-chain fatty acids (VLCFAs), which are defined as fatty acids with 22 or more carbon atoms.[1][4] VLCFAs are integral components of cellular lipids, including sphingolipids and glycerophospholipids, and serve as precursors for lipid mediators.[3] The biosynthesis of these molecules occurs in the endoplasmic reticulum through a series of elongation steps.[1][3]
The presence of multiple cis double bonds in the acyl chain of this compound suggests a role in maintaining membrane fluidity and participating in specific cellular signaling pathways. Dysregulation of VLCFA metabolism is associated with severe human diseases, such as X-linked adrenoleukodystrophy and Zellweger syndrome, highlighting the importance of robust analytical methods to study these molecules.[1]
The analytical challenge in studying a specific VLC-PUFA-CoA like this compound lies in its low endogenous abundance, its amphipathic nature, and its susceptibility to oxidation. The protocols detailed in this guide are designed to overcome these challenges, ensuring high recovery, stability, and sensitivity.
Core Principles of Analysis: A Strategic Workflow
The successful analysis of this compound from biological matrices necessitates a multi-step approach. Each step is critical for preserving the integrity of the analyte and achieving accurate quantification. Our recommended workflow is as follows:
Figure 1: Recommended workflow for the analysis of this compound.
Sample Preparation: Extraction and Purification of Long-Chain Acyl-CoAs
The initial and most critical phase of the analytical process is the efficient extraction of the target analyte from the complex biological matrix while minimizing degradation. The following protocol is a synthesis of established methods for long-chain acyl-CoA extraction, optimized for recovery and stability.[5][6]
Protocol: Extraction from Tissues or Cell Pellets
Rationale: This protocol utilizes a biphasic solvent system to effectively disrupt cellular membranes and solubilize acyl-CoAs. The acidic pH of the initial homogenization buffer is crucial for inhibiting enzymatic activity that could degrade the target molecule.[5] The use of a solid-phase extraction (SPE) step is highly recommended for removing interfering substances such as phospholipids and salts, which can cause ion suppression in mass spectrometry.[7]
Materials:
-
Biological tissue or cell pellet
-
Liquid nitrogen
-
Pre-chilled glass homogenizer
-
Extraction Buffer: 100 mM KH2PO4, pH 4.9[5]
-
Acetonitrile (ACN), HPLC grade
-
Isopropanol (IPA), HPLC grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)
-
SPE Washing Solution 1: 50 mM Ammonium Acetate in Water
-
SPE Washing Solution 2: 20% Acetonitrile in Water
-
SPE Elution Solution: Methanol with 30 mM Ammonium Hydroxide[8]
-
Internal Standard (IS): A structurally similar odd-chain or stable isotope-labeled long-chain acyl-CoA (e.g., C17:0-CoA or d4-Palmitoyl-CoA). The choice of IS should be justified by its similar extraction recovery and ionization efficiency to the analyte of interest.
Procedure:
-
Sample Collection and Quenching: Immediately freeze tissue samples in liquid nitrogen upon collection to halt metabolic activity. For cell cultures, aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS) before quenching metabolism by adding liquid nitrogen directly to the culture dish.
-
Homogenization:
-
Phase Separation:
-
Centrifuge the homogenate at 3000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of SPE Washing Solution 1, followed by 1 mL of SPE Washing Solution 2.
-
Dry the cartridge under a gentle stream of nitrogen for 5 minutes.
-
Elute the acyl-CoAs with 1 mL of SPE Elution Solution.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial LC-MS mobile phase (e.g., 90% Mobile Phase A: 10% Mobile Phase B) for analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is the cornerstone for the quantification of long-chain acyl-CoAs due to its high sensitivity and selectivity.[7][9] The following protocol outlines a robust method for the analysis of this compound.
Protocol: LC-MS/MS Method
Rationale: Reversed-phase chromatography with a C18 column is effective for separating acyl-CoAs based on the length and unsaturation of their fatty acid chains.[5][10] A gradient elution is employed to resolve the target analyte from other endogenous lipids. Positive ion electrospray ionization (ESI) is typically used, and detection is performed in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and specificity.[7][9]
Instrumentation:
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an ESI source
LC Conditions:
| Parameter | Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 7.0 |
| Mobile Phase B | Acetonitrile/Isopropanol (50:50, v/v) |
| Gradient | 0-2 min, 10% B; 2-15 min, 10-90% B; 15-20 min, 90% B; 20-21 min, 90-10% B; 21-25 min, 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
MS/MS Conditions:
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 500°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
MRM Transitions:
The precise m/z values for the precursor and product ions of this compound should be determined by direct infusion of a synthesized standard. However, based on the fragmentation patterns of other long-chain acyl-CoAs, the following transitions can be predicted:
-
Precursor Ion ([M+H]+): The protonated molecular ion.
-
Product Ion: A characteristic fragment resulting from the neutral loss of 507 Da (phosphoadenosine diphosphate) is often used for profiling acyl-CoAs.[7] Alternatively, a fragment corresponding to the acyl-pantetheine moiety can be monitored for quantification.[7]
A hypothetical MRM transition table is provided below. It is imperative to optimize these values empirically.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | To be determined | To be determined | 100 | To be optimized | To be optimized |
| Internal Standard (e.g., C17:0-CoA) | 1022.6 | 515.2 | 100 | 45 | 40 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
While LC-MS/MS is ideal for quantification, NMR spectroscopy provides invaluable structural information, confirming the identity of the fatty acyl chain, including the positions and stereochemistry of the double bonds.[11]
Protocol: 1H-NMR Analysis
Rationale: High-resolution 1H-NMR can distinguish protons in different chemical environments, allowing for the characterization of the polyunsaturated fatty acyl chain.[11][12][13] Key regions of the 1H-NMR spectrum are indicative of specific structural features.
Instrumentation:
-
High-field NMR spectrometer (e.g., 500 MHz or higher)
Sample Preparation:
-
A purified and concentrated sample of this compound is required. This may necessitate larger-scale extraction and purification than for LC-MS/MS.
-
The sample should be dissolved in a deuterated solvent such as methanol-d4 or chloroform-d.
Data Acquisition and Interpretation:
The following table summarizes the expected chemical shift regions for key protons in a polyunsaturated fatty acyl chain.[11]
| Proton Type | Chemical Shift (ppm) | Multiplicity |
| Olefinic protons (-CH=CH-) | 5.2 - 6.4 | Multiplet |
| Protons alpha to the thioester | 2.5 - 2.8 | Triplet |
| Bis-allylic protons (=CH-CH2-CH=) | 2.7 - 3.1 | Multiplet |
| Allylic protons (-CH2-CH=) | 2.0 - 2.3 | Multiplet |
| Methylene protons (-(CH2)n-) | 1.2 - 1.6 | Multiplet |
| Terminal methyl protons (-CH3) | 0.8 - 1.0 | Triplet |
The presence of a trans double bond at the C2-C3 position (the "2E" configuration) will give rise to distinct olefinic proton signals with a larger coupling constant (typically >14 Hz) compared to the cis double bonds. Two-dimensional NMR techniques, such as COSY and TOCSY, can be employed to further elucidate the connectivity of the proton network and confirm the structure.
Data Analysis and Validation
Quantitative Analysis: Quantification is achieved by constructing a calibration curve using a certified reference standard of this compound. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the calibrants. The concentration of the analyte in biological samples is then determined by interpolation from this curve.
Method Validation: To ensure the trustworthiness of the generated data, the analytical method should be validated according to established guidelines. Key validation parameters include:
-
Linearity: The range over which the assay is accurate.
-
Accuracy and Precision: Determined by analyzing quality control samples at multiple concentrations.
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other matrix components.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix and during the analytical process.
Conclusion and Future Perspectives
The protocols outlined in this application note provide a comprehensive framework for the reliable analysis of this compound in biological samples. The combination of meticulous sample preparation, high-sensitivity LC-MS/MS for quantification, and detailed structural confirmation by NMR spectroscopy ensures the generation of high-quality, reproducible data.
As research into the roles of VLC-PUFAs continues to expand, these methods will be invaluable for elucidating their metabolic pathways, understanding their involvement in disease, and for the development of novel therapeutic interventions. Future work will focus on the development of high-throughput methodologies and the application of these techniques to large-scale clinical and pre-clinical studies.
References
- 1. Very long chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. The Role of Long-Chain Fatty Acids in Human Health and Disease - Creative Proteomics [creative-proteomics.com]
- 3. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Automatic 1H-NMR Screening of Fatty Acid Composition in Edible Oils - PMC [pmc.ncbi.nlm.nih.gov]
Analysis of (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA by Liquid Chromatography-Tandem Mass Spectrometry
An Application Note for Researchers and Drug Development Professionals
Abstract This application note provides a detailed protocol for the identification and structural characterization of (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA, a very long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA), using liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). VLC-PUFA-CoAs are critical intermediates in lipid metabolism, playing roles in the synthesis of complex lipids and cellular signaling.[1] Their analysis is challenging due to their low abundance, amphiphilic nature, and structural complexity. This guide details optimized methods for sample extraction, chromatographic separation, and mass spectrometric analysis, including predicted fragmentation patterns for confident identification.
Introduction: The Challenge of VLC-PUFA-CoA Analysis
This compound is a highly specific and complex lipid intermediate. It comprises a C34 fatty acyl chain with seven double bonds attached to a coenzyme A (CoA) moiety via a thioester linkage. The analysis of such molecules is pivotal for understanding metabolic pathways, particularly in the context of diseases like metabolic syndrome, cancer, and certain genetic disorders.[1][2]
Mass spectrometry is the premier analytical technique for this purpose due to its high sensitivity and specificity.[3] Electrospray ionization (ESI) is particularly well-suited for analyzing large, polar molecules like acyl-CoAs, which can be readily ionized in both positive and negative modes.[4][5] Tandem mass spectrometry (MS/MS) provides definitive structural information by inducing fragmentation of the precursor ion and analyzing the resulting product ions. This allows for confirmation of both the fatty acyl chain and the CoA moiety.[4][6]
This document outlines a robust workflow designed to provide high-confidence identification of the target molecule from complex biological matrices.
Experimental Workflow Overview
The overall analytical strategy involves sample extraction and purification, separation by reverse-phase chromatography, and detection by tandem mass spectrometry.
Caption: Overall experimental workflow for the analysis of VLC-PUFA-CoAs.
Detailed Protocols
Sample Preparation: Extraction and Purification
The primary challenge in sample preparation is to efficiently extract the amphiphilic acyl-CoA while minimizing degradation and removing interfering matrix components like salts and phospholipids. This protocol is adapted from established methods for long-chain acyl-CoA analysis.[7]
Materials and Reagents:
-
Biological sample (e.g., 10-20 mg of tissue or 1-5 million cells)
-
Isopropanol
-
50 mM Potassium Phosphate Buffer (pH 7.4)
-
Acetonitrile
-
2 M Formic Acid
-
Solid-Phase Extraction (SPE) Cartridges (e.g., Mixed-mode or C18)
-
Internal Standard (e.g., C17:0-CoA or a stable isotope-labeled acyl-CoA)[8]
Protocol:
-
Homogenization: Homogenize the tissue or cell pellet on ice in 1 mL of a 2:1 isopropanol:phosphate buffer solution. The addition of an internal standard at this stage is crucial for accurate quantification.
-
Extraction: Vortex the homogenate vigorously for 5 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Acidification: Transfer the supernatant to a new tube and acidify with 50 µL of 2 M formic acid to ensure the phosphate groups are protonated.
-
Purification via SPE:
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the acidified extract onto the cartridge.
-
Wash the cartridge with a non-eluting solvent (e.g., water with 0.1% formic acid) to remove salts and other polar contaminants.
-
Elute the acyl-CoAs with a suitable solvent, such as acetonitrile or methanol.
-
-
Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in a small volume (e.g., 100 µL) of an appropriate buffer, such as 5 mM ammonium acetate or a water/acetonitrile mixture, for LC-MS/MS analysis.[7]
Causality: The use of isopropanol effectively disrupts cells and solubilizes lipids.[7] Acidification ensures that the phosphate groups of CoA are protonated, improving retention on reverse-phase SPE media. The SPE step is critical for removing interfering species that can cause ion suppression in the ESI source.[8]
Liquid Chromatography (LC)
Reverse-phase chromatography is ideal for separating acyl-CoAs based on the length and unsaturation of their fatty acyl chains.[3] A C8 or C4 column is often preferred for very long-chain species to prevent excessive retention.[9][10]
| Parameter | Recommended Setting | Rationale |
| Column | C8 Reverse-Phase, 2.1 x 100 mm, 1.8 µm | Balances retention for VLC-PUFAs with efficient separation. |
| Mobile Phase A | 95:5 Water:Acetonitrile + 10 mM Ammonium Acetate | Ammonium acetate is a volatile buffer compatible with MS. |
| Mobile Phase B | 95:5 Acetonitrile:Water + 10 mM Ammonium Acetate | Provides strong elution for hydrophobic molecules. |
| Gradient | 5% to 95% B over 20 minutes | A shallow gradient is necessary to resolve structurally similar acyl-CoAs. |
| Flow Rate | 0.3 mL/min | Standard for 2.1 mm ID columns, ensuring good ionization efficiency. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5-10 µL |
Mass Spectrometry (MS)
Analysis can be performed in both positive and negative ion modes, as each provides complementary information. Positive ion mode is often reported to be more sensitive for acyl-CoAs.[4][5]
Predicted Mass and Precursor Ions:
-
Chemical Formula: C₅₅H₈₁N₇O₁₇P₃S
-
Monoisotopic Mass: 1264.4556 Da
-
Positive Ion Mode Precursors: [M+H]⁺ at m/z 1265.4634, [M+Na]⁺ at m/z 1287.4454
-
Negative Ion Mode Precursors: [M-H]⁻ at m/z 1263.4478, [M-2H]²⁻ at m/z 631.2199
Instrument Parameters (Triple Quadrupole or Q-TOF):
| Parameter | Positive ESI Setting | Negative ESI Setting |
| Spray Voltage | +4.5 to +5.5 kV | -3.5 to -4.5 kV |
| Capillary Temp. | 300 - 350°C | 300 - 350°C |
| Sheath Gas | 30-40 (arbitrary units) | 30-40 (arbitrary units) |
| Auxiliary Gas | 5-10 (arbitrary units) | 5-10 (arbitrary units) |
| Collision Energy | 30-50 eV (for MS/MS) | 30-50 eV (for MS/MS) |
Data Interpretation: Predicted Fragmentation
Tandem mass spectrometry (MS/MS) is essential for structural confirmation. The fragmentation of acyl-CoAs is well-characterized and typically occurs at the high-energy phosphate and thioester bonds.[4][6]
Positive Ion Mode Fragmentation
In positive mode, the most characteristic fragmentation is the neutral loss of the 5'-phospho-ADP moiety (C₁₀H₁₂N₅O₁₀P₂), which has a mass of 507.0 Da.[6] This is a highly specific transition for all acyl-CoAs and is often used for precursor ion or neutral loss scanning to selectively detect this class of molecules.[5]
Caption: Predicted major fragmentation pathways in positive ion ESI-MS/MS.
Key Diagnostic Fragments (Positive Mode):
-
Neutral Loss of 507.0 Da: The transition from m/z 1265.46 → 758.46 confirms the presence of the CoA moiety.[6]
-
Acyl-Pantetheine Fragment: The product ion at m/z 758.46 retains the full fatty acyl chain and the pantetheine arm.
-
Adenosine Diphosphate Fragment: A fragment corresponding to the ADP portion at m/z 428.05 may also be observed.[4]
Negative Ion Mode Fragmentation
Negative mode MS/MS provides complementary fragments. Cleavage often occurs at the 5'-α-phosphate C-O bond, yielding ions that retain the acyl chain.[4] Further fragmentation along the polyunsaturated fatty acyl chain can also occur, though these fragments are often of low intensity and can be complex due to potential hydride migration.[11][12]
Key Diagnostic Fragments (Negative Mode):
-
Fragments corresponding to the CoA moiety, such as m/z 408.0 (3'-phospho-AMP).[4]
-
Ions resulting from cleavages along the fatty acyl chain, which can help localize double bonds, although this requires careful interpretation and comparison with standards.[11]
Summary and Conclusion
The protocol described provides a comprehensive framework for the high-confidence identification of this compound. By combining optimized sample preparation, high-resolution reverse-phase LC separation, and specific MS/MS fragmentation analysis, researchers can unambiguously detect this very long-chain polyunsaturated acyl-CoA in complex biological samples. The characteristic neutral loss of 507 Da in positive ion mode serves as a powerful diagnostic tool for screening, while the full fragmentation pattern provides definitive structural proof. This methodology is invaluable for researchers in lipidomics, metabolic disease, and drug development who seek to understand the roles of these complex lipid metabolites.
References
- 1. Acyl CoAs Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | A lipidomics platform to analyze the fatty acid compositions of non-polar and polar lipid molecular species from plant tissues: Examples from developing seeds and seedlings of pennycress (Thlaspi arvense) [frontiersin.org]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipidomics analysis of long-chain fatty acyl-coenzyme As in liver, brain, muscle and adipose tissue by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of fatty acids by electrospray mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
Application Notes and Protocols for the NMR Spectroscopic Analysis of (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA
Introduction
Long-chain polyunsaturated fatty acyl-Coenzyme A (LC-PUFA-CoA) thioesters are pivotal intermediates in a multitude of metabolic pathways, including fatty acid β-oxidation, lipid biosynthesis, and cellular signaling. The specific isomer, (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA, a 34-carbon chain with a unique arrangement of one trans and six cis double bonds, presents a significant analytical challenge. Its precise structural elucidation is critical for understanding its biochemical function and for the development of targeted therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the unambiguous structural confirmation of such complex molecules.[1][2] This guide provides a comprehensive framework, from sample preparation to advanced 2D NMR analysis, for the definitive characterization of this intricate biomolecule.
Challenges in the NMR Analysis of Long-Chain Acyl-CoAs
The unique amphipathic nature of this compound, possessing a long, hydrophobic acyl chain and a polar Coenzyme A headgroup, introduces several analytical hurdles:
-
Aggregation and Micelle Formation: In aqueous solutions, these molecules tend to aggregate, leading to broad NMR signals and loss of resolution.
-
Signal Overlap: The long methylene chain and multiple similar olefinic protons result in severe signal crowding in the 1D ¹H NMR spectrum, making unambiguous assignments difficult.[1]
-
Chemical Instability: Thioesters and polyunsaturated systems can be susceptible to hydrolysis and oxidation, respectively, requiring careful sample handling.
To overcome these challenges, a meticulous and multi-faceted NMR strategy is essential.
Experimental Design and Protocols
Part 1: Sample Preparation
Proper sample preparation is paramount for acquiring high-quality, high-resolution NMR spectra.[3]
Protocol for Sample Preparation:
-
Material Purity: Begin with a highly purified sample of this compound, as impurities can complicate spectral analysis.
-
Solvent Selection: Due to the amphipathic nature of the analyte, a mixed solvent system is recommended to ensure solubility and minimize aggregation. A mixture of CDCl₃/CD₃OD (2:1, v/v) is an excellent starting point.[4] For studies in a more biologically relevant medium, a buffered D₂O solution (e.g., phosphate buffer, pH 6.0-7.0) can be used, though this may increase aggregation.
-
Concentration: Aim for a sample concentration of 5-15 mg in 0.5-0.6 mL of deuterated solvent.[3] This concentration provides a good balance between signal-to-noise and potential aggregation issues.
-
Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]
-
Internal Standard: For quantitative analysis (qNMR), add a known quantity of an internal standard. For organic solvents, tetramethylsilane (TMS) is standard. For aqueous solutions, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be used.
-
Degassing (Optional): If the sample is particularly sensitive to oxidation, it can be degassed using the freeze-pump-thaw technique to remove dissolved oxygen.
Part 2: NMR Data Acquisition
A combination of 1D and 2D NMR experiments is required for the complete structural assignment. All spectra should be acquired on a high-field NMR spectrometer (≥500 MHz) for optimal resolution.
1. 1D ¹H NMR Spectroscopy:
-
Purpose: To obtain an overview of the proton environment and to identify key functional groups.
-
Key Parameters:
-
Sufficient number of scans for good signal-to-noise (typically 16-64 scans).
-
Spectral width covering ~0-10 ppm.
-
Relaxation delay (d1) of at least 2 seconds.
-
2. 1D ¹³C NMR Spectroscopy:
-
Purpose: To identify all unique carbon atoms in the molecule.
-
Key Parameters:
-
Proton-decoupled experiment.
-
A large number of scans will be required due to the low natural abundance of ¹³C.
-
Spectral width covering ~0-200 ppm.
-
3. 2D NMR Spectroscopy:
-
¹H-¹H COSY (Correlation Spectroscopy):
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
Predicted Spectral Data and Interpretation
The following tables provide predicted chemical shifts for the key structural motifs of this compound. These predictions are based on extensive data for similar fatty acids and acyl-CoA compounds.[2][8]
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Notes |
| Thioester Moiety | |||
| H-2 | ~6.8 - 7.1 | dt | Olefinic proton β to the thioester carbonyl, deshielded. |
| H-3 | ~6.0 - 6.2 | dt | Olefinic proton α to the thioester carbonyl. |
| Polyene System | |||
| Olefinic H (Z) | ~5.3 - 5.5 | m | Protons of the six cis double bonds, highly overlapped. |
| Bis-allylic H | ~2.7 - 2.9 | t | Protons between two cis double bonds (e.g., H-18, H-21). Diagnostic for Z,Z-diene systems. |
| Allylic H | ~2.0 - 2.2 | m | Protons adjacent to a single double bond. |
| Aliphatic Chain | |||
| -CH₂- (bulk) | ~1.2 - 1.4 | m | Saturated methylene protons. |
| -CH₂- (β to C=O) | ~1.6 - 1.8 | p | Methylene protons at C-4. |
| Terminal -CH₃ | ~0.8 - 0.9 | t | Terminal methyl group at C-34. |
| Coenzyme A Moiety | |||
| Adenine H-8/H-2 | ~8.4 / ~8.1 | s / s | Aromatic protons of the adenine base. |
| Ribose H-1' | ~6.1 | d | Anomeric proton of the ribose sugar. |
| Pantetheine -CH₂- | ~3.3 - 3.6 | m | Various methylene protons of the pantetheine arm. |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Notes |
| Thioester Moiety | ||
| C-1 (C=O) | ~195 - 200 | Thioester carbonyl, highly deshielded. |
| C-2 | ~145 - 150 | Olefinic carbon β to the thioester carbonyl. |
| C-3 | ~125 - 130 | Olefinic carbon α to the thioester carbonyl. |
| Polyene System | ||
| Olefinic C (Z) | ~127 - 132 | Carbons of the six cis double bonds. |
| Bis-allylic C | ~25 - 27 | Carbons between two cis double bonds. |
| Allylic C | ~27 - 30 | Carbons adjacent to a single double bond. |
| Aliphatic Chain | ||
| -CH₂- (bulk) | ~29 - 30 | Saturated methylene carbons. |
| Terminal -CH₃ | ~14 | Terminal methyl carbon. |
| Coenzyme A Moiety | ||
| Adenine Carbons | ~140 - 155 | Aromatic carbons of the adenine base. |
| Ribose Carbons | ~60 - 90 | Carbons of the ribose sugar. |
Workflow for Structural Elucidation
The following workflow provides a systematic approach to assigning the NMR spectra and confirming the structure of the target molecule.
Caption: Workflow for NMR-based structural elucidation.
Interpretation Strategy:
-
Initial ¹H Assignment: Identify the characteristic downfield signals of the (2E)-enoyl system (H-2, H-3) and the aromatic protons of the CoA moiety. The cluster of signals around 5.3-5.5 ppm will correspond to the numerous cis-olefinic protons. The unique bis-allylic protons around 2.7-2.9 ppm are a key starting point for tracing the polyene system.
-
C-H Correlation with HSQC: Use the HSQC spectrum to assign the carbon signal for each proton. This will resolve the heavily overlapped methylene region in the ¹³C spectrum.
-
Tracing Connectivity with COSY: Starting from the terminal methyl group or the well-resolved H-4 protons, use the COSY cross-peaks to "walk" down the carbon chain, establishing the sequence of methylene and methine groups.
-
Confirmation with HMBC: The HMBC experiment is crucial for final confirmation. Key correlations to look for include:
-
From H-2/H-3 to the thioester carbonyl C-1.
-
From the pantetheine protons of CoA to C-1, confirming the thioester linkage.
-
From allylic protons to the olefinic carbons two and three bonds away, confirming the positions and geometry of all double bonds.
-
Conclusion
The structural elucidation of complex biomolecules like this compound requires a sophisticated and systematic NMR approach. By combining meticulous sample preparation with a suite of 1D and 2D NMR experiments, researchers can overcome the inherent challenges of signal overlap and molecular complexity. The protocols and interpretive strategies outlined in this guide provide a robust framework for the unambiguous assignment of every proton and carbon, ensuring the structural integrity of the molecule for subsequent use in biochemical and pharmacological research.
References
- 1. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. How to make an NMR sample [chem.ch.huji.ac.il]
- 4. Specific Lipid Studies in Complex Membranes by Solid‐State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. magritek.com [magritek.com]
- 8. aocs.org [aocs.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of a Unique Very-Long-Chain Polyunsaturated Acyl-CoA
(2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA is a very-long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA). Such molecules are critical intermediates in specialized lipid metabolic pathways, including the biosynthesis of complex lipids that may play roles in membrane structure, cell signaling, and inflammation. The accurate quantification of this specific acyl-CoA can provide crucial insights into metabolic fluxes and the regulation of its associated pathways, which is of significant interest in metabolic disease research and drug development.
The analysis of this compound by High-Performance Liquid Chromatography (HPLC) presents a formidable challenge due to several inherent molecular characteristics:
-
Low Physiological Abundance: VLC-PUFA-CoAs are typically present in very low concentrations within complex biological matrices, demanding highly sensitive analytical methods.[1][2]
-
Instability: The multiple cis-double bonds in the polyunsaturated acyl chain are highly susceptible to oxidation, which can occur during sample extraction, storage, and analysis, leading to inaccurate quantification.[3][4]
-
Hydrophobicity: The long C34 acyl chain confers significant hydrophobicity, requiring carefully optimized chromatographic conditions to achieve good retention, resolution, and peak shape.
-
Structural Similarity: Biological samples contain a wide array of other acyl-CoA species with varying chain lengths and degrees of saturation, necessitating a highly selective analytical method.[5]
Methodology and Experimental Protocols
Part 1: Sample Preparation - Preserving Integrity from the Start
The primary goal of sample preparation is to efficiently extract the target analyte from the biological matrix while minimizing degradation and removing interfering substances.[1] The following protocol is a robust starting point for tissues such as liver, brain, or cultured cells.
Core Principle: Rapid quenching of metabolic activity is paramount to prevent enzymatic degradation of the acyl-CoA pool.[1]
Protocol: Extraction of Acyl-CoAs from Biological Tissue
-
Metabolic Quenching: Immediately upon collection, freeze-clamp the tissue sample in liquid nitrogen. This halts all enzymatic activity and preserves the in vivo acyl-CoA profile.[1] For cultured cells, rapidly aspirate the culture medium and wash with ice-cold phosphate-buffered saline (PBS) before adding the extraction solvent.
-
Homogenization: Keep the tissue frozen during homogenization to prevent degradation. Grind the frozen tissue to a fine powder using a liquid nitrogen-chilled mortar and pestle.
-
Extraction:
-
To the frozen tissue powder (typically 20-50 mg), add 1 mL of an ice-cold extraction solution of 2:1:0.8 methanol:chloroform:water. This monophasic mixture ensures efficient extraction of both polar and non-polar metabolites.
-
Include an internal standard in the extraction solution to account for extraction efficiency and matrix effects. A suitable internal standard would be a structurally similar acyl-CoA that is not naturally present in the sample, such as heptadecanoyl-CoA (C17:0-CoA).[7]
-
Homogenize the mixture thoroughly using a probe sonicator or a bead beater, ensuring the sample remains cold.
-
-
Phase Separation:
-
Add 500 µL of chloroform and 500 µL of water to the homogenate to induce phase separation.
-
Vortex vigorously for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
-
Collection of Acyl-CoAs:
-
The acyl-CoAs will partition into the upper aqueous-methanolic phase.[7] Carefully collect this upper phase without disturbing the protein interface or the lower chloroform phase.
-
-
Solid-Phase Extraction (SPE) Cleanup (Recommended for High Purity):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the collected aqueous phase onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol containing 15 mM ammonium hydroxide.[8]
-
-
Final Preparation:
-
Dry the eluate under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B) to ensure compatibility with the HPLC system.[9]
-
Vortex and centrifuge to pellet any insoluble material before transferring the supernatant to an autosampler vial.
-
Part 2: HPLC-MS/MS Analysis - The Gold Standard
Liquid chromatography coupled with tandem mass spectrometry offers the highest degree of sensitivity and specificity for quantifying low-abundance acyl-CoAs.[6]
Workflow for HPLC-MS/MS Analysis
Caption: Workflow from sample preparation to data analysis.
Chromatographic Conditions
The separation is based on reversed-phase chromatography, where the hydrophobic acyl chain interacts with the stationary phase. A C18 column is a standard choice for long-chain acyl-CoA analysis.[8]
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm particle size) | Provides excellent retention and resolution for hydrophobic molecules like very-long-chain acyl-CoAs. Smaller particle sizes improve peak efficiency. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 | The buffer is compatible with mass spectrometry and provides good peak shape.[9][10] |
| Mobile Phase B | Acetonitrile | A strong organic solvent for eluting hydrophobic analytes from the C18 column.[8][9] |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and chromatographic efficiency. |
| Column Temperature | 40°C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.[9] |
| Injection Volume | 5-10 µL | Dependent on sample concentration and instrument sensitivity. |
| Gradient Elution | Time (min) | %B |
| 0.0 | 10 | |
| 2.0 | 10 | |
| 15.0 | 95 | |
| 20.0 | 95 | |
| 20.1 | 10 | |
| 25.0 | 10 |
Mass Spectrometry Conditions
Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for large, thermally labile molecules. Positive mode is frequently reported to provide excellent sensitivity for acyl-CoAs.[8][10][11] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[12] |
| Precursor Ion (Q1) | The [M+H]⁺ of this compound. (Calculation required based on its precise molecular formula). | This is the protonated molecular ion of the target analyte. |
| Product Ion (Q3) | A characteristic fragment ion. For acyl-CoAs, a common and abundant fragment results from the cleavage of the phosphopantetheine moiety. A neutral loss of 507 Da is also a characteristic fragmentation pattern that can be monitored.[8][12][13] | The transition from the precursor ion to a specific product ion is highly selective for the target molecule, minimizing interference from co-eluting compounds. |
| Collision Energy | Analyte-dependent; requires optimization. | The energy applied in the collision cell (Q2) must be optimized to maximize the production of the desired product ion. |
| Gas Temperatures | Instrument-dependent; typically 300-400°C. | Optimized for efficient desolvation of the ESI droplets. |
Part 3: Considerations for HPLC with UV Detection
While less sensitive and specific than LC-MS/MS, HPLC with UV detection can be employed for the analysis of acyl-CoAs. This method relies on the strong UV absorbance of the adenine ring in the Coenzyme A moiety at approximately 260 nm.[7]
Key Adjustments for UV Detection:
-
Sample Concentration: Higher sample concentrations will be required to achieve detectable signals. This may necessitate starting with a larger amount of biological material.
-
Mobile Phase: Ensure mobile phase additives do not have high absorbance at 260 nm. Phosphate buffers are often used in this context.[7]
-
Peak Identification: Peak identification is based solely on retention time matching with an authentic standard. Co-elution with other UV-absorbing compounds is a significant risk, making confirmation of peak identity less certain than with MS.
-
Quantification: Quantification is performed by comparing the peak area of the analyte to a calibration curve generated from standards of known concentration.
Method Validation and Trustworthiness
A robust analytical method must be validated to ensure its reliability. Key validation parameters include:
-
Linearity: A calibration curve should be generated using a series of standards to demonstrate a linear relationship between concentration and detector response.
-
Accuracy and Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels. Accuracy should be within ±15% of the nominal value, and precision (as relative standard deviation, RSD) should be ≤15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For acyl-CoAs, LODs in the low nanomolar to high picomolar range are achievable with LC-MS/MS.[14]
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. This is a key strength of the MRM approach in MS/MS.
-
Stability: The stability of the analyte should be assessed under various conditions (e.g., freeze-thaw cycles, storage at -80°C, and in the autosampler). The high degree of unsaturation in the target molecule makes it prone to degradation.[3][4]
Data Presentation: Expected Results
The described LC-MS/MS method should yield a well-resolved chromatographic peak for this compound.
| Parameter | Expected Value / Observation |
| Retention Time (RT) | Expected to be high (e.g., >12 minutes) under the proposed gradient due to the long C34 acyl chain. The exact RT must be confirmed with an authentic standard. |
| Peak Shape | Symmetrical, with a tailing factor between 0.9 and 1.2. |
| Resolution | Baseline resolution from other endogenous acyl-CoAs. |
| Signal-to-Noise Ratio (S/N) | >10 for the LOQ. |
| MRM Transition | A specific and high-intensity transition from the precursor [M+H]⁺ to a characteristic product ion. |
Conclusion and Authoritative Grounding
The analysis of this compound is a complex but achievable task. The cornerstone of a successful analysis is meticulous sample preparation to preserve the analyte's integrity, followed by a highly sensitive and selective LC-MS/MS method. The protocol detailed in this application note provides a comprehensive framework grounded in established principles for acyl-CoA analysis.[6][8][12] By carefully optimizing and validating this method, researchers can obtain accurate and reliable quantitative data, enabling a deeper understanding of the metabolic roles of this unique very-long-chain polyunsaturated acyl-CoA.
References
- 1. benchchem.com [benchchem.com]
- 2. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 3. Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Using (2E,16Z,19Z,22Z,25Z,28Z,31Z)-Tetratriacontaheptaenoyl-CoA
Introduction
(2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA is a very long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA). These molecules are critical components of cellular lipids in specific tissues and are implicated in a variety of physiological and pathophysiological processes. The study of the enzymatic machinery that synthesizes and metabolizes this intricate molecule is paramount to understanding its biological significance. This guide provides detailed protocols for in vitro assays designed to investigate the enzymatic activity of key proteins involved in the metabolism of this compound, with a primary focus on the fatty acid elongase ELOVL4.
VLC-PUFAs are not typically obtained from dietary sources and must be synthesized endogenously from shorter chain fatty acid precursors[1]. The initial and rate-limiting step in the elongation of very long-chain fatty acids is catalyzed by a family of enzymes known as ELOVLs (Elongation of Very Long-chain fatty acids)[2][3]. ELOVL4, in particular, has been identified as the crucial elongase responsible for the synthesis of fatty acids with chain lengths of C28 and beyond[2][4]. It is highly expressed in the retina, brain, skin, and testes, tissues where VLC-PUFAs are found in abundance[2][5]. Mutations in the ELOVL4 gene are associated with inherited diseases such as Stargardt-like macular dystrophy, underscoring the importance of its function[2][6].
This document will provide protocols for:
-
In Vitro Elongation Assay of ELOVL4: A detailed method to measure the elongation of this compound using microsomal preparations.
-
In Vitro Acyl-CoA Oxidase Assay: A general protocol adaptable for assessing the potential degradation of the title molecule via peroxisomal β-oxidation.
-
In Vitro Acyl-CoA Thioesterase Assay: A method to explore the possible hydrolysis of this compound back to its free fatty acid form.
Handling and Stability of this compound
Very long-chain polyunsaturated fatty acyl-CoAs are susceptible to oxidation and degradation. Proper handling is crucial for obtaining reliable experimental results.
-
Storage: Store the lyophilized powder at -80°C. For making stock solutions, use a degassed, anhydrous solvent such as ethanol or dimethyl sulfoxide (DMSO). Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C under an inert atmosphere (e.g., argon or nitrogen).
-
Preparation of Working Solutions: Thaw aliquots on ice immediately before use. Dilute to the final concentration in an appropriate assay buffer that has been deoxygenated. It is advisable to include a chelating agent like EDTA in the buffer to sequester metal ions that can catalyze lipid peroxidation.
-
Experimental Conditions: Perform all experimental manipulations on ice whenever possible. Use of antioxidants, such as butylated hydroxytoluene (BHT), in reaction mixtures should be considered, but their potential interference with the assay must be evaluated.
Part 1: In Vitro Elongation Assay for ELOVL4
This assay measures the incorporation of a radiolabeled two-carbon unit from [2-¹⁴C]-malonyl-CoA into this compound, catalyzed by ELOVL4 present in microsomal fractions.
Principle
The microsomal fraction, containing the endoplasmic reticulum where ELOVL4 resides, is incubated with the C34:7-CoA substrate, radiolabeled malonyl-CoA, and the necessary co-factor NADPH. The ELOVL4-mediated condensation reaction results in the formation of a radiolabeled C36:7-CoA product. The reaction is terminated, and the lipids are extracted and analyzed to quantify the incorporation of the radiolabel.
Workflow Diagram
Caption: Workflow for the in vitro ELOVL4 elongation assay.
Materials
-
This compound (substrate)
-
[2-¹⁴C]-Malonyl-CoA (specific activity >50 mCi/mmol)
-
NADPH
-
Microsomal fraction containing ELOVL4 (preparation detailed below)
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4), 1 mM EDTA, 5 mM MgCl₂, 1 mM DTT
-
Termination Solution: 1 M HCl
-
Lipid Extraction Solvents: Chloroform, Methanol
-
Thin Layer Chromatography (TLC) plates (silica gel G)
-
TLC Developing Solvent: e.g., Chloroform:Methanol:Acetic Acid (90:10:1, v/v/v)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Protocol
1. Preparation of Microsomal Fraction: a. Culture cells known to express ELOVL4 (e.g., HEK293 cells transiently transfected with an ELOVL4 expression vector, or retinal tissue homogenates). b. Harvest cells and wash with ice-cold PBS. c. Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA). d. Homogenize the cells using a Dounce homogenizer or sonication on ice. e. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris. f. Carefully collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction. g. Resuspend the microsomal pellet in a small volume of assay buffer, determine protein concentration (e.g., using a BCA assay), and store in aliquots at -80°C.
2. Enzyme Reaction: a. In a microcentrifuge tube, prepare the reaction mixture on ice as follows:
| Component | Volume (µL) | Final Concentration |
| Assay Buffer (to 100 µL) | X | 1X |
| Microsomal Protein | Y | 50-100 µg |
| This compound (1 mM stock) | 1 | 10 µM |
| NADPH (10 mM stock) | 10 | 1 mM |
| [2-¹⁴C]-Malonyl-CoA (0.5 mM stock, 1 µCi) | 2 | 10 µM |
| Total Volume | 100 |
b. Include appropriate controls:
- No substrate control: Replace the C34:7-CoA with assay buffer.
- No enzyme control: Replace the microsomal protein with assay buffer.
- Boiled enzyme control: Use heat-inactivated microsomal protein. c. Pre-incubate the mixture for 5 minutes at 37°C. d. Initiate the reaction by adding the [2-¹⁴C]-Malonyl-CoA. e. Incubate for 30-60 minutes at 37°C with gentle shaking. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
3. Reaction Termination and Lipid Extraction: a. Stop the reaction by adding 50 µL of 1 M HCl. b. Add 375 µL of chloroform:methanol (1:2, v/v) and vortex thoroughly. c. Add 125 µL of chloroform and vortex. d. Add 125 µL of water and vortex. e. Centrifuge at 1,000 x g for 5 minutes to separate the phases. f. Carefully collect the lower organic phase containing the lipids into a new tube.
4. Analysis of Products: a. Spot the extracted lipids onto a silica gel TLC plate. b. Develop the TLC plate in the appropriate solvent system. c. Visualize the lipid spots using iodine vapor or by autoradiography. d. Scrape the silica corresponding to the fatty acyl-CoA products into a scintillation vial. e. Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
5. Data Analysis: a. Calculate the specific activity of the enzyme as picomoles of malonyl-CoA incorporated per minute per milligram of microsomal protein. b. Specific Activity (pmol/min/mg) = (CPM_sample - CPM_blank) / (Specific Activity_Malonyl-CoA * Incubation Time * mg Protein)
Part 2: In Vitro Acyl-CoA Oxidase (ACOX) Assay
This assay is designed to detect the potential degradation of this compound by peroxisomal acyl-CoA oxidases. It is a coupled spectrophotometric or fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the ACOX reaction.
Principle
Acyl-CoA oxidase catalyzes the first step of peroxisomal β-oxidation, producing a 2-trans-enoyl-CoA and H₂O₂. The generated H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic or fluorogenic substrate, leading to a measurable change in absorbance or fluorescence.
Signaling Pathway Diagram
Caption: Coupled enzyme reaction for the ACOX assay.
Materials
-
This compound
-
Peroxisome-enriched fraction or purified ACOX enzyme
-
ACOX Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4)
-
Horseradish Peroxidase (HRP)
-
Amplex® Red reagent (or other suitable HRP substrate)
-
Hydrogen peroxide (for standard curve)
-
96-well microplate (black, clear bottom for fluorescence)
-
Microplate reader (fluorescence or absorbance)
Protocol
1. Preparation of Reagents: a. Prepare a standard curve of H₂O₂ in ACOX assay buffer. b. Prepare a working solution of Amplex® Red and HRP in ACOX assay buffer according to the manufacturer's instructions. Protect from light.
2. Enzyme Reaction: a. To the wells of a 96-well plate, add the following:
| Component | Volume (µL) | Final Concentration |
| ACOX Assay Buffer | 50 | 1X |
| Peroxisomal fraction/ACOX enzyme | 20 | Varies |
| This compound (1 mM stock) | 10 | 100 µM |
b. Pre-incubate for 5 minutes at 37°C. c. Initiate the reaction by adding 20 µL of the Amplex® Red/HRP working solution. d. Immediately place the plate in a microplate reader and measure the fluorescence (excitation ~540 nm, emission ~590 nm) or absorbance at appropriate intervals for 30-60 minutes.
3. Data Analysis: a. Plot the H₂O₂ standard curve (fluorescence vs. concentration). b. Determine the rate of H₂O₂ production from the linear portion of the kinetic curve for each sample. c. Convert the rate of fluorescence change to the rate of H₂O₂ production using the standard curve. d. Calculate the specific activity of the enzyme (nmol H₂O₂/min/mg protein).
Part 3: In Vitro Acyl-CoA Thioesterase (ACOT) Assay
This assay determines if this compound can be hydrolyzed to its free fatty acid and Coenzyme A (CoA-SH) by an acyl-CoA thioesterase. The assay measures the release of free CoA-SH using Ellman's reagent (DTNB).
Principle
Acyl-CoA thioesterase cleaves the thioester bond of the acyl-CoA substrate. The released CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be quantified spectrophotometrically at 412 nm.
Protocol
1. Materials:
-
This compound
-
Purified ACOT enzyme or cell lysate containing ACOT activity
-
ACOT Assay Buffer: 100 mM Tris-HCl (pH 8.0), 1 mM EDTA
-
DTNB solution: 10 mM DTNB in ACOT Assay Buffer
-
96-well microplate (clear)
-
Microplate reader (absorbance)
2. Enzyme Reaction: a. In the wells of a 96-well plate, add the following:
| Component | Volume (µL) | Final Concentration |
| ACOT Assay Buffer | 150 | 1X |
| ACOT enzyme/lysate | 20 | Varies |
| DTNB solution | 10 | 0.5 mM |
| This compound (1 mM stock) | 20 | 100 µM |
b. Initiate the reaction by adding the substrate. c. Immediately measure the absorbance at 412 nm at regular intervals for 10-30 minutes.
3. Data Analysis: a. Determine the rate of change in absorbance from the linear portion of the kinetic curve. b. Calculate the enzyme activity using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹). c. Activity (µmol/min/mg) = (ΔA412/min * Reaction Volume) / (14.150 * Path length * mg Protein)
Conclusion
The protocols outlined in this guide provide a robust framework for investigating the in vitro metabolism of this compound. The primary focus on ELOVL4 is justified by its established role in the synthesis of very long-chain polyunsaturated fatty acids. However, the inclusion of assays for acyl-CoA oxidases and thioesterases allows for a more comprehensive understanding of the potential metabolic fate of this complex lipid molecule. Researchers are encouraged to optimize these protocols for their specific experimental systems to ensure the generation of accurate and reproducible data.
References
- 1. Relationship between structure and substrate-chain-length specificity of mitochondrial very-long-chain acyl-coenzyme A dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Malonyl-CoA - Wikipedia [en.wikipedia.org]
- 5. escholarship.org [escholarship.org]
- 6. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Experiments with (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA
Authored by: A Senior Application Scientist
Introduction:
(2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA is a very long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA), a class of molecules gaining significant attention in biomedical research.[1][2][3] These complex lipids are particularly enriched in the retina, brain, and testes, where they play crucial roles in membrane structure and function.[2][4][5] The biosynthesis of these vital molecules is primarily regulated by the enzyme ELOVL4 (Elongation of Very Long Chain Fatty Acids-4).[4][5][6][7][8]
Mutations in the ELOVL4 gene are linked to Stargardt disease type 3 (STGD3), an autosomal dominant form of juvenile macular degeneration, highlighting the critical role of ELOVL4 and its VLC-PUFA products in maintaining retinal health.[6][9][10][11][12] Research suggests that a deficiency in VLC-PUFAs, resulting from ELOVL4 dysfunction, contributes to photoreceptor degeneration.[10][13][14][15] Consequently, studying the cellular effects of specific VLC-PUFA-CoAs like this compound is paramount for understanding disease pathogenesis and developing potential therapeutic interventions for retinal and neurological disorders.[1][13][14]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting cell-based experiments with this compound. The protocols outlined below are designed to ensure scientific rigor and reproducibility, enabling the investigation of its cellular uptake, metabolism, and downstream effects.
Part 1: Pre-Experimental Considerations
Handling and Storage of this compound
VLC-PUFAs and their CoA esters are highly susceptible to oxidation due to their numerous double bonds.[16][17][18][19] Proper handling and storage are critical to maintain their structural integrity and biological activity.
-
Storage: Store the compound in a tightly sealed glass vial under an inert atmosphere (argon or nitrogen) at -80°C for long-term storage.[16][20] For short-term use, aliquots can be stored at -20°C. Avoid repeated freeze-thaw cycles.
-
Handling: When preparing solutions, use solvents that have been purged with an inert gas to remove dissolved oxygen. All handling steps should be performed on ice and protected from light where possible. Use glass or Teflon-lined labware, as plasticizers can leach from plastic tubes and interfere with assays.[20]
-
Solvent Selection: this compound is an amphipathic molecule. For cell culture experiments, it is often necessary to first dissolve it in a small amount of an organic solvent like ethanol or DMSO before further dilution in culture medium containing a carrier protein like fatty acid-free bovine serum albumin (BSA). The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically <0.1%) to avoid solvent-induced cytotoxicity.
Safety Precautions
Standard laboratory safety practices should be followed. While there are no specific hazards associated with this compound, it is good practice to wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and its solutions.
Part 2: Cell-Based Experimental Protocols
Cell Line Selection
The choice of cell line is dependent on the research question.
-
Retinal Pigment Epithelium (RPE) cells (e.g., ARPE-19): These are relevant for studying retinal diseases like Stargardt disease.[4]
-
Photoreceptor-like cell lines (e.g., 661W): These can be used to model photoreceptor-specific effects.
-
Neuronal cell lines (e.g., SH-SY5Y): Useful for investigating the role of VLC-PUFAs in neurobiology.
-
Cells with engineered ELOVL4 expression: Cells overexpressing wild-type or mutant ELOVL4 can be used to study the direct effects of the enzyme's activity on lipid metabolism.[4][9]
General Workflow for Cell-Based Assays
The following diagram illustrates a typical workflow for studying the effects of this compound on cultured cells.
Caption: General experimental workflow for cell-based assays.
Protocol: Cellular Uptake and Metabolism
This protocol aims to determine how cells take up and metabolize this compound.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
Fatty acid-free BSA
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., chloroform, methanol)[21][22][23]
-
Internal standards for lipidomics analysis
Step-by-Step Procedure:
-
Preparation of the Acyl-CoA-BSA Complex:
-
Dissolve this compound in a minimal volume of ethanol.
-
In a separate sterile tube, prepare a solution of fatty acid-free BSA in serum-free culture medium (e.g., 10% w/v).
-
Slowly add the acyl-CoA solution to the BSA solution while vortexing gently to facilitate complex formation.
-
Incubate at 37°C for 30 minutes to allow for complete binding.
-
Prepare a vehicle control using the same concentration of ethanol and BSA.
-
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Remove the growth medium and replace it with serum-free medium containing the acyl-CoA-BSA complex at the desired final concentrations (e.g., 1, 5, 10 µM). Include a vehicle control.
-
Incubate for various time points (e.g., 1, 4, 12, 24 hours) to assess the dynamics of uptake and metabolism.
-
-
Cell Harvesting and Lipid Extraction:
-
At each time point, wash the cells twice with ice-cold PBS to remove any unbound acyl-CoA.
-
Harvest the cells by scraping in ice-cold PBS and pellet them by centrifugation.
-
Perform lipid extraction using a standard method such as the Folch or Bligh-Dyer method.[21][22][23] Briefly, this involves adding a mixture of chloroform and methanol to the cell pellet, followed by phase separation to isolate the lipid-containing organic layer.
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
-
Lipidomics Analysis:
-
Resuspend the dried lipid extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.
-
Analyze the samples using a high-resolution mass spectrometer to identify and quantify the incorporation of the C34:7 acyl chain into various lipid species (e.g., phospholipids, triacylglycerols).[21][24][25]
-
Downstream Cellular Assays
Following treatment with this compound, a variety of downstream assays can be performed to assess its cellular effects.
| Assay Type | Purpose | Example Method |
| Cell Viability/Toxicity | To determine if the compound affects cell survival. | MTT, LDH release, or live/dead staining assays. |
| Gene Expression Analysis | To investigate changes in the expression of genes involved in lipid metabolism, cellular stress, or inflammation. | Quantitative PCR (qPCR) or RNA-sequencing. |
| Protein Expression Analysis | To assess changes in the levels of key proteins. | Western blotting or proteomics. |
| Oxidative Stress Measurement | To determine if the compound induces or protects against oxidative stress. | Measurement of reactive oxygen species (ROS) or lipid peroxidation products. |
Part 3: Data Analysis and Interpretation
The data obtained from the lipidomics analysis will reveal the metabolic fate of this compound. It is expected that the C34:7 acyl chain will be incorporated into various cellular lipids.
The following diagram illustrates the potential metabolic fates of the administered VLC-PUFA-CoA.
Caption: Potential metabolic fates of exogenous VLC-PUFA-CoA.
Interpreting the results from downstream assays in the context of the lipidomics data will provide insights into the functional consequences of altering the cellular VLC-PUFA profile. For example, an increase in the incorporation of C34:7 into membrane phospholipids could alter membrane fluidity and impact the function of membrane-bound proteins.
Part 4: Troubleshooting
| Problem | Possible Cause | Solution |
| Low cellular uptake of the compound | Inefficient formation of the acyl-CoA-BSA complex. | Optimize the acyl-CoA to BSA molar ratio. Ensure proper mixing and incubation. |
| Cell line has low expression of fatty acid transport proteins. | Use a different cell line or transfect cells to express relevant transporters. | |
| High variability between replicates | Inconsistent cell numbers. | Ensure accurate cell counting and seeding. |
| Incomplete washing of cells before harvesting. | Perform thorough washing steps to remove residual compound from the medium. | |
| Inconsistent lipid extraction. | Standardize the extraction protocol and ensure accurate pipetting of solvents. | |
| Cell toxicity observed at low concentrations | Contamination of the compound. | Verify the purity of the this compound. |
| Solvent toxicity. | Reduce the final concentration of the organic solvent in the culture medium. |
References
- 1. mdpi.com [mdpi.com]
- 2. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-chain and very long-chain polyunsaturated fatty acids in ocular aging and age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Essential role of ELOVL4 protein in very long chain fatty acid synthesis and retinal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 8. Essential Role of ELOVL4 Protein in Very Long Chain Fatty Acid Synthesis and Retinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mutant ELOVL4 That Causes Autosomal Dominant Stargardt-3 Macular Dystrophy Is Misrouted to Rod Outer Segment Disks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Stargardt disease-3 mutation in the mouse Elovl4 gene causes retinal deficiency of C32-C36 acyl phosphatidylcholines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Very-Long-Chain Polyunsaturated Fatty Acids Improve Vision in Mice with a Form of Stargardt Disease — Foundation Fighting Blindness [fightingblindness.org]
- 14. Synthesized Very-Long-Chain Polyunsaturated Fatty Acids Improved Retinal Function in Mice | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]
- 15. What Triggers Mutant ELOVL4 Induced Blindness in STGD3? [brightfocus.org]
- 16. Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities | PLOS One [journals.plos.org]
- 17. diverdi.colostate.edu [diverdi.colostate.edu]
- 18. Lipid droplets and polyunsaturated fatty acid trafficking: Balancing life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. avantiresearch.com [avantiresearch.com]
- 21. Lipidomic analysis of tissue culture cells, tissues, and purified organelles [protocols.io]
- 22. neurolipidomics.com [neurolipidomics.com]
- 23. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 24. LIPID MAPS® Lipidomics Gateway [lipidmaps.org]
- 25. LIPID MAPS [lipidmaps.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA
Prepared by: Senior Application Scientist
Welcome to the technical support guide for the synthesis of (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA. This very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) is a challenging molecule to synthesize due to its length, multiple cis-double bonds, and the inherent instability of the thioester linkage. This guide provides in-depth troubleshooting advice and detailed protocols to help you navigate common experimental hurdles and optimize your reaction yield.
Proposed Enzymatic Synthesis Pathway
The most specific and high-fidelity method for synthesizing this complex acyl-CoA is through an enzymatic reaction catalyzed by a long-chain or very-long-chain acyl-CoA synthetase (ACSL). These enzymes facilitate an ATP-dependent two-step reaction to form the thioester bond between the fatty acid's carboxyl group and Coenzyme A.[1]
The reaction proceeds as follows:
-
Adenylation: The fatty acid carboxylate attacks the α-phosphate of ATP, forming a fatty acyl-adenylate intermediate and releasing pyrophosphate (PPi).
-
Thioesterification: The thiol group of Coenzyme A attacks the acyl-adenylate intermediate, forming the final acyl-CoA product and releasing AMP.
Caption: Proposed two-step enzymatic synthesis of the target acyl-CoA.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the synthesis reaction, categorized by the potential source of the problem.
Category 1: Substrate & Reagent Integrity
Q1: My reaction yield is zero or extremely low, even though I'm following the protocol. Where should I start?
A1: The first step is to systematically verify the integrity and concentration of all your starting materials. The complexity of this synthesis makes it sensitive to the quality of each component.
-
Causality: The enzymatic reaction is an assembly of multiple components. If any one of them is degraded, inactive, or at the wrong concentration, the entire process will fail. Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are also prone to oxidation, which can inhibit the enzyme.
-
Troubleshooting Steps:
-
Substrate Purity & Solubility:
-
Confirm the purity of your (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoic acid via HPLC or GC-MS. Oxidized fatty acids can act as inhibitors.
-
Ensure the substrate is fully solubilized. VLC-PUFAs have very poor aqueous solubility. A co-solvent like DMSO or Triton X-100 may be required, but keep its final concentration low (e.g., <5% v/v) as it can inhibit the enzyme.[2]
-
-
ATP & CoA Integrity: Both ATP and Coenzyme A are labile.
-
Use freshly prepared stock solutions for every experiment.
-
Aliquot stock solutions and store them at -80°C to prevent multiple freeze-thaw cycles.[2]
-
You can verify the integrity of ATP and CoA stocks via reverse-phase HPLC.
-
-
Q2: How can I improve the solubility of my very-long-chain fatty acid substrate without inhibiting the enzyme?
A2: This is a critical challenge. The best approach is to form a stable, well-dispersed fatty acid-BSA complex.
-
Causality: Bovine Serum Albumin (BSA) binds fatty acids, acting as a carrier that keeps them in solution and presents them to the enzyme's active site in a monomeric form, preventing the formation of inhibitory micelles.
-
Protocol:
-
Prepare a 10% (w/v) solution of fatty-acid-free BSA in your reaction buffer.
-
Separately, dissolve the fatty acid in a minimal amount of ethanol or DMSO.
-
While vortexing the BSA solution, add the fatty acid solution dropwise to a final molar ratio between 1:1 and 3:1 (Fatty Acid:BSA).
-
Incubate at 37°C for 15-30 minutes to facilitate complex formation before adding it to the reaction.
-
Category 2: Enzyme-Related Issues
Q3: I'm not seeing any product. How do I know if my acyl-CoA synthetase is active?
A3: You must perform a positive control reaction with a simpler, known substrate for your enzyme class.[2]
-
Causality: Long-chain acyl-CoA synthetases (ACSLs) have varying substrate specificities.[1] Your specific enzyme may have low activity towards the C34 hepta-unsaturated substrate. A positive control confirms the enzyme's general catalytic function is intact under your experimental conditions.
-
Troubleshooting Protocol: Positive Control Assay
-
Set up a parallel reaction identical to your main experiment.
-
Instead of the C34 fatty acid, use a standard long-chain fatty acid like Oleic Acid (C18:1) or Palmitic Acid (C16:0) at the same molar concentration.
-
Analyze the results via HPLC or a colorimetric assay for CoA consumption.
-
Expected Outcome: If you see a high yield of Oleoyl-CoA but no yield of your target molecule, the enzyme is active but likely has poor specificity for your substrate. If you see no yield in either reaction, the enzyme itself or the reaction conditions are the problem.
-
Q4: My reaction starts but plateaus quickly at a very low yield (<10%). What's happening?
A4: This is often a sign of either product inhibition or pyrophosphate accumulation.
-
Causality:
-
Product Inhibition: Long-chain acyl-CoAs can bind to the enzyme and inhibit its activity, a common feedback mechanism.[2][3]
-
Reversibility: The first step of the reaction (adenylation) is reversible. A buildup of the pyrophosphate (PPi) product can drive the reaction backward, limiting the net forward rate.
-
-
Troubleshooting Steps:
-
Add Pyrophosphatase: Supplement the reaction mixture with inorganic pyrophosphatase (0.5-2.0 U/mL). This enzyme hydrolyzes PPi to two molecules of inorganic phosphate, an irreversible step that pulls the equilibrium towards product formation.[2]
-
Enzyme Titration: Perform a dose-response experiment by varying the concentration of your ACSL. If the initial rate increases with enzyme concentration but the final plateau remains the same, product inhibition is the likely culprit.
-
Category 3: Reaction Optimization
Q5: I have a consistent but low yield (20-30%). How can I systematically optimize the reaction conditions?
A5: A multi-parameter optimization is necessary. It is best to vary one parameter at a time while keeping others constant.
-
Causality: Enzymatic reactions are highly sensitive to their chemical environment. pH affects the ionization state of amino acid residues in the active site, while temperature influences catalytic rate and enzyme stability. Ion concentrations are also critical.
-
Optimization Workflow:
-
pH: Test a range of pH values (e.g., 7.0 to 8.5 in 0.2-unit increments). ACSL enzymes typically have a pH optimum between 7.5 and 8.2.[4]
-
Temperature: Incubate reactions at different temperatures (e.g., 25°C, 30°C, 37°C). While higher temperatures can increase rates, they may also lead to enzyme denaturation or substrate degradation over long incubation times.
-
Mg²⁺ Concentration: Magnesium is a critical cofactor, as the true substrate for the enzyme is Mg-ATP. Titrate the MgCl₂ concentration (e.g., from 2 mM to 10 mM). The optimal concentration is usually slightly above the ATP concentration.
-
Time Course Analysis: Take aliquots from the reaction at various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr) to determine the time to completion and observe the rate of any potential product degradation.
-
| Parameter | Recommended Range | Optimal (Example) | Rationale |
| pH | 7.0 - 8.5 | 7.8 | Balances enzyme activity and reagent stability. |
| Temperature | 25°C - 37°C | 30°C | Maximizes initial rate without significant enzyme denaturation over a 2-hour incubation. |
| [Substrate] | 10 - 200 µM | 50 µM | Avoids substrate inhibition while ensuring saturation. |
| [CoA] | 50 - 500 µM | 250 µM | Provided in excess to drive the reaction forward. |
| [ATP] | 0.5 - 5 mM | 2.5 mM | Energy source; must be in complex with Mg²⁺. |
| [MgCl₂] | 1 - 10 mM | 5 mM | Cofactor for ATP binding; optimal at ~2x [ATP]. |
| Pyrophosphatase | 0.5 - 2.0 U/mL | 1.0 U/mL | Prevents reaction reversal by removing PPi.[2] |
| Incubation Time | 15 min - 4 hr | 2 hours | Determined by time-course analysis to reach reaction plateau. |
Category 4: Product Purification & Characterization
Q6: I believe my reaction is working, but I'm having trouble purifying the final product. What is the best method?
A6: Purifying long-chain acyl-CoAs requires methods that can separate them from unreacted fatty acids and CoA. Reverse-phase HPLC is the gold standard.
-
Causality: The product is structurally similar to the fatty acid substrate, differing mainly by the addition of the large, polar Coenzyme A moiety. This difference in polarity is ideal for separation by reverse-phase chromatography.
-
Protocol: HPLC Purification
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10-20%) to elute unreacted CoA and AMP. Then, run a linear gradient to a high percentage of B (e.g., 90-100%) to elute the fatty acid and the acyl-CoA product.
-
Detection: Monitor the elution profile at 260 nm, the absorbance maximum for the adenine ring of Coenzyme A. The unreacted fatty acid will not absorb at this wavelength.
-
Confirmation: Collect the product peak and confirm its identity and purity using LC-MS/MS.
-
Comprehensive Troubleshooting Workflow
If you are experiencing low yield, follow this logical decision tree to diagnose the issue.
Caption: A decision tree for troubleshooting low product yield.
References
- 1. Frontiers | Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Fatty acid synthesis is inhibited by inefficient utilization of unusual fatty acids for glycerolipid assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and characterization of 3-methylcrotonyl-CoA carboxylase from somatic embryos of Daucus carota - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA
Welcome to the technical support center for (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals who work with this complex very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA). Due to its numerous double bonds and thioester linkage, this molecule is highly susceptible to degradation, which can lead to experimental artifacts and non-reproducible results. This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and stability of this compound.
Q1: What are the primary chemical instabilities I should be aware of with this molecule?
A1: There are two main degradation pathways for this VLC-PUFA-CoA:
-
Oxidative Degradation (Lipid Peroxidation): The six cis-double bonds in the polyunsaturated acyl chain are highly susceptible to attack by reactive oxygen species (ROS) or free radicals. This initiates a chain reaction, known as lipid peroxidation, that can rapidly degrade the molecule, producing a complex mixture of byproducts like hydroperoxides, aldehydes, and ketones.[1][2][3][4][5] This process is accelerated by exposure to atmospheric oxygen, light, and trace metal ions (e.g., Fe, Cu).[6]
-
Hydrolysis: The thioester bond linking the fatty acyl chain to Coenzyme A is susceptible to hydrolysis, which cleaves the molecule into the free fatty acid and Coenzyme A. This reaction is highly dependent on pH, with rates increasing significantly in both acidic and basic conditions.[7][8][9] Temperature also accelerates hydrolysis.
Q2: What is the recommended procedure for storing stock solutions to ensure long-term stability?
A2: Proper storage is paramount. For long-term stability, stock solutions should be stored at -80°C under an inert atmosphere (argon or nitrogen).[10] It is critical to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which accelerate degradation.[10] Use amber glass vials or vials wrapped in aluminum foil to protect the compound from light.
Q3: Which solvents are best for preparing and storing stock solutions?
A3: The choice of solvent is critical. While aqueous buffers are necessary for many biological assays, they can promote hydrolysis.
-
For Stock Solutions: High-purity methanol has been shown to provide good stability for acyl-CoA standards.[11][12] A buffered solution of 50% methanol / 50% 50 mM ammonium acetate (pH 7) can also enhance stability compared to unbuffered aqueous solutions.[11] Some researchers suggest a mixture of water and DMSO.[13]
-
For Working Solutions: Prepare working solutions fresh from the frozen stock immediately before use. Use de-gassed, high-purity buffers kept on ice.[10]
Q4: Can I add anything to my solutions to prevent degradation?
A4: Yes, specific additives can significantly improve stability:
-
Antioxidants: To inhibit lipid peroxidation, consider adding a lipid-soluble antioxidant such as Butylated Hydroxytoluene (BHT) or a Vitamin E analog like Trolox to your organic stock solutions.[10][14] For aqueous buffers, Ascorbic Acid (Vitamin C) can be used.[14]
-
Chelating Agents: To prevent metal-catalyzed oxidation, add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to your aqueous buffers to sequester trace metal ions.[10]
Part 2: Troubleshooting Guides
This section provides a problem-and-solution framework for common issues encountered during experimentation.
Problem 1: My LC-MS analysis shows multiple unexpected peaks, even with a freshly prepared sample.
-
Possible Cause A: Oxidation during Sample Handling. The polyunsaturated chain is rapidly oxidized upon exposure to air. This can occur during weighing, dissolution, or injection. The resulting hydroperoxides and other byproducts will appear as multiple peaks in your chromatogram.
-
Solution: Handle the dry compound and prepare solutions under an inert atmosphere (e.g., inside a glove box flushed with argon or nitrogen) whenever possible.[10] Use de-gassed solvents for preparation and keep all solutions strictly on ice.[10] Reconstitute samples in a solvent containing an antioxidant like BHT (e.g., 50-100 µM).
-
-
Possible Cause B: Hydrolysis due to pH. The thioester bond is least stable at very low or high pH.[8] If your buffer or solvent system is outside the optimal pH range (typically 4.0-6.8), you may be observing hydrolysis products (the free fatty acid and free Coenzyme A).[12]
-
Solution: Ensure your buffers are maintained within a slightly acidic to neutral pH range.[12] When preparing samples for LC-MS, using a mildly acidic mobile phase can improve stability during the run. For example, a gradient system using buffered acetonitrile with acetic acid has been shown to resolve polyunsaturated acyl-CoAs effectively.[15]
-
Problem 2: My enzymatic assay results are inconsistent and show poor reproducibility.
-
Possible Cause: Progressive Degradation of Stock Solution. If you are using a stock solution that has been stored for an extended period or subjected to multiple freeze-thaw cycles, its concentration is likely decreasing over time, leading to variable results.
-
Solution: Implement a Stock Validation Protocol. Before starting a series of experiments, validate the integrity of your acyl-CoA stock. Run a small amount on an HPLC-UV or LC-MS system to check for the appearance of degradation products. Compare the peak area of the parent molecule to a previously run standard to ensure the concentration has not significantly changed. Always use single-use aliquots.
-
Problem 3: I observe high background activity or product formation in my "no-enzyme" control.
-
Possible Cause: Non-Enzymatic Degradation Under Assay Conditions. The conditions of your assay (e.g., 37°C incubation, presence of certain buffer components) may be causing the acyl-CoA to degrade spontaneously. The degradation products might be interfering with your detection method or mimicking the enzymatic product.
-
Solution: Quantify and Minimize Background Degradation.
-
Run time-course experiments with your "no-enzyme" control to quantify the rate of non-enzymatic degradation.
-
If oxidation is suspected, perform the assay in an anaerobic chamber or include antioxidants (if compatible with your enzyme).
-
If hydrolysis is the issue, assess if the assay pH can be adjusted to a more stable range (e.g., pH 6.0-6.8) without compromising enzyme activity.
-
Ensure all buffer components are of the highest purity and free of contaminating metal ions by using chelators like EDTA.[10]
-
-
Part 3: Key Protocols and Methodologies
Protocol 1: Preparation and Storage of High-Integrity Stock Solutions
-
Preparation Environment: If possible, perform all steps in a glove box under an inert atmosphere (argon or nitrogen).
-
Solvent Preparation: Use brand new, sealed vials of LC-MS grade methanol. De-gas the solvent by sparging with argon or nitrogen for 15-20 minutes. Add BHT to a final concentration of 100 µM.
-
Dissolution: Allow the vial of this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation. Rapidly weigh the required amount and dissolve in the prepared methanol/BHT solvent to create a concentrated stock (e.g., 1-5 mM).
-
Aliquoting: Immediately dispense the stock solution into single-use, amber glass autosampler vials.
-
Inert Overlay & Sealing: Gently flush the headspace of each vial with argon or nitrogen before tightly sealing the cap.
-
Storage: Snap-freeze the aliquots in liquid nitrogen and immediately transfer them to an -80°C freezer for long-term storage.[10]
Protocol 2: Monitoring Acyl-CoA Stability via HPLC-UV
This protocol provides a straightforward method to assess the integrity of your acyl-CoA solution by separating the parent compound from its primary degradation products.
-
Instrumentation: An HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 75 mM KH₂PO₄ in ultrapure water, pH adjusted to ~5.5.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: Develop a gradient optimized to elute the very-long-chain acyl-CoA. A starting point could be:
-
0-5 min: 30% B
-
5-25 min: Gradient from 30% to 90% B
-
25-30 min: Hold at 90% B
-
30-35 min: Return to 30% B and equilibrate.
-
-
Detection: Monitor at 260 nm, which is the absorbance maximum for the adenine moiety of Coenzyme A.
-
Sample Preparation: Dilute a small amount of your stock solution in a cold mobile phase-like solvent. Inject immediately.
-
Interpretation: A high-integrity sample will show a single, sharp peak at the expected retention time. The appearance of earlier eluting peaks often corresponds to more polar hydrolysis products (like free CoA), while a broad envelope of peaks can indicate oxidative byproducts.
Part 4: Visualizations and Data Summary
Diagrams
Caption: Primary degradation pathways for VLC-PUFA-CoA.
Caption: Troubleshooting workflow for degradation issues.
Data Tables
Table 1: Summary of Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Storage Temperature | -80°C (long-term); On ice (short-term) | Minimizes thermal degradation and enzymatic activity.[10] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative degradation of the polyunsaturated chain.[10] |
| pH (Aqueous Solution) | 4.0 - 6.8 | The thioester bond is most stable in a slightly acidic range.[12] |
| Solvent (Stock) | Methanol or 50% Methanol / 50% Ammonium Acetate (pH 7) | Provides good stability for long-term storage.[11][12] |
| Additives | Antioxidants (e.g., BHT), Chelators (e.g., EDTA) | Inhibit lipid peroxidation and metal-catalyzed oxidation.[10][14] |
| Container | Amber glass vials or foil-wrapped vials | Protects from light-induced degradation. |
| Aliquoting | Prepare single-use aliquots | Avoids detrimental freeze-thaw cycles.[10] |
References
- 1. Effect of antioxidants on polyunsaturated fatty acids - review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyunsaturated Fatty Acids Drive Lipid Peroxidation during Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid peroxidation - Wikipedia [en.wikipedia.org]
- 4. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. twinwoodcattle.com [twinwoodcattle.com]
- 7. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. The Role of Antioxidants in Preserving Food Quality - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 15. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Technical Support Center: Analysis of Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs (VLC-PUFA-CoAs)
Welcome to the technical support center for the analysis of (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA and related very-long-chain polyunsaturated fatty acyl-CoAs (VLC-PUFA-CoAs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities inherent in the analysis of these unique and challenging molecules. VLC-PUFA-CoAs, characterized by their long carbon chains (>22 carbons) and multiple double bonds, are critical players in various biological processes, particularly in neural and retinal tissues.[1][2][3] However, their analysis is fraught with difficulties stemming from their low abundance, inherent instability, and complex physicochemical properties.[4][5]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Pitfalls & Solutions
This section is structured in a question-and-answer format to provide direct solutions to common problems encountered during the analysis of VLC-PUFA-CoAs.
Part 1: Sample Preparation and Extraction
Q1: My recovery of this compound is consistently low. What are the likely causes and how can I improve it?
A1: Low recovery is a frequent challenge primarily due to the amphipathic nature of acyl-CoAs and their susceptibility to degradation.[6] Here are the primary causes and corrective actions:
-
Inefficient Cell Lysis & Extraction: The long acyl chain makes these molecules particularly challenging to extract from complex biological matrices.
-
Causality: Standard methanol-based extractions may not be robust enough to efficiently lyse cells and solubilize highly hydrophobic VLC-PUFA-CoAs.[7]
-
Solution: Employ a more rigorous extraction protocol. A widely successful method involves homogenizing flash-frozen tissue or cell pellets in a cold acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) followed by extraction with organic solvents like 2-propanol and acetonitrile.[8] This combination effectively denatures proteins, quenches enzymatic activity, and solubilizes the acyl-CoAs.
-
-
Enzymatic Degradation: Acyl-CoA thioesterases are ubiquitous enzymes that rapidly hydrolyze the thioester bond, liberating the free fatty acid and Coenzyme A.[9]
-
Causality: If metabolic activity is not quenched instantly, these enzymes will degrade your analyte.
-
Solution: The "gold standard" is to immediately flash-freeze tissue samples in liquid nitrogen upon collection.[5] For cell cultures, rapid quenching can be achieved by aspirating the media and adding ice-cold methanol directly to the plate, followed by scraping and collection at -80°C.[7]
-
-
Adsorption to Surfaces: The hydrophobic tail of VLC-PUFA-CoAs can lead to non-specific binding to plasticware.
-
Causality: Standard polypropylene tubes can present active sites for adsorption, leading to sample loss.
-
Solution: Use low-adhesion microcentrifuge tubes and pipette tips. Additionally, including a small amount of organic solvent (e.g., acetonitrile) in your final reconstitution solution can help keep the analyte in solution.
-
| Parameter | Standard Protocol | Recommended Protocol for VLC-PUFA-CoAs |
| Quenching | Ice-cold PBS wash | Flash-freezing in liquid nitrogen (tissues) or ice-cold methanol (cells) |
| Extraction Solvent | 80% Methanol | Acidic buffer followed by 2-propanol/acetonitrile |
| Homogenization | Sonication at 4°C | Grinding frozen tissue to a powder; homogenization in cold buffer |
| Plasticware | Standard polypropylene | Low-adhesion polypropylene tubes and tips |
Q2: I am observing significant degradation of my analyte, particularly oxidation. How can I improve its stability?
A2: The numerous double bonds in this compound make it extremely susceptible to oxidation.[10][11][12]
-
Causality: Exposure to air, light, and certain metal ions can catalyze the oxidation of polyunsaturated fatty acyl chains. Hydrolysis of the thioester bond is also a concern, especially in neutral or alkaline aqueous solutions.[7]
-
Solutions:
-
Work Quickly and on Ice: Keep samples cold throughout the entire extraction process to minimize enzymatic activity and chemical degradation.
-
Use Antioxidants: Add an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents at a final concentration of ~50 µM.
-
De-gas Solvents: Use solvents that have been sparged with argon or nitrogen to remove dissolved oxygen.
-
Control pH: Acyl-CoAs are most stable in mildly acidic conditions (pH 4-6).[7] Ensure your final sample extract is reconstituted in a slightly acidic solution, such as 50% methanol with 0.1% acetic acid.
-
Storage: Store extracts under an inert atmosphere (argon or nitrogen) at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[12]
-
Part 2: Chromatographic Separation (LC)
Q3: I am seeing poor peak shape (e.g., tailing, broadening) for my VLC-PUFA-CoA during LC-MS analysis. How can I optimize my chromatography?
A3: Poor peak shape is often related to secondary interactions with the stationary phase or issues with the mobile phase.[13]
-
Causality: The negatively charged phosphate groups on the CoA moiety can interact with residual silanols on silica-based C18 columns, leading to peak tailing. The long hydrophobic chain requires a strong organic mobile phase for elution, which can sometimes lead to poor solubility at the head of the column.
-
Solutions:
-
Column Choice: While C18 columns are common, a C4 or C8 column may provide better peak shape for very-long-chain species by reducing hydrophobic interactions.
-
Mobile Phase pH: Operating at a higher pH (e.g., using ammonium hydroxide to reach pH 10.5) can deprotonate the silanol groups, minimizing secondary interactions and improving peak shape.[14]
-
Ion-Pairing Reagents: While sometimes avoided due to their tendency to contaminate the MS system, a low concentration of an ion-pairing agent like triethylamine acetate can significantly improve peak shape.[15] If used, dedicate a column to this method.
-
Gradient Optimization: Ensure your gradient starts with a sufficient percentage of organic solvent to keep the analyte soluble upon injection. A slower, more shallow gradient can also improve peak resolution and shape.
-
Part 3: Mass Spectrometry (MS) Detection
Q4: I have low signal intensity for my precursor ion in the mass spectrometer. How can I enhance it?
A4: Low signal intensity for acyl-CoAs is a common problem due to their amphipathic nature, which can lead to aggregation and ion suppression.[6]
-
Causality: In a complex mixture, more easily ionizable species like phospholipids can suppress the ionization of acyl-CoAs. Furthermore, the large, complex structure of VLC-PUFA-CoAs may not ionize efficiently under standard conditions.
-
Solutions:
-
Optimize ESI Source Parameters: Systematically optimize the capillary temperature, sheath gas, and auxiliary gas flow rates. A higher capillary temperature can help desolvate the large molecule.
-
Mobile Phase Additives: Ensure your mobile phase contains a good proton source for positive ion mode. Ammonium hydroxide or acetate in the mobile phase can improve ionization efficiency.[14][16]
-
Sample Cleanup: If ion suppression is suspected, consider an additional solid-phase extraction (SPE) step to remove interfering lipids like phospholipids.[14][17]
-
Check for In-Source Fragmentation: Sometimes, the molecule can fragment within the ion source before it reaches the mass analyzer. If this is happening, you may need to decrease the source fragmentation or collision energy.
-
Q5: What are the expected fragmentation patterns for this compound, and how can I confirm its identity?
A5: Acyl-CoAs exhibit a very characteristic fragmentation pattern in positive ion mode MS/MS, which is invaluable for their identification.[6][7]
-
Causality: Collision-induced dissociation (CID) typically cleaves the molecule at the pyrophosphate bond.
-
Characteristic Fragments:
-
Neutral Loss of 507 Da: The most common and abundant fragmentation is the neutral loss of the 3'-phosphoadenosine diphosphate moiety ([M+H - 507.0]⁺).[6][7][17][18][19] This is a highly specific transition for all acyl-CoAs and is often used for neutral loss scans to screen for all acyl-CoAs in a sample.[14][17]
-
Fragment ion at m/z 428.0365: This corresponds to the adenosine 3',5'-diphosphate fragment itself.[6][18]
-
-
Confirmation of Identity: To confirm the identity of your specific VLC-PUFA-CoA, you would use Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer or parallel reaction monitoring (PRM) on a high-resolution instrument. You would monitor the transition from the precursor ion [M+H]⁺ to the product ion [M+H - 507.0]⁺. High-resolution mass spectrometry is essential to confirm the elemental composition of both the precursor and the fragment ions.
Workflow & Troubleshooting Diagrams
Caption: Analytical workflow for VLC-PUFA-CoA analysis.
Caption: Decision tree for troubleshooting low MS signal.
Frequently Asked Questions (FAQs)
Q: What type of internal standard is most appropriate for quantification of this compound?
A: The ideal internal standard (IS) is a stable isotope-labeled version of the analyte itself.[20][21] However, given the likely commercial unavailability of a labeled standard for such a specific molecule, the next best choice is a structurally similar acyl-CoA that is not endogenously present in the sample. A common strategy is to use an acyl-CoA with an odd-numbered carbon chain, such as heptadecanoyl-CoA (C17:0-CoA).[16][20] It is crucial that the IS is added at the very beginning of the sample preparation process to account for any losses during extraction and handling.[20][22][23]
Q: How do I accurately quantify this molecule without a certified reference standard?
A: Absolute quantification is challenging without an authentic standard. However, you can achieve reliable relative quantification by using a suitable internal standard (like C17:0-CoA) and expressing the results as a ratio of the analyte peak area to the IS peak area.[20] For absolute quantification, it would be necessary to either have the compound custom synthesized or to use a closely related commercially available VLC-PUFA-CoA standard (e.g., from arachidonic acid) to build a calibration curve, acknowledging that this introduces a degree of error due to potential differences in ionization efficiency.
Q: How does the CoA moiety affect the analysis compared to analyzing the free fatty acid?
A: The Coenzyme A moiety introduces significant analytical differences:
-
Polarity: The CoA group adds a large, polar, and charged head to a very nonpolar tail, creating an amphipathic molecule that behaves differently chromatographically than a simple free fatty acid.
-
Ionization: The CoA moiety is the key to sensitive detection by ESI-MS. It provides a consistent site for protonation and a highly characteristic fragmentation pattern (neutral loss of 507 Da) that is absent when analyzing the free fatty acid.[7][19]
-
Stability: The thioester bond is labile and prone to hydrolysis, a stability concern not present with free fatty acids.[7][9]
Key Experimental Protocols
Protocol 1: Extraction of VLC-PUFA-CoAs from Mammalian Tissue
This protocol is adapted from methods shown to have high recovery for long-chain acyl-CoAs.[8]
-
Preparation: Pre-chill all tubes, mortars, pestles, and solutions on dry ice. Prepare the extraction buffer (100 mM KH2PO4, pH 4.9) and keep it on ice. Prepare an internal standard stock solution (e.g., C17:0-CoA in methanol:water).
-
Homogenization: Weigh 50-100 mg of flash-frozen tissue in a pre-chilled mortar. Add liquid nitrogen and grind the tissue to a fine powder.
-
Extraction: Transfer the frozen powder to a glass homogenizer containing 1 mL of cold extraction buffer and the appropriate amount of internal standard. Homogenize thoroughly. Add 2 mL of 2-propanol and homogenize again. Finally, add 2 mL of acetonitrile, vortex vigorously, and incubate on ice for 15 minutes.
-
Phase Separation: Centrifuge the homogenate at 2000 x g for 10 minutes at 4°C.
-
Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Dry the extract under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50% methanol, 0.1% acetic acid) for LC-MS/MS analysis.
Protocol 2: Sample LC-MS/MS Method Parameters
These parameters serve as a starting point and should be optimized for your specific instrument and analyte.
| Parameter | Setting |
| LC Column | C8 Reverse Phase, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | 10 mM Ammonium Hydroxide in Water, pH 10.5 |
| Mobile Phase B | 10 mM Ammonium Hydroxide in 90:10 Acetonitrile:Water |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 min, re-equilibrate for 5 min |
| Flow Rate | 0.3 mL/min |
| Column Temp | 45°C |
| Injection Vol | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Capillary Temp | 320°C |
| Sheath Gas | 40 (arbitrary units) |
| Aux Gas | 10 (arbitrary units) |
| MS/MS Transition | Precursor [M+H]⁺ → Product [M+H - 507.0]⁺ |
| Collision Energy | Optimize for specific analyte (start around 30-40 eV) |
References
- 1. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipotype.com [lipotype.com]
- 3. Very Long Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 15. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. iroatech.com [iroatech.com]
Technical Support Center: Mass Spectrometry of (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA
Welcome to the technical support guide for the analysis of (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA, a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA). This document provides in-depth guidance, troubleshooting, and best practices for researchers, scientists, and drug development professionals engaged in the LC-MS/MS analysis of this challenging molecule.
Introduction: The Analytical Challenge
This compound is a C34:7 acyl-CoA. Its analysis is complex due to its amphipathic nature, low endogenous abundance, and the chemical instability of its seven double bonds.[1] The polyunsaturated acyl chain is highly susceptible to oxidation, which can lead to misleading results and irreproducibility.[2][3] This guide is structured to walk you through a logical workflow, from sample handling to data interpretation, providing expert rationale and solutions to common problems.
Section 1: Sample Preparation & Handling
The quality of your data is fundamentally dependent on the integrity of your sample. For acyl-CoAs, this means preventing enzymatic degradation and chemical oxidation from the moment of collection.
FAQ 1: My signal is weak or non-existent. Could my sample be degraded?
Answer: Absolutely. The stability of VLC-PUFA-CoAs is a primary concern.[2][4] The numerous double bonds in the C34:7 chain are highly reactive and prone to non-enzymatic oxidation, while endogenous enzymes can rapidly degrade the molecule if not properly quenched.[2][3]
Key Considerations for Sample Stability:
-
Rapid Metabolic Quenching: Immediately upon collection, tissues should be flash-frozen in liquid nitrogen to halt all enzymatic activity.[1] This is considered the gold standard for preserving the in vivo acyl-CoA profile.[1] For cell cultures, this involves rapid aspiration of media followed by quenching with ice-cold solutions.[5]
-
Preventing Oxidation: Work quickly and at low temperatures (on ice) throughout the extraction process.[6] Using degassed solvents and adding antioxidants like butylated hydroxytoluene (BHT) to your extraction solvent can minimize oxidative damage.[7] Store final extracts at -80°C under an inert gas (nitrogen or argon) and avoid unnecessary light exposure.[2]
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can degrade lipids.[3] Prepare single-use aliquots of your extracts for analysis.
Protocol: Extraction of Acyl-CoAs from Biological Tissues
This protocol is adapted from established methods for acyl-CoA analysis and is designed to maximize recovery while minimizing degradation.[6]
-
Homogenization: Weigh 50-100 mg of flash-frozen tissue and keep it submerged in liquid nitrogen. Grind to a fine powder using a pre-chilled mortar and pestle.
-
Extraction: Transfer the frozen powder to a glass homogenizer containing 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).[6] Add an appropriate internal standard (e.g., C17:0-CoA). Add 2 mL of 2-propanol and homogenize thoroughly.[6]
-
Precipitation & Separation: Add 4 mL of acetonitrile and 0.25 mL of saturated ammonium sulfate.[6] Vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge the homogenate at >3000 x g for 10 minutes at 4°C.
-
Collection: The acyl-CoAs will be in the upper aqueous-organic phase.[6] Carefully collect this supernatant.
-
Drying & Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried extract in a volume (e.g., 100 µL) suitable for your LC-MS system, using a solvent that matches the initial mobile phase conditions (e.g., 20% acetonitrile in 50 mM ammonium acetate).[8]
Section 2: Liquid Chromatography (LC) Optimization
Chromatographic separation is essential to reduce ion suppression from the sample matrix and to separate the target analyte from isomeric and isobaric interferences.[9]
FAQ 2: I'm seeing poor peak shape (tailing, broadening) and significant sample carryover. How can I improve my chromatography?
Answer: This is a common challenge with long-chain acyl-CoAs due to their amphipathic character. The polar CoA headgroup and the long, nonpolar acyl chain can interact undesirably with the column and system components.
Optimization Strategy:
-
Column Choice: A C18 reversed-phase column is the standard choice for separating lipids based on hydrophobicity.[9] Using a column with a sub-2 µm particle size (UPLC/UHPLC) will provide better resolution and peak shape.[9][10]
-
Mobile Phase: A simple binary gradient is often effective. The use of an ion-pairing agent is generally avoided as it can cause significant ion suppression in the MS source.[11] Instead, buffers like ammonium acetate or ammonium hydroxide are used.[11]
-
Gradient Optimization: The extreme hydrophobicity of the C34:7 chain requires a steep gradient to ensure elution in a reasonable time. However, a gradient that is too steep will result in poor separation and co-elution with other lipids.
Table 1: Example LC Gradient for VLC-PUFA-CoA Analysis
| Time (min) | Flow Rate (mL/min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve |
| 0.0 | 0.4 | 80 | 20 | Initial |
| 1.5 | 0.4 | 80 | 20 | 6 |
| 5.0 | 0.4 | 5 | 95 | 6 |
| 14.5 | 0.4 | 5 | 95 | 6 |
| 15.0 | 0.4 | 80 | 20 | 6 |
| 20.0 | 0.4 | 80 | 20 | 6 |
-
Mobile Phase A: 10 mM Ammonium Acetate in Water[8]
-
Mobile Phase B: Acetonitrile[8]
-
Column: C18 reversed-phase (e.g., 2.1 x 150 mm, 1.7 µm)
Section 3: Mass Spectrometry (MS) Parameter Optimization
The mass spectrometer settings determine the sensitivity and specificity of your analysis. Electrospray ionization (ESI) is the preferred method for acyl-CoAs.[12]
Workflow for MS Method Development
Caption: A logical workflow for developing a robust LC-MS/MS method.
FAQ 3: Which ionization mode (positive or negative) is better for my analyte?
Answer: Both positive and negative ESI modes can be used, but they provide different structural information and sensitivity.[11][12]
-
Positive Ion Mode ([M+H]⁺): This mode is frequently reported and often provides higher sensitivity.[11] Fragmentation typically yields a characteristic neutral loss of 507 Da, corresponding to the adenosine 3'-phosphate-5'-diphosphate moiety.[12][13] This is an excellent transition for screening and quantification.
-
Negative Ion Mode ([M-H]⁻): The phosphate groups on the CoA moiety make it amenable to negative ionization.[11] This mode can also be highly selective, but may be more susceptible to ion suppression from other negatively charged species in the matrix.
FAQ 4: How do I interpret the MS/MS fragmentation pattern?
Answer: The fragmentation of acyl-CoAs is well-characterized and highly predictable. The key is to look for fragments originating from the CoA moiety, which serve as a diagnostic signature for this class of molecules.[13][14]
Key Diagnostic Fragments (Positive Mode):
-
[M+H - 507]⁺: This fragment represents the loss of the bulk of the CoA headgroup, leaving the acyl chain attached to the pantetheine portion.[15] The m/z of this ion is unique to the specific acyl chain and is highly diagnostic.[15]
-
m/z 428.0365: This fragment corresponds to the adenosine 3',5'-diphosphate portion of CoA.[13][14] It is a common fragment for all acyl-CoAs and can be used in precursor ion scanning experiments to screen for all acyl-CoA species in a sample.
Table 2: Starting MS Parameters for a Triple Quadrupole Instrument
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | Generally provides high sensitivity for acyl-CoAs.[11] |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process; tune for maximum stable signal.[16] |
| Nebulizing Gas (N₂) | Instrument Dependent | Assists in desolvation of droplets. |
| Drying Gas (N₂) | Instrument Dependent | Aids in solvent evaporation from droplets. |
| Source Temperature | 350 - 450 °C | Must be high enough for desolvation but not so high as to cause thermal degradation of the PUFA chain.[17] |
| Collision Energy (CE) | Analyte Dependent | Must be empirically optimized for the specific [M+H]⁺ -> [M+H - 507]⁺ transition. Start with a ramp experiment. |
Section 4: Troubleshooting Guide
This section addresses specific, common problems in a direct question-and-answer format.
Troubleshooting Low Signal Intensity dot
References
- 1. benchchem.com [benchchem.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. duke-nus.edu.sg [duke-nus.edu.sg]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. ANALYSIS OF LIPIDS [people.umass.edu]
- 8. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A versatile ultra-high performance LC-MS method for lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. gmi-inc.com [gmi-inc.com]
- 17. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
Technical Support Center: Analysis of Very-Long-Chain Fatty Acyl-CoAs by HPLC
Welcome to the technical support center for the chromatographic analysis of very-long-chain fatty acyl-CoAs (VLCFA-CoAs). This resource is designed for researchers, scientists, and drug development professionals who are working with these challenging analytes. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome common hurdles in your HPLC and LC-MS/MS analyses.
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with more than 20 carbon atoms, and their CoA-thioesters are crucial intermediates in numerous metabolic pathways.[1][2][3][4] Their analysis is vital for understanding diseases like X-linked adrenoleukodystrophy (X-ALD) and other peroxisomal disorders.[5][6][7][8] However, their unique physicochemical properties—extreme hydrophobicity and the presence of a large, polar coenzyme A moiety—present significant challenges for chromatographic separation.
This guide provides practical, field-proven insights to help you develop robust and reliable analytical methods.
Troubleshooting Guide
This section addresses specific problems you may encounter during the HPLC separation of VLCFA-CoAs in a question-and-answer format.
Issue 1: Poor Peak Shape and Broadening for VLCFA-CoAs
Question: My VLCFA-CoA peaks (e.g., C24:0-CoA, C26:0-CoA) are very broad and show significant tailing. What are the likely causes and how can I improve the peak shape?
Answer:
Poor peak shape for VLCFA-CoAs is a common issue stemming from their high hydrophobicity and potential for secondary interactions with the stationary phase. Here’s a breakdown of the causes and solutions:
-
Causality: The long alkyl chains of VLCFA-CoAs lead to strong retention on reversed-phase (C18) columns. This can result in slow desorption kinetics from the stationary phase, causing band broadening. Additionally, the phosphate groups on the coenzyme A moiety can interact with residual silanols on the silica backbone of the stationary phase, leading to peak tailing.
-
Solutions:
-
Optimize the Organic Mobile Phase:
-
Stronger Organic Solvent: Consider using a stronger organic solvent than acetonitrile, such as isopropanol or n-propanol, in your mobile phase. These can improve the solubility of VLCFA-CoAs and facilitate faster elution.
-
Gradient Optimization: Employ a shallow gradient at the elution point of your VLCFA-CoAs. A slower increase in the organic phase concentration can help to focus the analyte band and improve peak shape.
-
-
Elevated Column Temperature:
-
Increasing the column temperature (e.g., to 40-60°C) can significantly improve peak shape. Higher temperatures reduce mobile phase viscosity, allowing for faster mass transfer of the analyte between the mobile and stationary phases. This leads to sharper peaks.
-
-
Ion-Pairing Chromatography:
-
The use of an ion-pairing reagent is highly recommended for the separation of acyl-CoAs.[9][10][11] An ion-pairing reagent, such as triethylamine (TEA) or hexylamine, is added to the mobile phase. It masks the polar phosphate groups of the coenzyme A moiety, reducing their interaction with the stationary phase and improving peak symmetry.
-
-
Issue 2: Insufficient Retention of Shorter-Chain Acyl-CoAs
Question: I am trying to develop a method to analyze a wide range of acyl-CoAs, from short-chain (e.g., acetyl-CoA) to very-long-chain. My shorter-chain species are eluting in the void volume. How can I retain them on the column?
Answer:
This is a classic challenge in gradient reversed-phase chromatography when analyzing compounds with a wide range of hydrophobicities.
-
Causality: The initial mobile phase conditions required to retain the highly hydrophobic VLCFA-CoAs are too strong for the more polar short-chain acyl-CoAs, causing them to elute with the solvent front.
-
Solutions:
-
Modify the Initial Gradient Conditions:
-
Lower the Initial Organic Content: Start your gradient with a lower percentage of organic solvent. This will increase the retention of your more polar, short-chain analytes. You may need to start with a mobile phase that is 95-100% aqueous.
-
Isocratic Hold: Incorporate an initial isocratic hold at a low organic concentration for a few minutes to allow the short-chain acyl-CoAs to bind to the column before the gradient starts.
-
-
Employ Ion-Pairing Chromatography:
-
Consider a Different Stationary Phase:
-
While C18 columns are common, a C8 or a phenyl-hexyl column might provide a different selectivity and better retention for your shorter-chain analytes without excessively retaining the VLCFA-CoAs.
-
-
Issue 3: Low Sensitivity and Poor Signal-to-Noise in LC-MS/MS Analysis
Question: I am using an LC-MS/MS system for the detection of VLCFA-CoAs, but my signal intensity is very low. What can I do to improve sensitivity?
Answer:
Low sensitivity in LC-MS/MS analysis of VLCFA-CoAs can be due to a variety of factors, including inefficient ionization, ion suppression, and analyte degradation.
-
Causality: VLCFA-CoAs are large molecules and may not ionize efficiently in the mass spectrometer source. Furthermore, co-eluting compounds from the sample matrix can compete for ionization, leading to ion suppression. The thioester bond can also be labile under certain conditions.
-
Solutions:
-
Optimize Mass Spectrometer Source Conditions:
-
Ionization Mode: Both positive and negative electrospray ionization (ESI) modes have been successfully used for acyl-CoA analysis.[12][13] It is crucial to empirically determine which mode provides the best sensitivity for your specific analytes and instrument.
-
Source Parameters: Systematically optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for your VLCFA-CoA standards.
-
-
Mobile Phase Additives:
-
Ammonium Hydroxide: The use of a volatile basic additive like ammonium hydroxide in the mobile phase can enhance deprotonation in negative ion mode and improve signal intensity.[13]
-
Formic Acid: In positive ion mode, a low concentration of formic acid can aid in protonation.
-
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): A thorough sample cleanup is critical to remove interfering matrix components that can cause ion suppression. SPE cartridges can be used to enrich the acyl-CoA fraction and remove salts and other interfering substances.[14]
-
-
Chromatographic Separation:
-
Ensure that your VLCFA-CoAs are chromatographically resolved from major matrix components to minimize ion suppression. Adjusting the gradient can help to move your analytes of interest away from areas of high matrix interference.
-
-
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best suited for VLCFA-CoA separation?
A1: A high-quality reversed-phase C18 column is the most common choice for separating acyl-CoAs.[15] Look for columns with low silanol activity to minimize peak tailing. For very long-chain species, a column with a high carbon load can provide better retention and resolution. Some methods have also successfully used C8 or phenyl-hexyl phases to modulate selectivity.
Q2: How can I prepare my biological samples for VLCFA-CoA analysis?
A2: A robust sample preparation protocol is crucial for accurate quantification. A general workflow is as follows:
-
Homogenization: Homogenize the tissue or cell sample in a cold acidic buffer to precipitate proteins and quench enzymatic activity.
-
Extraction: Extract the acyl-CoAs using a solvent mixture such as acetonitrile/isopropanol/methanol.[16]
-
Purification: Use solid-phase extraction (SPE) with a C18 or mixed-mode cartridge to remove salts, phospholipids, and other interfering substances.[14]
-
Reconstitution: Evaporate the purified extract to dryness and reconstitute in the initial mobile phase for injection.
Q3: What are the best internal standards for quantitative analysis of VLCFA-CoAs?
A3: The ideal internal standards are stable isotope-labeled versions of the analytes of interest (e.g., ¹³C- or ¹⁵N-labeled VLCFA-CoAs). However, these can be expensive and not always commercially available. An alternative is to use an odd-chain length acyl-CoA that is not naturally present in the sample, such as C17:0-CoA or C19:0-CoA.[12][16] It is important to ensure that the internal standard has a similar chromatographic behavior and extraction recovery to the analytes being quantified.
Q4: How can I prevent the degradation of my VLCFA-CoA samples?
A4: VLCFA-CoAs are susceptible to both enzymatic and chemical degradation.
-
Enzymatic Degradation: Work quickly and at low temperatures (0-4°C) during sample preparation to minimize the activity of endogenous thioesterases.
-
Chemical Degradation: The thioester bond is susceptible to hydrolysis, especially at high pH. Keep samples and extracts at a neutral or slightly acidic pH. Store standards and samples at -80°C for long-term stability.
Data and Protocols
Table 1: Recommended HPLC Parameters for VLCFA-CoA Analysis
| Parameter | Recommendation | Rationale |
| Column | C18, 2.1-4.6 mm ID, 100-150 mm length, <5 µm particle size | Provides good retention for hydrophobic molecules. Smaller particle sizes offer higher efficiency. |
| Mobile Phase A | 10 mM Ammonium Acetate or Formate in Water, pH 6.5-7.5 | Buffered aqueous phase for good peak shape and MS compatibility. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase HPLC. |
| Gradient | Start at a low %B, with a shallow gradient to elute VLCFA-CoAs | Allows for retention of a wide range of acyl-CoAs and good resolution of late-eluting peaks. |
| Flow Rate | 0.2-1.0 mL/min | Dependent on column diameter. |
| Column Temp. | 40-60 °C | Improves peak shape and reduces run time. |
| Detection | UV (254 nm) or MS/MS | UV detection is straightforward but less sensitive and specific than MS/MS.[15] |
Protocol: Basic Solid-Phase Extraction (SPE) for VLCFA-CoAs from Cell Pellets
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of 50 mM potassium phosphate buffer, pH 7.0.
-
Loading: Load the supernatant from your acidic protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 50 mM potassium phosphate buffer to remove salts and other polar impurities.
-
Elution: Elute the acyl-CoAs with 1 mL of methanol containing 0.1% formic acid.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.
Visualizations
Troubleshooting Workflow for Poor Peak Shape
Caption: A step-by-step workflow for troubleshooting poor peak shape in VLCFA-CoA analysis.
Mechanism of Ion-Pair Chromatography
Caption: How ion-pairing reagents enhance the retention of VLCFA-CoAs on a C18 column.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology | Semantic Scholar [semanticscholar.org]
- 3. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 4. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved analysis of C26:0-lysophosphatidylcholine in dried-blood spots via negative ion mode HPLC-ESI-MS/MS for X-linked adrenoleukodystrophy newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Specific detection of acetyl-coenzyme A by reversed-phase ion-pair high-performance liquid chromatography with an immobilized enzyme reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 15. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
interference in assays with (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA
Welcome to the technical support resource for researchers utilizing (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA, a very-long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA). This guide is designed to provide in-depth troubleshooting strategies and address common questions regarding potential assay interference. Given the unique physicochemical properties of this molecule, understanding its behavior in aqueous solutions is paramount to generating reliable and reproducible experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) with a 34-carbon acyl chain and seven double bonds. Its structure imparts significant amphipathic character, meaning it has both a hydrophilic (the Coenzyme A head group) and a highly hydrophobic (the long acyl chain) region. This dual nature dictates its behavior in aqueous solutions, leading to a high propensity for self-assembly into micelles above a certain concentration.
Q2: What is the Critical Micelle Concentration (CMC) and why is it important for my experiments?
The Critical Micelle Concentration (CMC) is the concentration at which individual molecules (monomers) of an amphipathic substance begin to aggregate to form micelles. Below the CMC, the molecules exist primarily as monomers in solution. Above the CMC, any additional molecules will predominantly form micelles. For long-chain acyl-CoAs, the CMC is a critical parameter as the formation of micelles is a primary cause of non-specific assay interference. While the exact CMC for this specific C34:7 acyl-CoA has not been empirically determined, it is expected to be very low, likely in the low micromolar or even high nanomolar range, due to its very long, hydrophobic acyl chain.
Q3: How can this compound interfere with my assays?
Interference can occur through two primary mechanisms:
-
Non-Specific Interference (Detergent Effects): Above its CMC, the molecule forms micelles that can mimic the effects of detergents. These aggregates can cause:
-
Light Scattering: In spectrophotometric and nephelometric assays, the presence of micelles can increase the turbidity of the solution, leading to erroneously high absorbance readings.[1][2][3]
-
Protein Denaturation: Micelles can interact with and denature proteins, including enzymes and antibodies, leading to loss of activity or binding.
-
Partitioning Effects: Hydrophobic analytes or assay components may partition into the hydrophobic core of the micelles, altering their effective concentration and availability for reaction.[1]
-
Fluorescence Quenching or Enhancement: Micelles can alter the local environment of fluorescent probes, leading to quenching or enhancement of the signal.
-
-
Specific Interference (Biological Activity): As a biologically active molecule, it can directly interact with components of your assay system. For example, very-long-chain acyl-CoAs are known to be ligands for nuclear receptors like PPARα and can act as substrates or inhibitors for various enzymes.[4] This can lead to specific, concentration-dependent effects that may be misinterpreted as the primary experimental outcome.
Troubleshooting Guides
This section provides structured guidance for identifying and mitigating interference in common assay formats.
Scenario 1: Inconsistent or Non-Linear Results in Enzyme Kinetics Assays
Observed Problem: You are performing an enzyme inhibition or activity assay and observe one or more of the following:
-
The dose-response curve is unusually steep or shows a sudden drop-off in activity.
-
Results are not reproducible between experiments.
-
The IC50 value appears to be highly dependent on the enzyme concentration.
Potential Cause: Micelle formation leading to non-specific enzyme inhibition or denaturation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for enzyme assay interference.
Detailed Mitigation Protocols:
-
Protocol 1: Incorporation of Bovine Serum Albumin (BSA)
BSA is a "decoy" protein that can bind to hydrophobic molecules and aggregates, effectively acting as a "micelle scavenger" and preventing non-specific interactions with your target protein.[5]
-
Prepare a Fatty Acid-Free BSA Stock Solution: Dissolve high-purity, fatty acid-free BSA in your assay buffer to a concentration of 1-10 mg/mL.
-
Determine Optimal BSA Concentration: Titrate BSA into your assay (with and without the acyl-CoA) to find the lowest concentration that mitigates interference without affecting your enzyme's activity. A good starting point is 0.1 mg/mL.[5]
-
Assay Procedure: Pre-incubate your enzyme with the optimized concentration of BSA for 10-15 minutes at the assay temperature before adding the this compound.
-
-
Protocol 2: High-Speed Centrifugation
This method physically removes larger micelles from the solution. This is particularly useful for spectrophotometric assays where turbidity is a concern.[6][7][8]
-
Prepare Sample: Prepare your assay mixture containing the this compound.
-
Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) in a microcentrifuge for 15 minutes at the assay temperature. For more robust removal, ultracentrifugation can be used if available.[6][8]
-
Collect Supernatant: Carefully collect the supernatant, avoiding the pelleted material (if any), for your assay. Note that this method may also remove some of the monomeric acyl-CoA, so it is important to run appropriate controls.
-
Scenario 2: High Background or Signal Quenching in Fluorescence-Based Assays
Observed Problem: You are using a fluorescence-based assay (e.g., fluorescence polarization, FRET, or a fluorescent substrate) and observe:
-
Unusually high background fluorescence in wells containing the acyl-CoA.
-
A concentration-dependent decrease in fluorescence signal that is not attributable to the expected biological activity.
Potential Cause: Autofluorescence of the acyl-CoA or quenching of the fluorescent probe by the acyl-CoA or its micelles.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fluorescence assay interference.
Detailed Mitigation Protocols:
-
Protocol 3: Spectral Scan and Background Subtraction
-
Measure Emission Spectrum: In a fluorometer, measure the emission spectrum of this compound in your assay buffer at the excitation wavelength used for your probe.
-
Quantify Background: If significant autofluorescence is detected, run a parallel set of control wells for each concentration of the acyl-CoA without your fluorescent probe.
-
Data Correction: Subtract the background fluorescence from your experimental wells.
-
-
Protocol 4: Use of Red-Shifted Dyes
Autofluorescence from biological molecules is often more pronounced in the blue-green region of the spectrum.
-
Evaluate Fluorophore Options: If possible, switch to a fluorescent probe that excites and emits at longer wavelengths (e.g., >600 nm).
-
Validate New Probe: Ensure the new probe is compatible with your assay and that its signal is not affected by the acyl-CoA.
-
Data Summary Table
| Parameter | Typical Range for Long-Chain Acyl-CoAs | Estimated Range for this compound | Implications for Assays |
| Critical Micelle Concentration (CMC) | 3-60 µM for C16-C18 acyl-CoAs[4] | < 3 µM (likely low µM to high nM) | Micelle formation is highly probable at typical experimental concentrations. |
| Solubility in Aqueous Buffer | Limited | Very limited | Stock solutions should be prepared in an organic solvent (e.g., ethanol, DMSO) and diluted carefully into assay buffer. |
| Potential for Non-Specific Protein Binding | High | Very High | Use of carrier proteins like BSA is strongly recommended. |
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. thermofisher.com [thermofisher.com]
- 3. sketchviz.com [sketchviz.com]
- 4. General Lipid/BSA Solubilization Protocol For Cell Delivery [sigmaaldrich.com]
- 5. medium.com [medium.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. A practical method for reducing the interference due to lipaemia in coagulation tests - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biochemia-medica.com [biochemia-medica.com]
Technical Support Center: Purification of Long-Chain Acyl-CoAs
Welcome to the technical support center for the purification of long-chain acyl-CoAs (LC-CoAs). This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these critical metabolic intermediates. The information provided herein is curated from extensive field experience and authoritative scientific literature to ensure you have reliable guidance for your experimental endeavors.
Introduction: The Challenge of Purifying Long-Chain Acyl-CoAs
Long-chain acyl-CoAs are central players in cellular metabolism, acting as key intermediates in fatty acid metabolism, energy production, and signaling pathways.[1][2] Their accurate quantification is paramount for understanding a host of physiological and pathological states, including metabolic diseases like type 2 diabetes and certain cancers. However, their low abundance in biological samples and inherent physicochemical properties present significant analytical hurdles. This guide will address the common challenges encountered during the purification of LC-CoAs and provide robust troubleshooting strategies to enhance the success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the purification of long-chain acyl-CoAs.
Issue 1: Low Yield of Purified Long-Chain Acyl-CoAs
Question: I'm consistently experiencing low recovery of my target long-chain acyl-CoAs after the purification process. What are the likely causes and how can I improve my yield?
Answer: Low yield is a multifaceted problem that can stem from several stages of your workflow, from initial sample handling to the final elution step. Let's break down the potential culprits and their solutions.
Potential Causes & Troubleshooting Steps:
-
Incomplete Cell Lysis and Extraction: The first critical step is the efficient release of acyl-CoAs from the cellular matrix.
-
Expert Insight: Incomplete homogenization can leave a significant portion of your target molecules trapped within tissue or cells. For tissue samples, ensure they are flash-frozen in liquid nitrogen and thoroughly pulverized to a fine powder before homogenization.
-
Protocol Recommendation: Homogenize tissue samples in a pre-chilled glass homogenizer with an appropriate ice-cold buffer, such as 100 mM KH2PO4 at a pH of 4.9.[3] This acidic pH helps to inhibit the activity of acyl-CoA hydrolases that can degrade your sample. The addition of organic solvents like a mixture of acetonitrile and 2-propanol is crucial for effective extraction.[4][5]
-
-
Degradation by Acyl-CoA Hydrolases: These enzymes are ubiquitous and can rapidly hydrolyze the thioester bond of acyl-CoAs, leading to significant sample loss.
-
Expert Insight: Maintaining a low temperature and acidic pH throughout the extraction process is your best defense against these enzymes.
-
Protocol Recommendation: Perform all extraction steps on ice. The use of an acidic buffer (pH 4.9) as mentioned above is also critical.[3] Some protocols also suggest quenching the reaction by adding an equal volume of ice-cold 2-propanol or by acidifying with formic acid.[6]
-
-
Inefficient Binding to Solid-Phase Extraction (SPE) Media: The choice of SPE sorbent and the conditions for sample loading are critical for capturing your acyl-CoAs.
-
Expert Insight: Long-chain acyl-CoAs are amphipathic molecules, possessing both a hydrophobic acyl chain and a hydrophilic CoA moiety. This dual nature requires a careful selection of SPE media. Mixed-mode or specific anion exchange columns are often effective.[7]
-
Protocol Recommendation: A 2-(2-pyridyl)ethyl-functionalized silica gel has shown high recovery for a wide range of acyl-CoA esters.[1][5] Alternatively, oligonucleotide purification columns have also been used successfully.[3] Ensure the SPE column is properly conditioned according to the manufacturer's instructions to ensure optimal binding.
-
-
Suboptimal Elution from SPE Column: Once bound, the acyl-CoAs need to be efficiently eluted without being degraded.
-
Expert Insight: The elution solvent must be strong enough to disrupt the interaction between the acyl-CoA and the SPE sorbent but not so harsh that it causes degradation.
-
Protocol Recommendation: Elution with a solution of 2-propanol has proven effective for oligonucleotide-based SPE.[3] For pyridyl-functionalized silica gel, a mixture of methanol and ammonium formate can be used.[5]
-
Issue 2: Co-purification of Contaminants
Question: My final purified sample contains significant contaminants that are interfering with my downstream analysis (e.g., LC-MS/MS). How can I improve the purity of my long-chain acyl-CoA preparation?
Answer: Contaminants can mask the signal of your target analytes and interfere with quantification. Achieving a clean sample requires a systematic approach to your purification workflow.
Potential Causes & Troubleshooting Steps:
-
Insufficient Washing of the SPE Column: Inadequate washing can leave behind lipids, proteins, and other cellular debris that can co-elute with your acyl-CoAs.
-
Expert Insight: The wash steps are just as critical as the binding and elution steps. The goal is to remove non-specifically bound molecules without prematurely eluting your target compounds.
-
Protocol Recommendation: After loading your sample onto the SPE column, wash it with a solution that is strong enough to remove contaminants but weak enough to leave your acyl-CoAs bound. For a 2-(2-pyridyl)ethyl functionalized silica gel, a wash with a mixture of acetonitrile, isopropanol, water, and acetic acid is recommended.[5]
-
-
Presence of Free Fatty Acids: Free fatty acids can have similar chromatographic behavior to acyl-CoAs and can interfere with mass spectrometry analysis.
-
Expert Insight: The extraction and purification methods should be optimized to separate free fatty acids from their CoA esters.
-
Protocol Recommendation: The use of a mixed-mode SPE column that combines anion exchange and reversed-phase properties can effectively separate these two classes of molecules.[7]
-
-
Interference from Other Coenzyme A Species: Shorter-chain acyl-CoAs or free Coenzyme A can also co-purify and interfere with the analysis of long-chain species.
-
Expert Insight: The chromatographic separation following purification is key to resolving different acyl-CoA species.
-
Protocol Recommendation: Utilize a high-resolution reversed-phase HPLC or UPLC column (e.g., C18 or C8) for separation.[8] A gradient elution with a mobile phase containing an ion-pairing agent or a volatile buffer like ammonium hydroxide can significantly improve the separation of different acyl-CoA species.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to store my long-chain acyl-CoA standards and purified samples?
A1: Long-chain acyl-CoAs are susceptible to degradation, particularly through hydrolysis of the thioester bond. For long-term storage, it is recommended to store stock solutions in aliquots at -80°C to minimize freeze-thaw cycles.[6] The solutions should ideally be prepared in a slightly acidic buffer to maintain stability.
Q2: How can I accurately quantify the concentration of my purified long-chain acyl-CoAs?
A2: The gold standard for the quantification of long-chain acyl-CoAs is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of individual acyl-CoA species. For less sensitive applications, HPLC with UV detection at 260 nm (the absorbance maximum for the adenine ring of CoA) can be used.[3][6]
Q3: Can I use the same purification protocol for different types of tissues?
A3: While the general principles of extraction and purification remain the same, some optimization may be necessary for different tissue types. The lipid and protein content can vary significantly between tissues, which may affect the efficiency of the extraction and the loading capacity of the SPE column. It is always advisable to perform a pilot experiment to optimize the protocol for a new tissue type.
Q4: My long-chain acyl-CoA appears to be degrading during my LC-MS/MS analysis. What could be the cause?
A4: Degradation during analysis can occur due to several factors. The pH of the mobile phase can influence the stability of the thioester bond. Using a mobile phase with a slightly acidic pH can help. Additionally, prolonged exposure to room temperature on the autosampler can lead to degradation. Ensure your autosampler is temperature-controlled, and minimize the time samples spend in the queue.
Experimental Protocols & Data
Table 1: Representative Recovery Data for Long-Chain Acyl-CoA SPE Methods
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) | Reference |
| Oleoyl-CoA | Long (C18:1) | 2-(2-pyridyl)ethyl | 85-90% | [1] |
| Palmitoyl-CoA | Long (C16:0) | Oligonucleotide | 70-80% | [1] |
| Arachidonyl-CoA | Long (C20:4) | 2-(2-pyridyl)ethyl | 83-88% | [1] |
Protocol: Solid-Phase Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is a generalized procedure based on established methods.[1][3][5]
Materials:
-
Frozen tissue sample
-
Liquid nitrogen
-
Pre-chilled glass homogenizer
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9
-
Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (Isopropanol)[5]
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel[5]
-
Wash Solution: Acetonitrile/isopropanol/water/acetic acid (9+3+4+4, v+v+v+v)[5]
-
Elution Solution: Methanol/250 mM ammonium formate (4+1, v+v)[5]
Procedure:
-
Sample Preparation: Weigh the frozen tissue and grind it to a fine powder under liquid nitrogen.
-
Homogenization: In a pre-chilled glass homogenizer, add the frozen tissue powder to the ice-cold Homogenization Buffer. Homogenize thoroughly.
-
Extraction: Add the Extraction Solvent to the homogenate, vortex vigorously, and then centrifuge to pellet the cellular debris.
-
SPE Column Conditioning: Condition the SPE column according to the manufacturer's protocol.
-
Sample Loading: Carefully load the supernatant from the extraction step onto the conditioned SPE column.
-
Washing: Wash the column with the Wash Solution to remove unbound contaminants.[5]
-
Elution: Elute the bound acyl-CoAs with the Elution Solution.
-
Drying and Reconstitution: Dry the eluted sample under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable volume of the initial LC mobile phase for analysis.
Visualizations
Workflow for Long-Chain Acyl-CoA Purification
Caption: A generalized workflow for the purification of long-chain acyl-CoAs.
References
- 1. benchchem.com [benchchem.com]
- 2. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. asu.elsevierpure.com [asu.elsevierpure.com]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Definitive Guide to Confirming the Identity of Synthetic (2E,16Z,19Z,22Z,25Z,28Z,31Z)-Tetratriacontaheptaenoyl-CoA
For researchers, scientists, and drug development professionals engaged in the synthesis and application of very-long-chain polyunsaturated fatty acyl-CoAs (VLC-PUFA-CoAs), rigorous structural confirmation is paramount. This guide provides a comprehensive, multi-platform analytical workflow to unequivocally confirm the identity of synthetic (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA. In the absence of a commercially available standard for this specific C34:7 acyl-CoA, this guide emphasizes a correlative approach, integrating data from mass spectrometry and nuclear magnetic resonance spectroscopy to build a robust and self-validating confirmation of identity.
The biosynthesis of VLC-PUFAs involves the elongation of shorter essential fatty acids by elongase enzymes.[1][2][3] The synthetic chemist aims to replicate this process to produce specific VLC-PUFA-CoAs for research into their physiological roles, which are significant in various biological processes.[4][5] This guide will provide the framework to ensure the synthetic product matches the desired molecular structure.
The Analytical Challenge: The Absence of a Direct Comparator
The primary challenge in confirming the identity of novel or rare synthetic molecules like this compound is the unavailability of a certified reference material. Therefore, this guide will focus on a weight-of-evidence approach, where orthogonal analytical techniques provide complementary data points that, in unison, build a conclusive case for the compound's identity.
Analytical Workflow: A Multi-pronged Approach
Our recommended workflow for the identity confirmation of synthetic this compound is a three-tiered approach:
-
High-Resolution Mass Spectrometry (HRMS): To determine the accurate mass of the molecular ion and confirm the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): To probe the molecular structure through characteristic fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise arrangement of protons and carbons, confirming the geometry and position of the double bonds.
Caption: Workflow for identity confirmation.
Tier 1 & 2: Mass Spectrometry - Unveiling the Molecular Formula and Core Structure
High-resolution mass spectrometry is the first line of analysis to confirm that the synthetic product has the correct elemental composition. Following this, tandem mass spectrometry provides crucial structural information through controlled fragmentation of the molecule.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dissolve the synthetic this compound in a suitable solvent such as a mixture of isopropanol and water.
-
Chromatographic Separation: Employ reverse-phase liquid chromatography (LC) with a C18 column to purify the sample before introduction to the mass spectrometer. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile/methanol) is recommended.[6][7]
-
Mass Spectrometry Analysis:
-
Full Scan (MS1): Acquire high-resolution full scan spectra in positive ion mode to determine the accurate mass of the precursor ion.
-
Tandem MS (MS/MS): Select the precursor ion corresponding to the protonated molecule [M+H]⁺ and subject it to collision-induced dissociation (CID). Acquire the product ion spectrum.
-
Data Interpretation and Comparison
The identity of the synthetic compound is supported by comparing the experimental data with theoretical values.
| Parameter | Theoretical Value for C₅₅H₈₄N₇O₁₇P₃S | Expected Experimental Outcome |
| Monoisotopic Mass | 1267.4760 | Measured m/z within 5 ppm error |
| [M+H]⁺ | 1268.4838 | Predominant ion in the MS1 spectrum |
| Characteristic Fragments | Neutral loss of 507.1 Da (3'-phosphoadenosine-5'-diphosphate)[8][9] | A prominent product ion at m/z 761.3 |
| Fragment at m/z 428.1 (adenosine-3'-phosphate-5'-diphosphate)[8][9] | A diagnostic product ion |
The fragmentation of the acyl-CoA moiety is a well-characterized process and provides a strong diagnostic fingerprint for this class of molecules.[8][9] The observation of these characteristic fragments provides high confidence in the presence of the coenzyme A portion of the molecule.
Caption: Expected MS/MS fragmentation.
Tier 3: NMR Spectroscopy - The Gold Standard for Structural Elucidation
While mass spectrometry confirms the elemental composition and the presence of the CoA moiety, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for verifying the precise structure of the fatty acyl chain, including the number, position, and stereochemistry of the double bonds.[10]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve a sufficient amount of the purified synthetic product in a suitable deuterated solvent (e.g., CD₃OD or D₂O).
-
¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum. Key regions to analyze include:
-
Olefinic protons (-CH=CH-): Expected in the range of 5.3-6.5 ppm.[10] The trans double bond at the C2 position will likely show a larger coupling constant (J ≈ 15 Hz) compared to the cis double bonds.
-
Allylic protons (-CH₂-CH=CH-): Expected around 2.0-2.3 ppm.[10]
-
Bis-allylic protons (=CH-CH₂-CH=): Expected around 2.8 ppm.[10]
-
Terminal methyl protons (-CH₃): Expected around 0.9 ppm.[10]
-
-
¹³C NMR Spectroscopy: Acquire a one-dimensional carbon NMR spectrum. The olefinic carbons are expected in the range of 120-140 ppm.
-
2D NMR Spectroscopy (COSY, HSQC): If necessary, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to confirm the connectivity between protons and carbons, respectively.
Data Interpretation and Comparison
The confirmation of the structure is achieved by comparing the observed chemical shifts and coupling constants with established values for similar polyunsaturated fatty acids.[10][11]
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants (J) |
| H2 (trans) | ~6.0-6.5 | Doublet of triplets, J ≈ 15 Hz |
| H3 (trans) | ~5.7-6.0 | Doublet of triplets, J ≈ 15 Hz |
| Olefinic (cis) | 5.3-5.5 | Multiplet |
| Bis-allylic | ~2.8 | Multiplet |
| Allylic | 2.0-2.3 | Multiplet |
| α-CH₂ (to CoA) | ~2.5 | Triplet |
| Terminal CH₃ | ~0.9 | Triplet |
The presence of the characteristic downfield shifts for the protons on the C2-C3 trans double bond, along with the distinct signals for the multiple cis double bonds and their corresponding allylic and bis-allylic protons, provides definitive evidence for the fatty acyl chain's structure.
Comparison with Alternatives
In the absence of a direct commercial standard for this compound, the primary alternative is to compare the analytical data with:
-
Theoretical Predictions: Calculated mass and fragmentation patterns.
-
Literature Data for Analogous Compounds: NMR and MS data for other VLC-PUFAs or their derivatives.[10][12]
-
Analysis of Precursors and Intermediates: Characterizing the synthetic precursors can provide confidence in the final product's structure.
Conclusion: A Self-Validating System for Identity Confirmation
By systematically applying the integrated analytical workflow described in this guide, researchers can build a robust and self-validating case for the identity of synthetic this compound. The convergence of data from high-resolution mass spectrometry and NMR spectroscopy provides a high degree of confidence in the molecular structure, ensuring the integrity of subsequent research and development activities. This rigorous approach is essential for maintaining the highest standards of scientific integrity in the absence of a direct commercial comparator.
References
- 1. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 2. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Very-Long-Chain Polyunsaturated Fatty Acids in Transgenic Oilseeds: Constraints on Their Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. Overview of Long Chain Fatty Acid - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. magritek.com [magritek.com]
- 12. The synthesis of the very long chain polyunsaturated fatty acid (VLC-PUFA) 32:6 n-3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the MS/MS Fragmentation of (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of lipidomics, the structural elucidation of complex lipids presents a significant analytical challenge. Among these, very-long-chain polyunsaturated fatty acyl-CoAs (VLC-PUFA-CoAs) stand out due to their profound biological roles and challenging structural diversity. This guide provides an in-depth, comparative analysis of the tandem mass spectrometry (MS/MS) fragmentation of a specific VLC-PUFA-CoA, (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA. We will explore the nuances of different fragmentation techniques, offering field-proven insights to empower researchers in their analytical endeavors.
The Subject of Our Investigation: A Very-Long-Chain Polyunsaturated Fatty Acyl-CoA
The molecule at the heart of this guide, this compound, is a C34:7 acyl-CoA. Its structure comprises a 34-carbon fatty acyl chain with seven double bonds, attached to a Coenzyme A (CoA) moiety. The presence of a conjugated double bond at the 2E position and multiple Z-configured double bonds along the chain introduces a high degree of complexity, making its unambiguous identification a non-trivial task. Understanding its fragmentation behavior is crucial for its detection and characterization in biological matrices.
Core Principles of Acyl-CoA Fragmentation in Tandem Mass Spectrometry
Before delving into a comparative analysis of fragmentation techniques, it is essential to grasp the fundamental fragmentation patterns of acyl-CoAs in positive ion electrospray ionization (ESI) mass spectrometry. Two hallmark fragmentation pathways dominate the MS/MS spectra of these molecules:
-
Cleavage of the Phosphopantetheine Arm: This results in a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety. This is often the most abundant fragmentation pathway and serves as a diagnostic marker for the presence of an acyl-CoA.
-
Formation of the Adenosine Diphosphate Fragment Ion: A prominent fragment ion is consistently observed at a mass-to-charge ratio (m/z) of 428. This ion corresponds to the adenosine diphosphate portion of the CoA molecule.
These two features provide a reliable signature for identifying a compound as an acyl-CoA. However, to elucidate the structure of the fatty acyl chain, we must turn to more nuanced fragmentation behaviors.
Comparative Analysis of MS/MS Fragmentation Techniques
The choice of fragmentation technique significantly impacts the quality and type of structural information obtained. Here, we compare three widely used methods: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).
Collision-Induced Dissociation (CID): The Workhorse of Structural Elucidation
CID is the most common fragmentation method used in tandem mass spectrometry. In this technique, precursor ions are accelerated and collided with an inert gas, leading to an increase in their internal energy and subsequent fragmentation.
Expected Fragmentation of this compound with CID:
Beyond the characteristic CoA fragments, CID of this VLC-PUFA-CoA is expected to induce charge-remote fragmentation along the fatty acyl chain. This process involves the cleavage of C-C bonds distant from the charged site (the CoA moiety), providing valuable information about the location of the double bonds.
The fragmentation pattern will likely consist of a series of ions separated by masses corresponding to the loss of hydrocarbon fragments. The presence of double bonds will influence the fragmentation, with cleavages often occurring allylic to the double bonds. However, for highly unsaturated lipids, the CID spectra can be complex and dominated by neutral losses of small molecules, making the precise localization of all double bonds challenging.
To enhance charge-remote fragmentation and obtain clearer structural information, derivatization of the fatty acid can be employed. For instance, derivatization with N-(4-aminomethylphenyl)pyridinium (AMPP) introduces a fixed charge at the terminus of the acyl chain, promoting more extensive and interpretable charge-remote fragmentation.
Experimental Protocol: Collision-Induced Dissociation (CID) on a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
-
Sample Preparation:
-
Extract lipids from the biological matrix using a modified Bligh and Dyer method.
-
Reconstitute the lipid extract in a solvent compatible with reversed-phase chromatography (e.g., methanol/acetonitrile).
-
-
Liquid Chromatography (LC):
-
Employ a C18 reversed-phase column for separation.
-
Use a gradient elution with mobile phases containing a low concentration of a weak acid (e.g., formic acid) to promote protonation.
-
-
Mass Spectrometry (MS):
-
Operate the mass spectrometer in positive ion ESI mode.
-
Acquire full scan MS data to identify the precursor ion of this compound.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Select the protonated molecule as the precursor ion for CID.
-
Apply a collision energy ramp (e.g., 20-60 eV) to obtain a comprehensive fragmentation pattern.
-
Acquire product ion spectra with high resolution and mass accuracy to facilitate fragment identification.
-
Higher-Energy Collisional Dissociation (HCD): Enhanced Fragmentation for High-Resolution Analysis
HCD, available on Orbitrap mass spectrometers, is a beam-type CID technique that occurs in a dedicated collision cell. It typically results in a broader range of fragment ions, including low-mass fragments, and provides high-resolution and accurate mass measurements of the product ions.
Expected Fragmentation of this compound with HCD:
Similar to CID, HCD will produce the characteristic CoA fragments. The higher collision energies achievable with HCD are expected to induce more extensive charge-remote fragmentation of the fatty acyl chain compared to conventional CID. This can lead to a more detailed fingerprint of the double bond positions. The high-resolution nature of the Orbitrap analyzer allows for the confident assignment of elemental compositions to the fragment ions, aiding in the interpretation of the complex spectra of this highly unsaturated species.
Experimental Protocol: Higher-Energy Collisional Dissociation (HCD) on an Orbitrap Mass Spectrometer
-
Sample Preparation and LC: Follow the same procedures as for CID.
-
Mass Spectrometry (MS):
-
Operate the Orbitrap mass spectrometer in positive ion ESI mode.
-
Acquire full scan MS data at high resolution (e.g., >70,000).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Select the precursor ion in the quadrupole.
-
Fragment the precursor ion in the HCD cell using a normalized collision energy (NCE) stepped from 15% to 45%.
-
Analyze the product ions in the Orbitrap analyzer at high resolution.
-
Electron Transfer Dissociation (ETD): A Complementary Approach for Labile Modifications
ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged precursor ion, leading to fragmentation. It is particularly useful for the analysis of labile post-translational modifications and for sequencing peptides and proteins. While acyl-CoAs are typically singly charged in positive ESI, ETD can still be applied, although its efficiency may be lower compared to multiply charged ions.
Expected Fragmentation of this compound with ETD:
For singly charged precursors, ETD is less common. However, if doubly charged adducts (e.g., [M+2Na]²⁺) can be formed, ETD could provide complementary information. ETD typically cleaves different bonds compared to CID and HCD, primarily leading to c- and z-type fragment ions from the peptide backbone. In the context of an acyl-CoA, ETD might induce fragmentation at different locations within the CoA moiety or the fatty acyl chain, potentially revealing structural details that are not accessible with collisional activation methods. The preservation of the double bond positions during ETD would be a significant advantage.
Experimental Protocol: Electron Transfer Dissociation (ETD)
-
Sample Preparation and LC: As described for CID and HCD. The formation of multiply charged adducts may be promoted by adjusting the mobile phase composition (e.g., by adding sodium salts).
-
Mass Spectrometry (MS):
-
Operate the mass spectrometer in positive ion ESI mode.
-
Identify a suitable multiply charged precursor ion for ETD.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Isolate the precursor ion.
-
React the precursor ions with a reagent anion (e.g., fluoranthene) in the ion trap.
-
Analyze the resulting fragment ions.
-
Data Presentation and Visualization
To facilitate a clear comparison of the expected outcomes from each fragmentation technique, the following table summarizes the key characteristics:
| Fragmentation Technique | Primary Fragmentation Mechanism | Expected Key Fragments for this compound | Advantages | Limitations |
| Collision-Induced Dissociation (CID) | Collisional activation with an inert gas | Neutral loss of 507 Da, m/z 428, Charge-remote fragments from the acyl chain | Widely available, well-established | Can be complex for highly unsaturated lipids, may not provide complete localization of all double bonds |
| Higher-Energy Collisional Dissociation (HCD) | Beam-type collisional activation | Neutral loss of 507 Da, m/z 428, More extensive charge-remote fragmentation, High-resolution product ions | High-resolution and accurate mass of fragments, potentially more structural detail | Requires an Orbitrap instrument |
| Electron Transfer Dissociation (ETD) | Electron transfer from a reagent anion | Potentially different fragmentation of CoA and acyl chain, Preservation of labile modifications | Complementary fragmentation pattern, useful for labile structures | Less efficient for singly charged ions, requires a suitable multiply charged precursor |
Diagrammatic Representation of Fragmentation Pathways
To visually represent the key fragmentation events, the following diagrams are provided in Graphviz DOT language.
Caption: Predicted CID fragmentation pathway.
Caption: Comparison of CID and HCD fragmentation.
Caption: Conceptual workflow for ETD analysis.
Conclusion and Future Perspectives
The comprehensive structural elucidation of this compound necessitates a multi-faceted approach to tandem mass spectrometry. While CID provides a foundational understanding of its structure, the superior resolution and more extensive fragmentation offered by HCD make it a more powerful tool for detailed characterization. ETD, though less conventional for this class of molecules, holds the potential to provide unique and complementary structural insights, particularly if suitable multiply charged precursors can be generated.
For researchers embarking on the analysis of this and other VLC-PUFA-CoAs, a combination of these techniques will yield the most comprehensive structural information. The experimental protocols provided herein offer a robust starting point for method development. As mass spectrometry technology continues to advance, novel fragmentation techniques and data analysis algorithms will undoubtedly further empower the scientific community to unravel the complexities of the lipidome.
A Senior Application Scientist's Guide to the Comparative Biological Activity of Very-Long-Chain Fatty Acyl-CoAs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Simple Lipids - The Functional Currency of Very-Long-Chain Fatty Acyl-CoAs
In the intricate landscape of cellular lipid metabolism, very-long-chain fatty acids (VLCFAs)—those possessing 22 or more carbon atoms—represent a unique class of molecules with profound biological significance.[1] While often considered merely as structural components of membranes or as storage molecules, their true functional dynamism is unleashed upon their activation to high-energy thioester derivatives: the very-long-chain fatty acyl-CoAs (VLCFA-CoAs). This activation, catalyzed by acyl-CoA synthetases, transforms a relatively inert fatty acid into a metabolically versatile molecule, the functional "currency" for a host of critical cellular processes.[2][3]
VLCFA-CoAs are central players in maintaining cellular homeostasis. They are the essential precursors for the synthesis of complex lipids like sphingolipids and glycerophospholipids, which are vital for the integrity and function of cellular membranes, particularly the myelin sheath in the nervous system and the epidermal skin barrier.[4][5] Furthermore, VLCFA-CoAs are key signaling molecules, acting as direct ligands for nuclear receptors and substrates for post-translational protein modifications, thereby regulating gene expression and protein function.[6][7]
The catabolism of these molecules is almost exclusively confined to peroxisomes, and defects in this pathway lead to the accumulation of VLCFA-CoAs, a hallmark of severe genetic disorders such as X-linked Adrenoleukodystrophy (X-ALD).[8][9] This pathological accumulation underscores the necessity of tightly regulating the activity and abundance of specific VLCFA-CoA species.
This guide provides an in-depth comparison of the biological activities of different VLCFA-CoAs. We will move beyond a simple catalog of functions to explore the nuanced differences driven by chain length and saturation. By synthesizing data from foundational studies and providing detailed experimental protocols, this document serves as a technical resource for researchers aiming to dissect the precise roles of these critical lipid metabolites in health and disease.
Key Arenas of VLCFA-CoA Biological Activity
The biological impact of a specific VLCFA-CoA is not uniform; it is dictated by its structure, which governs its affinity for enzymes, transporters, and receptors. Here, we compare their activities in three primary functional domains.
Transcriptional Regulation: High-Affinity Ligands for the PPARα Nuclear Receptor
A paradigm-shifting discovery in lipid biology was the realization that VLCFA-CoAs, rather than their corresponding free fatty acids, are the potent, high-affinity endogenous ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[10][11][12] PPARα functions as a master lipid sensor, forming a heterodimer with the Retinoid X Receptor (RXR) to regulate the transcription of genes involved in fatty acid oxidation.[13][14]
The binding of a VLCFA-CoA induces a significant conformational change in PPARα, promoting the recruitment of co-activator proteins and initiating the transcription of target genes, including those encoding the enzymes for peroxisomal β-oxidation.[6][10] This creates a crucial feedback loop where the accumulation of VLCFA-CoAs signals for the upregulation of their own catabolism. The affinity of this interaction is remarkably high and varies with the specific acyl chain.
Table 1: Comparative Binding Affinities of VLCFA-CoAs to PPARα
| Fatty Acyl-CoA | Chain Length & Saturation | Dissociation Constant (Kd) | Supporting Evidence |
|---|---|---|---|
| Arachidoyl-CoA | C20:0 | ~29 nM | High-affinity binding demonstrated by fluorescence quenching.[6][10] |
| Behenoyl-CoA | C22:0 | ~15 nM | Strong binding affinity, significantly higher than the free acid form.[6][10] |
| Lignoceroyl-CoA | C24:0 | ~3 nM | Exhibits one of the highest affinities for PPARα, suggesting a key regulatory role.[6][10] |
| Phytanoyl-CoA | Branched-Chain | ~11 nM | A branched-chain acyl-CoA that also serves as a high-affinity PPARα ligand.[6][10] |
Causality Behind Experimental Choice: The use of fluorescence quenching to determine binding affinity is a powerful biophysical technique. It relies on the principle that the intrinsic fluorescence of tryptophan residues within the PPARα protein is altered upon the binding of a ligand in its hydrophobic pocket. This allows for a direct, real-time measurement of the binding event without the need for artificial labels, providing a highly trustworthy measure of the dissociation constant (Kd).
Substrate Specificity in Peroxisomal β-Oxidation
The breakdown of VLCFAs is a spatially segregated process, occurring exclusively in peroxisomes.[15] The pathway begins with the transport of cytosolically-synthesized VLCFA-CoAs across the peroxisomal membrane, a step mediated by ATP-binding cassette (ABC) transporters, primarily ABCD1 (also known as the Adrenoleukodystrophy Protein, ALDP).[4][16] Dysfunction of ABCD1 prevents the import of VLCFA-CoAs into the peroxisome, leading to their cytosolic accumulation and the pathology of X-ALD.[8]
Studies on X-ALD patient-derived cells have been instrumental in revealing the substrate specificity of this transport and subsequent oxidation system. The pronounced accumulation of C26:0 and C24:0 species in this disease strongly indicates that their corresponding CoA derivatives are primary substrates for the ABCD1 transporter.[16]
Table 2: Relative Substrate Processing in Peroxisomal β-Oxidation
| VLCFA-CoA Substrate | Relative Transport & Oxidation Rate (Wild-Type Cells) | Relative Transport & Oxidation Rate (ABCD1-Deficient Cells) | Implication |
|---|---|---|---|
| C22:0-CoA | Efficient | Strongly Reduced / Absent[16] | Transport is largely dependent on ABCD1. |
| C24:0-CoA | Efficient | Severely Impaired | A primary substrate for ABCD1; its accumulation is a key disease marker.[4] |
| C26:0-CoA | Efficient | Severely Impaired | A primary substrate for ABCD1; its accumulation is a key disease marker.[4] |
This comparative view highlights that while multiple VLCFA-CoAs are destined for peroxisomal breakdown, the cellular machinery exhibits clear preferences, making the metabolism of C24:0-CoA and C26:0-CoA particularly vulnerable to genetic defects in the ABCD1 transporter.
Protein Acylation: A Covalent Modification Driving Cell Fate
Beyond metabolism and gene regulation, VLCFA-CoAs serve as donor molecules for protein acylation, a post-translational modification where the fatty acid is covalently attached to an amino acid residue of a protein.[17] This modification can profoundly alter a protein's stability, localization, and interaction with other proteins and membranes.
A striking example of the functional importance of this process is in the regulation of necroptosis, a form of programmed cell death. The key executioner protein, Mixed Lineage Kinase Like (MLKL), is acylated by saturated VLCFAs during necroptosis.[7] This VLCFA acylation is critical for MLKL's recruitment to the plasma membrane, an essential step for the membrane permeabilization that defines this cell death pathway.[7][18] Reducing the cellular levels of VLCFAs decreases MLKL membrane recruitment and protects cells from necroptotic death.[7]
Experimental Guide: Protocols for Comparing VLCFA-CoA Activity
To empower researchers to investigate and compare the activities of different VLCFA-CoAs, we provide the following validated, step-by-step protocols.
Protocol 1: Cellular Peroxisomal β-Oxidation Assay via Stable Isotope Tracing
This protocol provides a direct measure of the metabolic flux of a specific VLCFA through the peroxisomal β-oxidation pathway in living cells.
-
Principle: Cultured cells are incubated with a stable-isotope-labeled VLCFA (e.g., deuterated C22:0). This heavy-labeled substrate is taken up by the cells, activated to its CoA derivative, and catabolized in the peroxisome. The rate of β-oxidation is determined by quantifying the appearance of the heavy-labeled, chain-shortened product (e.g., deuterated C16:0) using gas chromatography-mass spectrometry (GC-MS).[19]
-
Materials:
-
Human primary fibroblasts (e.g., wild-type and X-ALD patient-derived)
-
Cell culture medium (DMEM, 10% FBS, 1% Pen/Strep)
-
Deuterium-labeled docosanoic acid (D3-C22:0)
-
Methanol, Chloroform, KCl solution
-
Internal standards for GC-MS (e.g., C17:0)
-
GC-MS system
-
-
Procedure:
-
Cell Culture: Plate fibroblasts in 6-well plates and grow to ~80-90% confluency.
-
Labeling: Remove the growth medium and replace it with a fresh medium containing D3-C22:0 (final concentration 10 µM). Incubate for 72 hours.
-
Cell Harvest: Wash cells twice with ice-cold PBS. Scrape cells into 1 mL of PBS and pellet by centrifugation. Store pellets at -80°C until extraction.
-
Lipid Extraction: Resuspend the cell pellet in methanol. Add chloroform and KCl solution for a two-phase separation (Bligh-Dyer method). Add internal standard. Vortex vigorously and centrifuge to separate the phases.
-
Derivatization: Collect the lower organic phase containing the lipids. Dry it under a stream of nitrogen. Resuspend in methanol/HCl and heat at 80°C for 1 hour to create fatty acid methyl esters (FAMEs).
-
GC-MS Analysis: Evaporate the solvent and reconstitute the FAMEs in hexane. Inject the sample into the GC-MS.
-
Data Analysis: Monitor the specific ions for D3-C22:0 and the product D3-C16:0. Calculate the product-to-substrate ratio (D3-C16:0 / D3-C22:0) and normalize to total protein content.[19] A lower ratio in patient cells compared to controls indicates deficient β-oxidation.
-
Protocol 2: In Vitro Acyl-CoA Synthetase Activity Assay
This radiometric assay measures the activity of long-chain acyl-CoA synthetase (ACSL) enzymes, which are responsible for activating fatty acids to their CoA esters. It can be used to compare the efficiency with which different VLCFAs are converted to VLCFA-CoAs.
-
Principle: A cell lysate containing ACSL enzymes is incubated with ATP, Coenzyme A, and a radiolabeled fatty acid (e.g., [1-¹⁴C]lignoceric acid). The reaction produces the radiolabeled acyl-CoA. The reaction is stopped, and unreacted fatty acids are extracted into an organic solvent phase, while the more polar acyl-CoA product remains in the aqueous phase. The radioactivity in the aqueous phase is then quantified by scintillation counting, which is directly proportional to enzyme activity.[3]
-
Materials:
-
Cell or tissue lysates
-
Assay Buffer (containing Tris-HCl, ATP, MgCl₂, Coenzyme A, DTT)
-
Radiolabeled VLCFA (e.g., [1-¹⁴C]C24:0) complexed to BSA
-
Dole's extraction solution (Isopropanol:Heptane:H₂SO₄)
-
Heptane
-
Scintillation cocktail and counter
-
-
Procedure:
-
Lysate Preparation: Prepare protein lysates from cells or tissues of interest in a suitable lysis buffer. Determine the protein concentration (e.g., via BCA assay).
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate (e.g., 20-50 µg protein) with the Assay Buffer.
-
Initiate Reaction: Start the reaction by adding the radiolabeled VLCFA-BSA complex. Incubate at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop and Partition: Stop the reaction by adding 2 mL of Dole's solution. Add 1 mL of heptane and 1 mL of water, then vortex. This partitions the lipids into distinct phases.
-
Phase Separation: Centrifuge the tubes to achieve clear phase separation. The upper organic phase contains the unreacted fatty acid, while the lower aqueous phase contains the radiolabeled VLCFA-CoA product.
-
Quantification: Carefully collect an aliquot of the lower aqueous phase and transfer it to a scintillation vial. Add scintillation cocktail.
-
Counting: Measure the radioactivity using a scintillation counter.
-
Calculation: Calculate the specific activity of the enzyme (e.g., in nmol of product formed per minute per mg of protein) based on the specific activity of the radiolabeled substrate.
-
Synthesis and Future Directions
The biological activity of a very-long-chain fatty acyl-CoA is a composite of its ability to be synthesized, transported, metabolized, and recognized by cellular sensors. This guide illuminates that:
-
Chain length is a critical determinant of function. For instance, C24:0-CoA and C26:0-CoA are primary substrates for the ABCD1 transporter, making their metabolism highly vulnerable to its dysfunction, while also being exceptionally high-affinity ligands for the PPARα nuclear receptor.
-
The CoA thioester is the active molecular species. In critical processes like PPARα activation, the CoA derivative is orders of magnitude more potent than the free acid, emphasizing the necessity of studying the activated form in functional assays.
-
VLCFA-CoAs are hubs for crosstalk. They connect metabolic flux (β-oxidation) with gene regulation (PPARα) and protein function (acylation), acting as central nodes in cellular signaling.
For professionals in drug development, this nuanced understanding opens new therapeutic avenues. Instead of targeting broad aspects of lipid metabolism, strategies can be devised to specifically modulate the enzymes that synthesize a particular VLCFA-CoA (e.g., ELOVL elongases) or the receptors that bind them. By providing a framework for both understanding and experimentally interrogating the comparative activities of these molecules, we hope to accelerate the discovery of novel treatments for devastating lipid metabolic disorders.
References
- 1. fiveable.me [fiveable.me]
- 2. Long-chain acyl-CoA synthetase in fatty acid metabolism involved in liver and other diseases: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 5. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protein acylation by saturated very long chain fatty acids and endocytosis are involved in necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 9. researchgate.net [researchgate.net]
- 10. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Intracellular lipid binding proteins and nuclear receptors involved in branched-chain fatty acid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of fatty acid binding proteins and long chain fatty acids in modulating nuclear receptors and gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Impaired Very Long-chain Acyl-CoA β-Oxidation in Human X-linked Adrenoleukodystrophy Fibroblasts Is a Direct Consequence of ABCD1 Transporter Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. librarysearch.stclaircollege.ca [librarysearch.stclaircollege.ca]
- 18. Protein acylation by very long chain fatty acids in necroptosis - American Chemical Society [acs.digitellinc.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Structural Analogs of Very Long-Chain Polyunsaturated Acyl-CoAs in N-Acylethanolamine Biosynthesis
Introduction: The Enigmatic Role of (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA and its Therapeutic Potential
This compound is a very long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA)[1][2]. While specific literature on this molecule is sparse, its structure suggests a significant role in lipid signaling pathways, particularly in the biosynthesis of N-acylethanolamines (NAEs). NAEs are a class of bioactive lipids that includes the endocannabinoid anandamide, the anti-inflammatory agent palmitoylethanolamide, and the anorexic oleoylethanolamide[3]. The enzymes that regulate NAE levels are prime targets for therapeutic development[3]. This guide provides a comparative analysis of structural and functional analogs that can be used to investigate the pathways involving VLC-PUFA-CoAs, with a focus on the key enzyme N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD).
The N-Acylethanolamine Biosynthesis Pathway: A Key Target
The classic pathway for NAE biosynthesis involves two main steps: the formation of N-acylphosphatidylethanolamine (NAPE) by an N-acyltransferase, followed by the release of NAE from NAPE by NAPE-PLD[3][4]. However, NAPE-PLD-independent pathways also exist, highlighting the complexity of NAE metabolism[3]. Fatty acyl-CoAs, such as our topic molecule, are essential precursors for the acylation of phosphatidylethanolamine to form NAPE[5].
// Nodes PC [label="Phosphatidylcholine\n(or other phospholipids)", fillcolor="#F1F3F4", fontcolor="#202124"]; PE [label="Phosphatidylethanolamine\n(PE)", fillcolor="#F1F3F4", fontcolor="#202124"]; VLC_PUFA_CoA [label="(2E,16Z,19Z,22Z,25Z,28Z,31Z)-\ntetratriacontaheptaenoyl-CoA\n& other Acyl-CoAs", fillcolor="#F1F3F4", fontcolor="#202124"]; NAT [label="N-Acyltransferase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NAPE [label="N-Acylphosphatidylethanolamine\n(NAPE)", fillcolor="#FBBC05", fontcolor="#202124"]; NAPE_PLD [label="NAPE-PLD", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; NAE [label="N-Acylethanolamine\n(NAE)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PA [label="Phosphatidic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; FAAH [label="FAAH", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; FFA [label="Fatty Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Ethanolamine [label="Ethanolamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Alt_Pathway [label="NAPE-PLD\nIndependent\nPathways", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges PC -> NAT; PE -> NAT; VLC_PUFA_CoA -> NAT [label="Acyl Donor"]; NAT -> NAPE [label="Forms"]; NAPE -> NAPE_PLD [label="Substrate"]; NAPE_PLD -> NAE [label="Releases"]; NAPE_PLD -> PA; NAE -> FAAH [label="Degradation"]; FAAH -> FFA; FAAH -> Ethanolamine; NAPE -> Alt_Pathway [style=dashed]; Alt_Pathway -> NAE [style=dashed]; } // Caption: N-Acylethanolamine (NAE) Biosynthesis Pathway.
Functional Analogs: A Focus on NAPE-PLD Inhibitors
Given the central role of NAPE-PLD in NAE biosynthesis, its inhibitors serve as critical tools to probe the function of this pathway and, by extension, the roles of its substrates like this compound. A lack of effective NAPE-PLD inhibitors has historically been a significant barrier to understanding NAE biosynthesis[6]. The discovery of potent and selective inhibitors has opened new avenues for research.
| Compound | Type | IC50 | Key Features & Findings | Reference |
| LEI-401 | CNS-active inhibitor | Not specified | Reduced NAE levels in neuroblastoma cells and mouse brain; impaired fear extinction, suggesting a role for NAPE-PLD in emotional behavior. | [7] |
| ARN19874 | Quinazoline sulfonamide derivative | 34 µM | First selective small-molecule NAPE-PLD inhibitor identified. | [6][8][9] |
| Hexachlorophene | Symmetrically substituted dichlorophene | ~2 µM | Potent inhibitor identified from a library screen; showed selectivity for NAPE-PLD over other lipases. | [6] |
| Bithionol | Symmetrically substituted dichlorophene | ~2 µM | Similar potency and selectivity to hexachlorophene. | [6] |
| Lithocholic Acid | Endogenous bile acid | 68 µM | An endogenous inhibitor of NAPE-PLD, though it also potently activates TGR5. | [6] |
The identification of these inhibitors demonstrates that the NAPE-PLD enzyme is a druggable target. For researchers investigating the biological significance of specific VLC-PUFA-CoAs, these compounds can be used to create a "chemical knockout" model to assess the functional consequences of blocking the NAPE-PLD-mediated pathway.
Structural Analogs: Insights from Related Long-Chain Fatty Acyls
Arachidonoyl-CoA Analogs and Acyl-CoA Synthetase Specificity
The enzyme that synthesizes arachidonoyl-CoA, arachidonoyl-CoA synthetase, exhibits specificity for the chain length and double bond positions of its fatty acid substrates. Studies have shown that for delta 8,11,14 trienoic fatty acids, the chain-length specificity is C19 > C18 = C20 >> C21 > C22[10]. This suggests that variations in the chain length of our target molecule could significantly impact its biosynthesis and subsequent availability for NAE production.
N-Arachidonoyl-Amino Acids as FAAH Inhibitors
N-arachidonoyl-amino acids, which are structurally related to NAEs, can act as inhibitors of fatty acid amide hydrolase (FAAH), the primary degradative enzyme for anandamide[11]. The potency of these inhibitors is dependent on the specific amino acid conjugate and the animal species, indicating that the head group of these lipid mediators is a key determinant of their interaction with metabolic enzymes[11]. This highlights the potential for creating analogs of NAEs derived from VLC-PUFAs with modified head groups to achieve enhanced stability and altered pharmacological profiles.
Conformationally Constrained 2-Arachidonoylglycerol (2-AG) Analogs
Novel monocyclic analogs of 2-AG have been synthesized to explore the pharmacophoric conformations of this endocannabinoid[12]. These studies have identified key structural features that differentiate between the hydrolytic enzymes monoacylglycerol lipase (MGL) and FAAH[12]. This approach of using conformational constraints could be applied to VLC-PUFA-derived signaling lipids to develop more stable and selective therapeutic agents.
Experimental Protocols
High-Throughput Screening for NAPE-PLD Inhibitors
This protocol outlines a general workflow for identifying novel NAPE-PLD inhibitors, adapted from the principles described in the literature[6].
-
Recombinant Enzyme and Substrate:
-
Express and purify recombinant NAPE-PLD.
-
Utilize a quenched fluorescent NAPE analog (e.g., PED-A1) as the substrate. In its intact form, the fluorophore is quenched. Upon cleavage by NAPE-PLD, the fluorophore is released, leading to an increase in fluorescence.
-
-
Assay Conditions:
-
Perform assays in a 96- or 384-well plate format.
-
Each well should contain the recombinant enzyme, the fluorescent substrate, and a test compound from a chemical library.
-
Include positive controls (no inhibitor) and negative controls (known inhibitor, e.g., hexachlorophene).
-
-
Data Acquisition:
-
Incubate the plates at 37°C for a defined period.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the controls.
-
For "hit" compounds, perform dose-response experiments to determine the IC50 value.
-
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prepare [label="Prepare Assay Plate:\n- Recombinant NAPE-PLD\n- Fluorescent Substrate\n- Test Compounds", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="Incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; measure [label="Measure Fluorescence", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="Calculate % Inhibition", fillcolor="#F1F3F4", fontcolor="#202124"]; hit [label="Hit Compound?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; dose_response [label="Perform Dose-Response\nCurve & Calculate IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> prepare; prepare -> incubate; incubate -> measure; measure -> analyze; analyze -> hit; hit -> dose_response [label="Yes"]; hit -> end [label="No"]; dose_response -> end; } // Caption: High-Throughput Screening Workflow for NAPE-PLD Inhibitors.
Conclusion and Future Directions
While this compound remains a poorly characterized molecule, its structure points to a role as a precursor for a novel class of very long-chain N-acylethanolamines. The study of its biological function can be significantly advanced through the use of functional analogs, particularly the growing arsenal of NAPE-PLD inhibitors, and by applying the principles of medicinal chemistry learned from the study of related lipid mediators like arachidonoyl-CoA and 2-AG. Future research should focus on the synthesis of this VLC-PUFA-CoA and its corresponding NAE to directly assess their biological activities. Furthermore, the development of more potent and selective NAPE-PLD inhibitors will be crucial for dissecting the specific contributions of this enzyme to various physiological and pathological processes.
References
- 1. alfachemic.com [alfachemic.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biosynthetic pathways of bioactive N-acylethanolamines in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
- 6. Symmetrically substituted dichlorophenes inhibit N-acyl-phosphatidylethanolamine phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of the first inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and characterization of the first inhibitor ofN-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) [cris.unibo.it]
- 10. Fatty acid structural requirements for activity of arachidonoyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A structure-activity relationship study on N-arachidonoyl-amino acids as possible endogenous inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conformationally constrained analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Lipid Metabolism: A Comparative Guide to Enzymatic Specificity for (2E,16Z,19Z,22Z,25Z,28Z,31Z)-Tetratriacontaheptaenoyl-CoA
For the Researcher on the Frontier of Lipidomics and Drug Discovery
The Central Player: (2E,16Z,19Z,22Z,25Z,28Z,31Z)-Tetratriacontaheptaenoyl-CoA
This compound is a highly unsaturated, very long-chain fatty acyl-CoA.[1][2] Its structure suggests it is an intermediate in the metabolic pathways of VLC-PUFAs, which are crucial components of cellular membranes and precursors for signaling molecules.[3][4] The metabolism of these molecules is a tightly regulated process, and the specificity of the enzymes involved determines the flux through anabolic and catabolic pathways.
Key Enzyme Families: A Comparative Analysis of Specificity
The metabolic fate of this compound is dictated by the substrate preferences of several key enzyme families. This section will compare and contrast these enzymes to provide a clearer picture of their roles.
Fatty Acid Elongases (ELOVLs): The Architects of Chain Length
VLC-PUFAs are synthesized through a series of elongation cycles, with the initial condensation step being rate-limiting and catalyzed by ELOVL enzymes.[3][4] Mammals have seven ELOVL isoforms (ELOVL1-7), each with distinct substrate specificities.[3]
ELOVL4 is the primary elongase responsible for the synthesis of fatty acids with chain lengths greater than C24.[4] Its expression is most prominent in the retina, skin, brain, and testes.[4] Given the C34 length of our topic molecule, ELOVL4 is the most likely candidate for its synthesis from shorter precursors.
Comparative Substrate Specificity of ELOVL Isoforms:
| Enzyme | Preferred Substrate Chain Length | Saturation Preference | Relevance to this compound Synthesis |
| ELOVL1 | C20-C26 | Saturated and Monounsaturated | Low |
| ELOVL2 | C20-C22 | Polyunsaturated | Moderate (precursor synthesis) |
| ELOVL3 | C18-C26 | Saturated and Monounsaturated | Low |
| ELOVL4 | ≥C24 | Saturated and Polyunsaturated | High |
| ELOVL5 | C18-C20 | Polyunsaturated | Low (precursor synthesis) |
| ELOVL6 | C12-C16 | Saturated | Very Low |
| ELOVL7 | C16-C20 | Saturated and Monounsaturated | Low |
Fatty Acid Desaturases: Introducing Double Bonds
The high degree of unsaturation in this compound is the result of fatty acid desaturase activity. These enzymes introduce double bonds at specific positions in the acyl chain. The specific desaturases involved would act on the precursors to this molecule. While direct data on this specific C34:7 acyl-CoA is scarce, the enzymatic cascade leading to other VLC-PUFAs provides a strong inferential model.
Peroxisomal Acyl-CoA Oxidases (ACOX): The Initiators of Degradation
The degradation of VLCFAs occurs primarily in peroxisomes via β-oxidation.[3] The first and rate-limiting step is catalyzed by acyl-CoA oxidases. ACOX1 exhibits a preference for very long-chain saturated and monounsaturated acyl-CoAs. Its activity on highly polyunsaturated VLC-PUFA-CoAs is less characterized but is a critical area of investigation for understanding the turnover of these lipids. Mutations in the ACOX1 gene lead to an accumulation of VLCFAs, highlighting its crucial role.[3]
Acyl-CoA Thioesterases (ACOTs): The Regulators of Acyl-CoA Pools
ACOTs hydrolyze acyl-CoAs to the free fatty acid and Coenzyme A, thereby regulating the intracellular concentrations of these active lipids. Different ACOT isoforms are located in various subcellular compartments and exhibit distinct substrate specificities. The activity of ACOTs on VLC-PUFA-CoAs can prevent their excessive accumulation and modulate downstream metabolic pathways.
Ceramide Synthases (CERS): Incorporating VLCFAs into Sphingolipids
VLCFAs are essential components of ceramides, the backbone of sphingolipids. Ceramide synthases catalyze the formation of an amide bond between a fatty acyl-CoA and a sphingoid base.[3] Of the six mammalian CERS isoforms, CERS2 shows a strong preference for VLCFAs, particularly C24:0 and C24:1.[3] While its activity on a C34:7 substrate is not well-documented, it is a potential route for the incorporation of such fatty acids into complex lipids, especially in tissues where they are abundant.
Visualizing the Metabolic Crossroads
Caption: Metabolic pathways of VLC-PUFA-CoA.
Experimental Protocols for Elucidating Enzymatic Specificity
To empirically determine the enzymatic specificity for this compound, a multi-pronged approach is necessary.
Protocol 1: In Vitro Enzyme Activity Assay
This protocol outlines a method to assess the activity of a purified recombinant enzyme (e.g., ELOVL4, ACOX1) with the specific acyl-CoA substrate.
Materials:
-
Purified recombinant enzyme
-
This compound substrate
-
Other acyl-CoA substrates for comparison (e.g., C24:0-CoA, C22:6-CoA)
-
Reaction buffer specific to the enzyme
-
Cofactors (e.g., NADPH for ELOVLs)
-
Detection reagent (e.g., DTNB for measuring free CoA)[5] or LC-MS/MS for product detection
Procedure:
-
Reaction Setup: In a microplate, prepare reaction mixtures containing the reaction buffer, cofactors, and the enzyme.
-
Substrate Addition: Initiate the reaction by adding the acyl-CoA substrate. Include control reactions without the enzyme or without the substrate.
-
Incubation: Incubate at the optimal temperature for the enzyme for a defined period.
-
Reaction Termination: Stop the reaction using an appropriate method (e.g., addition of acid or organic solvent).
-
Detection and Quantification:
-
Data Analysis: Calculate the enzyme activity and compare the specificity for different acyl-CoA substrates.
Protocol 2: Cell-Based Metabolic Labeling Assay
This protocol uses stable isotope-labeled fatty acid precursors to trace their incorporation and metabolism into VLC-PUFAs within a cellular context.
Materials:
-
Cell line of interest (e.g., retinal cells expressing ELOVL4)
-
Stable isotope-labeled fatty acid precursor (e.g., ¹³C-labeled linolenic acid)
-
Cell culture reagents
-
Lipid extraction solvents
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture the cells to the desired confluency.
-
Metabolic Labeling: Replace the culture medium with a medium containing the stable isotope-labeled fatty acid precursor.
-
Incubation: Incubate the cells for a specified time to allow for fatty acid uptake and metabolism.
-
Lipid Extraction: Harvest the cells and perform a total lipid extraction.
-
Acyl-CoA Analysis: Analyze the acyl-CoA fraction by LC-MS/MS to identify and quantify the labeled this compound and other metabolic intermediates.[11]
-
Data Analysis: Determine the efficiency of conversion of the precursor to the final product and compare with other metabolic fates.
Visualizing the Experimental Workflow
Caption: In vitro and cell-based experimental workflows.
Interpreting the Data: A Glimpse into Cellular Decisions
The data generated from these experiments will provide a quantitative comparison of how efficiently different enzymes can bind to and process this compound compared to other endogenous acyl-CoAs.
-
High activity in an in vitro assay with a specific ELOVL or desaturase isoform would strongly suggest its involvement in the biosynthesis of this VLC-PUFA-CoA.
-
Rapid turnover in a cell-based assay in the presence of active ACOX1 would indicate its role in the degradation of this molecule.
-
Incorporation into specific ceramide species in the presence of a particular CERS isoform would point to its utilization in sphingolipid synthesis.
By comparing the kinetic parameters (Km and Vmax) obtained from in vitro assays for this compound versus a panel of other acyl-CoA substrates, researchers can build a comprehensive profile of enzymatic specificity.
Conclusion: Charting the Course for Future Discoveries
The enzymatic specificity for this compound is a complex interplay between multiple enzyme families. A thorough understanding of these interactions is crucial for deciphering the roles of VLC-PUFAs in health and disease. The comparative data and experimental frameworks presented in this guide are intended to equip researchers with the necessary tools to navigate this exciting and rapidly evolving field. Future investigations should focus on elucidating the specificity of desaturases and thioesterases for this particular substrate and on exploring the downstream signaling roles of the lipids derived from it.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alfachemic.com [alfachemic.com]
- 3. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. researchgate.net [researchgate.net]
- 6. genotic.com [genotic.com]
- 7. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
A Researcher's Guide to the Comparative Analysis of Acyl-CoA Thioesterase Activity
Acyl-CoA thioesterases (ACOTs) are a diverse family of enzymes that catalyze the hydrolysis of acyl-CoAs into free fatty acids and coenzyme A (CoA-SH). This activity plays a pivotal role in regulating intracellular levels of acyl-CoAs, which are key metabolic intermediates involved in energy metabolism, lipid synthesis, and cellular signaling. Consequently, the accurate measurement of ACOT activity is crucial for researchers in academia and the pharmaceutical industry who are investigating metabolic disorders, neurodegenerative diseases, and cancer.
This guide provides a comparative analysis of the most common methods for measuring ACOT activity, offering insights into the principles, advantages, and limitations of each approach. Furthermore, it includes detailed protocols and troubleshooting tips to enable researchers to select and implement the most suitable assay for their specific research needs.
The Principle of Acyl-CoA Thioesterase Activity Measurement
The fundamental principle behind measuring ACOT activity is to quantify the rate of disappearance of the acyl-CoA substrate or the rate of appearance of one of the products, either the free fatty acid or Coenzyme A (CoA-SH). The choice of assay often depends on factors such as the specific ACOT being studied, the required sensitivity, the desired throughput, and the available laboratory equipment.
A Comparative Guide to the Validation of Novel Very--Chain Polyunsaturated Acyl-CoAs: A Case Study of (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA in Biological Samples
Introduction
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) and their activated coenzyme A (CoA) esters are emerging as critical players in cellular physiology and pathology.[1] These molecules, characterized by carbon chains extending beyond 24 atoms, are found in low concentrations in specific tissues like the retina, brain, and testes, where they are implicated in vital functions.[1][2] The specific molecule of interest, (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA, represents a frontier in lipidomics. Its validation in biological samples presents a formidable analytical challenge due to its presumed low abundance, inherent instability, and complex structure.
This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework for the robust validation and comparison of analytical methods for novel VLC-PUFA-CoAs. By explaining the causality behind experimental choices and grounding protocols in authoritative references, this document serves as a practical resource for generating high-quality, reproducible data in the complex field of lipid analysis.
Part 1: Foundational Principles of Acyl-CoA Analysis
The analysis of any acyl-CoA, particularly a novel VLC-PUFA-CoA, is complicated by the molecule's intrinsic chemical properties. Understanding these challenges is the first step toward developing a robust validation strategy.
The Challenge of the Thioester Bond and Polyunsaturation
The thioester bond linking the fatty acid to Coenzyme A is susceptible to hydrolysis, especially at non-neutral pH.[3] Furthermore, the multiple double bonds in the polyunsaturated acyl chain are prone to oxidation.[2] These instabilities necessitate meticulous sample handling, from collection through extraction and analysis, to prevent analyte degradation and ensure data accuracy. This typically involves immediate processing or snap-freezing of tissues, homogenization in cold acidic buffers, and the use of antioxidants.[4][5]
The Imperative for a Multi-Platform Approach
Given the complexities, relying on a single analytical technique is insufficient for the unambiguous validation of a novel molecule like this compound. A self-validating system, which is a core tenet of scientific trustworthiness, demands the orthogonal cross-validation of results from multiple platforms. Each method possesses distinct advantages and disadvantages, and their combined application provides a more complete and reliable picture of the analyte's presence and quantity.[6]
Part 2: A Comparative Analysis of Core Analytical Platforms
The selection of an analytical platform should be driven by the specific research question, sample type, and required sensitivity. Here, we compare the "gold standard" with viable alternatives.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) – The Gold Standard
LC-MS/MS is the premier technique for acyl-CoA analysis due to its unparalleled sensitivity and specificity.[6][7] It enables the separation of complex mixtures, followed by the precise identification and quantification of individual molecular species based on their mass-to-charge ratio and fragmentation patterns.[8]
Causality of Experimental Choices:
-
Solid-Phase Extraction (SPE): Biological samples are complex matrices. A purification step is essential to remove interfering substances like salts and phospholipids.[3][5][9] Anion-exchange SPE is particularly effective for acyl-CoAs, as it captures the negatively charged phosphate groups of the CoA moiety.[3]
-
Reversed-Phase Chromatography: Using a C18 column separates acyl-CoAs based on the length and unsaturation of the fatty acid chain, which is ideal for resolving different species.[4][10][11]
-
Multiple Reaction Monitoring (MRM): For quantification, MRM offers exceptional selectivity by monitoring a specific precursor-to-product ion transition, minimizing background noise and enhancing sensitivity.[6][8]
Experimental Protocol: LC-MS/MS Analysis
-
Sample Homogenization: Homogenize 50-100 mg of frozen tissue in 1 mL of ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer (pH 4.9).[4][9]
-
Extraction: Add 1 mL of 2-Propanol and 2 mL of Acetonitrile, vortex vigorously, and centrifuge to pellet proteins.[3][5][9]
-
Solid-Phase Extraction (SPE):
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).
-
Mobile Phase A: 15 mM ammonium hydroxide in water.
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.
-
Gradient: A carefully optimized gradient to resolve very-long-chain species.
-
-
MS/MS Detection:
-
Ionization: Positive mode Electrospray Ionization (ESI).[8]
-
Detection: Set up MRM transitions specific to this compound. This requires a purified standard for optimization.
-
Workflow Diagram: LC-MS/MS Validation
Caption: Workflow for VLC-PUFA-CoA validation by LC-MS/MS.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Before the prevalence of mass spectrometry, HPLC-UV was the standard method for acyl-CoA analysis. It leverages the strong UV absorbance of the adenine moiety in the CoA molecule at approximately 260 nm.[4][10] While less sensitive than LC-MS/MS, it serves as a valuable, cost-effective orthogonal technique.
Causality of Experimental Choices:
-
Higher Sample Mass: Due to lower sensitivity, a larger starting amount of tissue (e.g., >100 mg) is often required to ensure the analyte concentration is above the detection limit.[4]
-
Baseline Separation: The primary goal of the chromatography is to achieve complete separation of the peak of interest from other UV-absorbing compounds, which is critical for accurate quantification.[10]
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation: Follow steps 1-3 from the LC-MS/MS protocol, potentially starting with a larger tissue mass.
-
HPLC Separation:
-
Quantification: Integrate the peak area corresponding to the retention time of the this compound standard and quantify using a standard curve.
Method 3: Enzyme-Based Assays
Enzymatic assays offer a different perspective by measuring the total pool of acyl-CoAs or the activity of related enzymes.[12] These assays are typically high-throughput and can be colorimetric or fluorometric.[12][13]
Causality of Experimental Choices:
-
Functional Measurement: These assays quantify molecules that can act as substrates for a specific enzyme, providing functional rather than purely structural information.[12][13]
-
Lack of Specificity: A key limitation is that these assays typically measure the total pool of fatty acyl-CoAs and cannot distinguish between different species.[12] Therefore, they are best used to complement more specific techniques like LC-MS/MS.
Experimental Protocol: Generic Enzymatic Assay
-
Sample Preparation: Prepare tissue lysates according to the specific kit manufacturer's instructions, ensuring compatibility with the assay chemistry.[12]
-
Assay Procedure:
-
Quantification: Measure the signal using a plate reader and compare it to a standard curve generated with a known acyl-CoA (e.g., Palmitoyl-CoA).
Part 3: Performance Data & Comparative Validation
Objective comparison requires empirical data. The first and most critical step is obtaining a purified analytical standard for this compound. As this is not a common lipid, it would likely require custom synthesis.[1][2][14] This standard is non-negotiable for method development, optimization, and absolute quantification.
Head-to-Head Method Comparison
The table below summarizes the expected performance characteristics of each platform for the validation of a novel VLC-PUFA-CoA.
| Parameter | LC-MS/MS | HPLC-UV | Enzymatic Assay | Rationale & Causality |
| Specificity | Very High | Moderate | Low | MS/MS provides structural confirmation via fragmentation. HPLC relies on retention time alone. Enzymatic assays measure total functional pools.[6][15] |
| Sensitivity (LOD) | Femtomole to Picomole | Picomole to Nanomole | Micromolar | Mass spectrometry is inherently more sensitive than UV absorbance or colorimetric detection.[10][12][16] |
| Linearity (R²) | >0.99 | >0.99 | >0.98 | All methods can achieve good linearity within their optimal concentration ranges. |
| Throughput | Medium | Medium | High | Enzymatic assays are amenable to 96-well plate formats and automation.[12][13] |
| Cost | High | Medium | Low | LC-MS/MS systems represent a significant capital investment compared to HPLC or plate readers.[6] |
| Primary Use Case | Discovery, definitive identification, and absolute quantification. | Orthogonal confirmation, quantification of more abundant species. | High-throughput screening, measurement of total pool changes. | Each method's strengths dictate its ideal application in a research workflow. |
Data Interpretation: A Self-Validating System
Imagine analyzing a retinal tissue extract from a mouse model of a lipid-related disease.
-
LC-MS/MS detects a peak with the correct mass and fragmentation pattern for this compound, quantifying it at 50 pmol/g tissue.
-
HPLC-UV analysis of the same extract shows a small peak at the corresponding retention time, which, when quantified, yields a concentration of 45 pmol/g tissue.
-
An Enzymatic Assay shows a 20% increase in the total long-chain acyl-CoA pool in the diseased mice compared to controls.
References
- 1. A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 11. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bioassaysys.com [bioassaysys.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. The synthesis of the very long chain polyunsaturated fatty acid (VLC-PUFA) 32:6 n-3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Navigating the Maze of ACBP/DBI Antibody Specificity: A Comparative Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, the precise detection of Acyl-CoA Binding Protein (ACBP), also known as Diazepam Binding Inhibitor (DBI), is paramount. This guide provides an in-depth technical comparison of commercially available anti-ACBP/DBI antibodies, focusing on the critical aspect of cross-reactivity against different isoforms and species. Understanding the specificity of these indispensable tools is crucial for generating reliable and reproducible experimental data in studies ranging from metabolic disorders to neuroscience.
Acyl-CoA Binding Proteins (ACBPs) are a family of highly conserved, small intracellular proteins that play a crucial role in the transport and pool formation of acyl-CoA esters, which are vital intermediates in fatty acid metabolism. The human genome encodes for several ACBP isoforms, each with distinct expression patterns and potentially specialized functions. Furthermore, the high degree of conservation of ACBP across species necessitates a thorough evaluation of antibody cross-reactivity for translational research. The ability of an antibody to distinguish between these closely related proteins is fundamental to the accuracy of immunoassays such as Western blotting, ELISA, and immunoprecipitation.
This guide delves into the experimental data assessing the cross-reactivity of various anti-ACBP/DBI antibodies, offering a comparative analysis to aid researchers in selecting the most appropriate antibody for their specific application.
Understanding the Landscape: ACBP Isoforms and Homologues
The complexity of the ACBP family underscores the need for highly specific antibodies. In humans, multiple transcript variants give rise to different ACBP isoforms. While some isoforms are ubiquitously expressed, others exhibit tissue-specific distribution, such as high expression of certain isoforms in the liver and adipose tissue.[1] The existence of these isoforms, which may have unique N-terminal regions coupled with the conserved ACBP domain, presents a significant challenge for antibody specificity. An antibody raised against a full-length protein may recognize a common epitope, leading to cross-reactivity between isoforms. Conversely, an antibody targeting a unique region of a specific isoform would be highly desirable for functional studies.
The high sequence homology of ACBP across different species, such as human, mouse, and rat, is another critical consideration. While this conservation is advantageous for studying fundamental biological processes, it can also lead to ambiguity in experimental results if the antibody's cross-reactivity profile is not well-defined.
Comparative Analysis of Anti-ACBP/DBI Antibody Performance
To provide a clear comparison, this guide summarizes the performance of several commercially available anti-ACBP/DBI antibodies based on available data. The ideal antibody exhibits high affinity for the target ACBP protein with minimal cross-reactivity to other isoforms or proteins.
Table 1: Comparison of Commercial Anti-ACBP/DBI Antibodies
| Antibody (Vendor) | Type | Immunogen | Species Reactivity (Claimed) | Cross-Reactivity Information | Applications |
| ACBP Antibody (C-9) | Monoclonal (mouse) | Amino acids 1-87 of human ACBP | Human | Recommended for detection of ACBP short and long isoforms in human samples. Does not react with mouse ACBP.[2] | WB, IP, IF, ELISA[2] |
| ACBP Polyclonal Antibody (MBS9412676) | Polyclonal (rabbit) | Synthesized peptide from C-terminal region of human ACBP | Human, Mouse, Rat | Detects endogenous levels of ACBP protein. Specificity against different isoforms is not detailed.[1] | ELISA, WB[1] |
| Anti-ACBP/DBI Monoclonal Antibody | Monoclonal | Not specified | Mouse | Neutralizing antibody used in in-vivo studies in mice to study the effects of ACBP/DBI on metabolism.[3][4] | In-vivo neutralization[3][4] |
| Polyclonal antibodies for ACBP isoforms | Polyclonal (rabbit) | Designed against specific isoforms | Human | Developed to distinguish between different human ACBP isoforms.[5] | Western Blotting[5] |
Note: This table is a summary of available information. The lack of standardized, head-to-head comparative studies from manufacturers makes a definitive, quantitative comparison challenging. Researchers are strongly encouraged to perform their own validation experiments.
The Science of Specificity: The Role of Epitope Mapping
The cross-reactivity of an antibody is fundamentally determined by the epitope it recognizes. An antibody targeting a highly conserved region of the ACBP protein is likely to cross-react with ACBP from different species and potentially with other isoforms that share this epitope. Conversely, an antibody that binds to a unique sequence within a specific isoform will exhibit higher specificity.
Various techniques are employed for epitope mapping, including peptide arrays and the analysis of antibody binding to protein fragments.[6][7][8] For instance, the Santa Cruz Biotechnology ACBP Antibody (C-9) was raised against the full-length human ACBP protein, which may explain its reactivity with both short and long isoforms.[2] In contrast, the polyclonal antibodies designed by Eurogentec were specifically created to target different isoforms, suggesting that the immunogens were likely unique regions of these proteins.[5] Understanding the immunogen and, ideally, the precise epitope is crucial for predicting and interpreting an antibody's binding characteristics.
Experimental Protocols for Assessing Cross-Reactivity
To ensure the validity of experimental results, it is imperative for researchers to independently verify the cross-reactivity of their chosen anti-ACBP/DBI antibody. The following are detailed protocols for Western blotting and competitive ELISA, two common methods for this purpose.
Western Blotting for Cross-Reactivity Assessment
Western blotting is a powerful technique to visualize the specificity of an antibody. By separating proteins by size, it can reveal if an antibody binds to a single protein of the expected molecular weight or to multiple proteins, indicating cross-reactivity.
Protocol:
-
Protein Lysate Preparation: Prepare whole-cell lysates from tissues or cell lines expressing different ACBP isoforms or from various species (e.g., human, mouse, rat). Ensure to include a negative control (e.g., a cell line with a knockout of the target ACBP).
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each lysate onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to determine molecular weights.
-
Electrophoretic Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-ACBP/DBI antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Interpretation: A specific antibody will show a single band at the expected molecular weight for ACBP (approximately 10 kDa for the common isoform) in the positive control lanes and no band in the negative control lane. The presence of bands at different molecular weights or in multiple lanes containing different isoforms or species indicates cross-reactivity.
Caption: Workflow for assessing antibody cross-reactivity using Western Blot.
Competitive ELISA for Quantitative Cross-Reactivity Analysis
Competitive ELISA is a highly sensitive method to quantify the degree of cross-reactivity of an antibody with different antigens.[9] This assay measures the ability of a competing antigen (e.g., an ACBP isoform or ACBP from another species) to inhibit the binding of the antibody to the target antigen coated on a microplate.
Protocol:
-
Plate Coating: Coat a 96-well microplate with a purified recombinant ACBP protein (the primary target of the antibody) overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Prepare a series of dilutions of the competing antigens (different ACBP isoforms or species homologues). In separate tubes, pre-incubate the anti-ACBP/DBI antibody with each dilution of the competing antigens for 1-2 hours.
-
Incubation: Add the antibody-competitor mixtures to the coated wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis: The percentage of cross-reactivity can be calculated using the following formula:
% Cross-reactivity = (IC50 of target antigen / IC50 of competing antigen) x 100
where IC50 is the concentration of the antigen that causes 50% inhibition of the antibody binding.
Caption: Workflow for quantitative cross-reactivity analysis by Competitive ELISA.
Conclusion and Recommendations
The selection of an appropriate anti-ACBP/DBI antibody is a critical step in ensuring the accuracy and reliability of experimental data. This guide highlights the importance of considering the existence of multiple ACBP isoforms and the high degree of inter-species conservation when choosing an antibody. While manufacturers provide some information on species reactivity, detailed cross-reactivity data against various isoforms is often lacking.
Therefore, it is strongly recommended that researchers:
-
Carefully review the immunogen information: Whenever possible, choose antibodies raised against specific, unique epitopes if isoform-specific detection is required.
-
Perform in-house validation: Conduct thorough validation experiments, such as Western blotting and competitive ELISA, using appropriate positive and negative controls to confirm the antibody's specificity and cross-reactivity profile in the context of their specific experimental setup.
-
Consult the literature: Look for publications that have used and validated the specific antibody of interest. Studies that have performed head-to-head comparisons of different commercial antibodies are particularly valuable.[10][11][12][13][14]
By following these guidelines and utilizing the information presented in this guide, researchers can navigate the complexities of ACBP/DBI antibody selection and generate high-quality, reproducible data to advance our understanding of the multifaceted roles of this important protein family.
References
- 1. MBS9412676-0,05mL | ACBP Polyclonal Antibody Clinisciences [clinisciences.com]
- 2. scbt.com [scbt.com]
- 3. ACBP/DBI protein neutralization confers autophagy-dependent organ protection through inhibition of cell loss, inflammation, and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-mediated neutralization of ACBP/DBI has anorexigenic and lipolytic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific regulation of low-abundance transcript variants encoding human Acyl-CoA binding protein (ACBP) isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epitope mapping of monoclonal antibodies: a comprehensive comparison of different technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. Epitope mapping of monoclonal antibodies: a comprehensive comparison of different technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 12. The identification of high-performing antibodies for TDP-43 for use in Western Blot, immunoprecipitation and immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of different commercial antibodies for their ability to detect human and mouse tissue factor by western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Evaluation and validation of commercial antibodies for the detection of Shb | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to the Detection of Very-Long-Chain Fatty Acyl-CoAs: A Comparative Analysis of Leading Analytical Techniques
This guide provides a comprehensive comparison of analytical techniques for the detection and quantification of very-long-chain fatty acyl-CoAs (VLCFA-CoAs). As critical intermediates in lipid metabolism, the accurate measurement of VLCFA-CoAs is paramount for researchers in cellular metabolism, drug discovery, and the study of metabolic disorders. This document offers an in-depth analysis of methodologies, supported by experimental data and protocols, to empower researchers to make informed decisions for their specific applications.
The Biological Significance of Very-Long-Chain Fatty Acyl-CoAs
Very-long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms. Their activated form, VLCFA-CoAs, are central players in a variety of cellular processes, including sphingolipid and glycerophospholipid synthesis, as well as protein acylation. Dysregulation of VLCFA-CoA metabolism is implicated in several severe human diseases, such as X-linked adrenoleukodystrophy (X-ALD), a debilitating neurodegenerative disorder. Therefore, the ability to accurately quantify VLCFA-CoAs is crucial for understanding disease pathogenesis and for the development of novel therapeutic interventions.
Comparative Analysis of Analytical Techniques
The detection of VLCFA-CoAs presents a significant analytical challenge due to their low abundance, structural similarity to other acyl-CoAs, and inherent instability. This section compares the most prominent analytical techniques used for VLCFA-CoA analysis, highlighting their respective strengths and limitations.
| Technique | Principle | Sensitivity | Specificity | Throughput | Sample Prep Complexity | Instrumentation Cost |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection. | High (fmol-pmol) | Very High | Medium-High | Moderate | High |
| GC-MS | Derivatization to volatile esters followed by gas chromatographic separation and mass spectrometric detection. | High (pmol) | High | Medium | High | High |
| Enzymatic Assays | Coupled enzyme reactions leading to a colorimetric or fluorometric readout. | Low-Moderate (nmol) | Moderate | High | Low | Low |
| Direct Infusion MS (Shotgun Lipidomics) | Direct infusion of lipid extract into the mass spectrometer without prior chromatographic separation. | High (pmol) | Low-Moderate | Very High | Low | High |
Table 1: Comparison of Key Performance Characteristics of VLCFA-CoA Analytical Techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for the quantification of VLCFA-CoAs due to its exceptional sensitivity and specificity. This technique combines the resolving power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the precise mass detection of tandem mass spectrometry.
Experimental Workflow: LC-MS/MS Analysis of VLCFA-CoAs
Figure 1: LC-MS/MS Workflow for VLCFA-CoA Analysis.
Detailed Protocol: LC-MS/MS Quantification of C26:0-CoA in Fibroblasts
-
Cell Culture and Harvest: Culture human fibroblasts to 80-90% confluency. Harvest cells by trypsinization, wash with ice-cold PBS, and store the cell pellet at -80°C.
-
Internal Standard Spiking: Resuspend the cell pellet in 200 µL of ice-cold methanol containing a known concentration of a suitable internal standard (e.g., C25:0-CoA).
-
Lipid Extraction: Add 400 µL of methyl-tert-butyl ether (MTBE) and vortex vigorously for 10 minutes. Add 100 µL of water, vortex for 1 minute, and centrifuge at 16,000 x g for 5 minutes.
-
Phase Separation: Carefully collect the upper organic phase containing the lipids and transfer to a new tube.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the lipid extract in 50 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
LC-MS/MS Analysis:
-
LC System: UHPLC system with a C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for C26:0-CoA and the internal standard.
-
-
Data Analysis: Integrate the peak areas for the analyte and the internal standard. Calculate the concentration of C26:0-CoA based on the standard curve generated from known concentrations of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of fatty acids, but its application to acyl-CoAs requires a derivatization step to convert the non-volatile acyl-CoAs into volatile fatty acid methyl esters (FAMEs). This adds complexity to the sample preparation but can provide excellent separation and quantification.
Experimental Workflow: GC-MS Analysis of VLCFA-CoAs
Figure 2: GC-MS Workflow for VLCFA-CoA Analysis.
Enzymatic Assays
Enzymatic assays offer a simpler and more cost-effective alternative for the quantification of total acyl-CoAs. These assays typically involve a series of coupled enzymatic reactions that result in the production of a detectable product, such as NADH or a colored compound. While they lack the specificity to distinguish between different acyl-CoA species, they can be useful for high-throughput screening applications.
Principle of a Coupled Enzymatic Assay for Acyl-CoA Quantification
Figure 3: Coupled Enzymatic Assay for Acyl-CoA Detection.
Choosing the Right Technique for Your Research
The optimal technique for VLCFA-CoA analysis depends on the specific research question, the available instrumentation, and the desired level of detail.
-
For biomarker discovery and detailed mechanistic studies requiring high sensitivity and specificity, LC-MS/MS is the method of choice.
-
For routine analysis of total VLCFA levels where high throughput is a priority, enzymatic assays may be sufficient.
-
GC-MS can be a viable alternative to LC-MS/MS, particularly in laboratories with established expertise in FAME analysis.
-
Direct infusion MS is best suited for high-throughput lipidomic profiling where a comprehensive overview of the lipidome is desired, rather than the precise quantification of specific VLCFA-CoAs.
Future Perspectives
The field of lipidomics is continuously evolving, with ongoing advancements in mass spectrometry and chromatography promising even greater sensitivity and resolution for the analysis of low-abundance lipid species like VLCFA-CoAs. The development of novel derivatization strategies and improved sample preparation techniques will further enhance our ability to study the intricate roles of these molecules in health and disease.
Safety Operating Guide
Navigating the Disposal of (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA: A Guide for the Prudent Researcher
In the dynamic landscape of drug discovery and lipidomics, novel molecules such as (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA are synthesized and utilized to push the boundaries of science. As a very-long-chain polyunsaturated fatty acyl-CoA, its intricate structure promises unique biochemical functions. However, with great innovation comes the responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive framework for the proper disposal of this compound, grounded in established principles of laboratory safety and chemical management.
Hazard Assessment: A Precautionary Approach
Given the absence of a specific SDS, a thorough hazard assessment must be conducted based on the molecule's structure.
-
Chemical Structure: this compound is a large molecule (C55H90N7O17P3S) comprised of a C34 polyunsaturated fatty acid linked to coenzyme A via a thioester bond.
-
Potential Physical Hazards:
-
Reactivity: The presence of seven double bonds in the fatty acyl chain makes the molecule susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metals. While not explosive, uncontrolled oxidation can lead to the formation of reactive species.
-
Combustibility: Similar to other lipids, it is expected to be combustible at high temperatures.
-
-
Potential Health Hazards:
-
Irritation: While an SDS for a mixture containing polyunsaturated fatty acids suggests it is not classified as hazardous, some fatty acids can cause mild skin and eye irritation upon direct contact.[1][2][3]
-
Inhalation: Inhalation of aerosols or fine powders (if in solid form) may cause respiratory tract irritation.
-
Ingestion: Expected to have low acute toxicity if ingested in small quantities typical of laboratory use.
-
-
Environmental Hazards:
-
The environmental fate of this specific molecule is unknown. However, its complex structure suggests it may not be readily biodegradable. Therefore, direct release into the environment must be avoided.
-
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to standard laboratory PPE protocols is mandatory when handling this compound.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes of solutions containing the compound. |
| Hand Protection | Nitrile gloves | Provides a barrier against potential skin contact and mild irritation. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
Disposal Procedures: A Step-by-Step Protocol
The appropriate disposal method depends on the quantity of waste and local regulations. All disposal actions must be in compliance with your institution's Chemical Hygiene Plan (CHP), as mandated by OSHA.[4][5][6][7][8]
Disposal of Small Quantities (Typically < 1 gram)
For minute quantities, chemical inactivation through hydrolysis of the thioester bond is a viable option, rendering the molecule less reactive.
Step 1: Thioester Hydrolysis
-
Principle: The thioester bond can be hydrolyzed under basic conditions to yield the free fatty acid and coenzyme A. This process deactivates the acyl group.[7][8]
-
Procedure:
-
Working in a fume hood, dissolve the this compound waste in a minimal amount of a water-miscible organic solvent (e.g., ethanol).
-
Slowly add a 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the pH of the solution is between 10 and 12.
-
Allow the solution to stir at room temperature for at least 2 hours to ensure complete hydrolysis.
-
Neutralize the solution to a pH between 6 and 8 by slowly adding a 1 M solution of hydrochloric acid (HCl).
-
Step 2: Final Disposal
-
After neutralization, the resulting aqueous solution containing the sodium salt of the fatty acid and coenzyme A can typically be disposed of down the drain with copious amounts of water.
-
Crucial Caveat: This step is contingent upon approval from your institution's Environmental Health and Safety (EHS) office and compliance with local wastewater regulations.[9]
Disposal of Large Quantities or When Inactivation is Not Feasible
If you have larger quantities of waste, or if the hydrolysis method is not permitted by your institution, the material must be disposed of as hazardous chemical waste.
Step 1: Containerization
-
Use a chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is recommended.[10]
-
Ensure the container is clean, dry, and has a secure, leak-proof cap.
-
Do not fill the container to more than 90% of its capacity to allow for expansion.
Step 2: Labeling
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
Any known hazards (e.g., "Mild Irritant")
-
Step 3: Segregation and Storage
-
Store the waste container in a designated satellite accumulation area.[11][12]
-
Segregate this waste from incompatible materials, particularly strong oxidizing agents.
-
The storage area should be well-ventilated and have secondary containment to prevent spills from reaching drains.
Step 4: Arrange for Pickup
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
Spill Management
In the event of a spill, remain calm and follow these procedures:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
Don PPE: At a minimum, wear safety goggles, a lab coat, and nitrile gloves.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to contain the spill.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: Dispose of the cleanup materials as hazardous waste.
Disposal Decision Workflow
Caption: Decision workflow for the disposal of this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 4. CoA in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How To [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. calpaclab.com [calpaclab.com]
- 11. researchgate.net [researchgate.net]
- 12. Analogs and Derivatives of Coenzyme A (CoA) - Jena Bioscience [jenabioscience.com]
Definitive Guide to Personal Protective Equipment (PPE) for Handling (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA
As a Senior Application Scientist, this guide provides essential safety and handling protocols for (2E,16Z,19Z,22Z,25Z,28Z,31Z)-tetratriacontaheptaenoyl-CoA. This document is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to ensure laboratory safety and experimental integrity.
Foundational Safety Principles: Engineering and Administrative Controls
Before any personal protective equipment is selected, the primary lines of defense are robust engineering and administrative controls. These measures are designed to minimize your exposure to the chemical from the outset.
-
Engineering Controls : All manipulations involving this compound, especially handling of the solid form or preparation of solutions, should be conducted within a certified chemical fume hood.[1] This is critical for preventing the inhalation of any aerosols or fine particulates. The high degree of unsaturation makes this lipid susceptible to oxidation, so working under an inert atmosphere (e.g., argon or nitrogen) is also recommended for maintaining compound integrity.[2][3]
-
Administrative Controls : Access to areas where this compound is handled should be restricted. All personnel must be trained on the specific hazards and handling procedures outlined in this guide. It is crucial to avoid eating, drinking, or applying cosmetics in the laboratory and to wash hands thoroughly after handling the compound.[4]
Core Personal Protective Equipment (PPE) Requirements
The following PPE is mandatory for all procedures involving direct handling of this compound.
Eye and Face Protection
-
Requirement : ANSI Z87.1-compliant chemical splash goggles are required at all times.
-
Rationale : Standard safety glasses do not provide a seal around the eyes and are insufficient for protecting against splashes of solutions containing the lipid or organic solvents. Given that analogous compounds are considered eye irritants, full splash goggles are essential to prevent contact.[1]
Hand Protection
-
Requirement : Chemical-resistant nitrile or neoprene gloves are mandatory. Double-gloving is recommended, especially when handling concentrated solutions.
-
Rationale : Nitrile gloves provide excellent protection against a wide range of chemicals, including the organic solvents in which this lipid is likely to be dissolved. Inspect gloves for any signs of degradation or punctures before each use.[1] Since lipids can sometimes affect the integrity of glove materials over time, prompt removal and replacement are necessary if contamination occurs.
Body Protection
-
Requirement : A fully-buttoned laboratory coat must be worn.
-
Rationale : A lab coat provides a critical barrier against accidental spills, protecting your skin and personal clothing from contamination.[1]
Respiratory Protection
-
Requirement : Generally not required when handling within a certified chemical fume hood.
-
Rationale : The fume hood provides adequate respiratory protection from vapors and aerosols.[1] If, for any reason, work must be conducted outside of a fume hood where aerosols could be generated (e.g., during sonication or vigorous mixing), a NIOSH-approved respirator with an organic vapor cartridge would be necessary. This should only be done after a formal risk assessment.
PPE Selection Workflow for Varying Operational Risks
The specific tasks you are performing will dictate the precise level and combination of PPE required. The following diagram outlines a logical workflow for selecting appropriate PPE based on the nature of the experimental procedure.
Caption: PPE selection based on operational risk level.
Summary of PPE for Specific Laboratory Operations
The following table provides at-a-glance guidance for PPE based on common laboratory tasks.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection & Engineering Controls |
| Storage & Retrieval | Safety Goggles | Single Nitrile Gloves | Lab Coat | General well-ventilated area |
| Weighing Solid Compound | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Solution Preparation | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Low-Volume Transfers (<1mL) | Chemical Splash Goggles | Single/Double Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| High-Volume Transfers (>1mL) | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Chemical Apron | Required: Chemical Fume Hood |
| Vortexing/Mixing | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
Step-by-Step Protocol for Donning and Doffing PPE
Correctly putting on and taking off PPE is as important as selecting the right equipment to prevent cross-contamination.
Donning Procedure (Putting On)
-
Lab Coat : Put on your lab coat and fasten all buttons.
-
Gloves (First Pair) : Don the first pair of nitrile gloves.
-
Gloves (Second Pair) : Don the second pair of nitrile gloves, ensuring the cuff of the outer glove goes over the cuff of your lab coat sleeve.
-
Eye Protection : Put on your chemical splash goggles.
-
Face Shield (if required) : Don the face shield over the goggles.
Doffing Procedure (Taking Off)
This sequence is designed to move from most contaminated to least contaminated.
-
Outer Gloves : Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the cuff and pulling it down, turning it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off without touching the exterior. Dispose of them immediately in the designated chemical waste container.
-
Face Shield/Goggles : Remove eye and face protection from the back to the front, avoiding touching the front surface.
-
Lab Coat : Unbutton your lab coat. Shrug it off your shoulders, and as you pull your arms out, turn the sleeves inside out. Fold the coat so the contaminated exterior is contained within the fold.
-
Inner Gloves : Remove the final pair of gloves using the same technique as in step 1.
-
Hand Washing : Immediately and thoroughly wash your hands with soap and water.[4]
Decontamination and Disposal Plan
Proper disposal is critical to protect personnel and the environment.
-
Solid Waste : All disposable items that have come into contact with this compound, including used gloves, pipette tips, weigh boats, and contaminated bench paper, must be collected in a dedicated, clearly labeled, and sealed container for chemical waste.[1][5]
-
Liquid Waste : Any solutions containing the compound, including waste from experimental procedures, must be collected in a labeled, leak-proof hazardous waste container.[5] Do not dispose of this material down the drain.
-
Disposal Compliance : All waste disposal must adhere strictly to your institution's and local regulations for chemical waste management.[1][5]
By adhering to these comprehensive guidelines, you can ensure a safe and controlled environment for handling the bioactive lipid this compound, thereby protecting yourself and the integrity of your research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
